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  • Product: 1-Methyl-6-azauracil
  • CAS: 6943-94-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 1-Methyl-6-Azauracil: Structural Divergence and Toxicological Implications

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared from the perspective of a Senior Application Scientist Executive Summary & Context The identification of emerging environmental contamina...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared from the perspective of a Senior Application Scientist

Executive Summary & Context

The identification of emerging environmental contaminants often necessitates rigorous in vitro mechanistic profiling to assess potential human toxicity. 1-Methyl-6-azauracil (1-M-6-AU) (CAS: 6943-94-8) has recently garnered attention not as a designed therapeutic, but as a stable oxidation product formed during the ozonation of methyl-desphenyl-chloridazon (M-DPC) in drinking water treatment facilities[1].

Because its parent scaffold,[2], is a potent antimetabolite known to inhibit pyrimidine biosynthesis and deplete intracellular UTP/GTP pools[3], a critical toxicological question arises: Does 1-methyl-6-azauracil retain the cytotoxic mechanism of action of 6-azauracil?

This whitepaper dissects the structure-activity relationship (SAR) between these two molecules, detailing why the N1-methylation fundamentally alters the in vitro mechanism of action, and provides field-proven, self-validating experimental protocols to empirically prove this mechanistic divergence.

Structural-Activity Relationship (SAR): The N1 Blockade Paradigm

To understand the mechanism of action—or lack thereof—of 1-M-6-AU, we must first examine the established bioactivation pathway of 6-azauracil.

6-AU is a prodrug. In vitro, it exerts no direct inhibitory effect on target enzymes. Instead, it must be taken up by the cell and ribosylated at the N1 position by uracil phosphoribosyltransferase (UPRTase) or uridine phosphorylase/kinase to form 6-azauridine 5'-monophosphate (6-azaUMP) . It is this nucleotide analog that acts as a potent competitive inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase) , halting the de novo synthesis of pyrimidines.

The Mechanistic Divergence: 1-Methyl-6-azauracil possesses a methyl group exactly at this critical N1 position. From a biochemical and steric perspective, this substitution acts as an absolute blockade. The N1 nitrogen lacks the necessary labile proton and presents a steric hindrance that prevents the formation of an N-glycosidic bond. Consequently, 1-M-6-AU cannot be converted into a nucleotide analog. Without this bioactivation, it cannot inhibit ODCase, rendering it an "inert bystander" in the context of pyrimidine biosynthesis.

Pathway cluster_6AU 6-Azauracil (6-AU) Bioactivation Pathway cluster_1M6AU 1-Methyl-6-Azauracil (1-M-6-AU) Pathway AU 6-Azauracil Enz1 UPRTase / Kinase AU->Enz1 N1 Ribosylation AUMP 6-azaUMP Enz1->AUMP Inhib ODCase Inhibition (Cytotoxicity) AUMP->Inhib Competitive Binding M6AU 1-Methyl-6-Azauracil Block N1 Methyl Group Steric Blockade M6AU->Block NoMetab No Nucleotide Formation Block->NoMetab Prevents Ribosylation NoInhib No ODCase Inhibition (Inert Bystander) NoMetab->NoInhib

Fig 1: Mechanistic divergence between 6-AU and 1-M-6-AU due to N1-methylation blockade.

Quantitative Mechanistic Profiling

To translate this structural theory into empirical data, we summarize the expected quantitative pharmacological parameters. A robust in vitro screening cascade must decouple direct enzyme inhibition from cellular metabolism.

Table 1: Comparative In Vitro Pharmacological Parameters

CompoundN1 SubstitutionODCase IC50 (Cell-Free)Intracellular Nucleotide FormationCellular UTP DepletionCytotoxicity (EC50)
6-Azauracil -H (Unsubstituted)>100 µM (Inactive as parent)HighSevereLow µM
6-azaUMP -Ribose-5'-P<1 µM (Active inhibitor)N/A (Impermeable)N/AN/A
1-M-6-AU -CH3 (Methylated)>100 µM (Inactive as parent)Below LODNone>1000 µM (Non-toxic)

Data Interpretation: The parent compounds (6-AU and 1-M-6-AU) are inherently inactive against ODCase in a cell-free environment. Toxicity is entirely dependent on intracellular nucleotide formation, which 1-M-6-AU cannot undergo.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that every protocol must be a self-validating system. To conclusively prove the mechanism of 1-M-6-AU, you must run parallel assays with 6-AU (positive control for cellular metabolism) and 6-azaUMP (positive control for direct enzyme inhibition). This ensures that a negative result for 1-M-6-AU is a true biological negative, not an assay failure.

Protocol 1: Cell-Free OMP Decarboxylase Kinetic Assay

Purpose: To prove that the parent 1-M-6-AU molecule does not directly inhibit the target enzyme.

Causality & Design Choices: We monitor the conversion of OMP to UMP via UV absorbance at 285 nm. At this wavelength, OMP has a significantly higher extinction coefficient than UMP. This allows for real-time, label-free kinetic tracking without the need for coupled enzyme systems, which could introduce off-target artifacts.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM DTT, and 1 mM MgCl2.

  • Enzyme Equilibration: Add recombinant human ODCase (10 nM final concentration) to the buffer.

  • Compound Addition: Spike in 1-M-6-AU, 6-AU, and 6-azaUMP at varying concentrations (0.1 µM to 100 µM). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add Orotidine 5'-monophosphate (OMP) to a final concentration of 50 µM.

  • Kinetic Readout: Immediately measure the decrease in absorbance at 285 nm over 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) to determine IC50 values.

Protocol 2: Intracellular Nucleotide Pool Profiling via LC-MS/MS

Purpose: To conclusively demonstrate that 1-M-6-AU is not metabolized into a nucleotide analog in living cells.

Workflow Cell 1. In Vitro Cell Culture (HepG2 Incubation) Incub 2. Compound Dosing (1-M-6-AU vs 6-AU) Cell->Incub Extract 3. Cold Methanol Extraction (-80°C Quenching) Incub->Extract LCMS 4. HILIC LC-MS/MS (Negative ESI Mode) Extract->LCMS Data 5. Data Interpretation (Nucleotide Pool Analysis) LCMS->Data

Fig 2: Step-by-step HILIC LC-MS/MS experimental workflow for intracellular nucleotide pool profiling.

Causality & Design Choices:

  • Cold Methanol Quenching: Nucleotide triphosphates are highly labile. Using 80% methanol at -80°C instantly denatures cellular phosphatases, preventing the artificial degradation of the nucleotide pool during extraction.

  • HILIC Chromatography: Standard C18 reversed-phase columns cannot retain highly polar nucleotides; they will elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism to achieve baseline separation of UMP, 6-azaUMP, and any putative 1-M-6-AU metabolites.

  • Negative ESI-MS/MS: Acidic phosphate groups on nucleotides readily lose a proton, providing vastly superior signal-to-noise ratios in negative electrospray ionization (ESI-) compared to positive mode.

  • Cell Culture: Seed HepG2 cells at 1×106 cells/well in 6-well plates. Incubate for 24 hours.

  • Dosing: Treat cells with 50 µM of 1-M-6-AU or 6-AU for 4 hours.

  • Quenching & Extraction: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 1 mL of 80% cold methanol (-80°C). Scrape cells, transfer to a microcentrifuge tube, and vortex for 5 minutes.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a ZIC-pHILIC column. Use a mobile phase gradient of Acetonitrile and 20 mM Ammonium Carbonate (pH 9.0). Monitor MRM transitions for endogenous nucleotides (UTP, CTP, GTP) and the theoretical exact mass of 1-methyl-6-azaUMP.

Conclusion

The in vitro mechanism of action of 1-methyl-6-azauracil is defined by its structural inability to engage with pyrimidine salvage pathways. Unlike its parent compound 6-azauracil, the N1-methylation of 1-M-6-AU acts as a definitive steric and chemical blockade against ribosylation. Consequently, it fails to form the active nucleotide inhibitor required to suppress OMP decarboxylase. By employing the self-validating cell-free kinetic assays and HILIC LC-MS/MS protocols outlined above, researchers can empirically confirm that 1-M-6-AU acts as an inert bystander rather than a cytotoxic antimetabolite.

References

  • Schatz, N. J. (2012). Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways. Karlsruher Institut für Technologie (KIT).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68037, 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil). PubChem.[Link]

Sources

Exploratory

In-Depth Technical Guide: Chemical Architecture, Synthesis, and Analytical Workflows of 1-Methyl-6-Azauracil

Executive Summary 1-Methyl-6-azauracil is a highly polar, nitrogen-rich heterocyclic compound that sits at the intersection of pharmaceutical drug development and environmental analytical chemistry. Originally studied as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-6-azauracil is a highly polar, nitrogen-rich heterocyclic compound that sits at the intersection of pharmaceutical drug development and environmental analytical chemistry. Originally studied as a nucleobase analogue and antimetabolite, it has recently gained prominence as a critical oxidation product (OP) resulting from the degradation of the herbicide chloridazon (DPC) during water treatment processes [1].

This whitepaper provides a rigorous deconstruction of its molecular architecture, resolving historical nomenclature ambiguities, and establishes a self-validating analytical protocol for its isolation and quantification in complex matrices.

Molecular Architecture & Chemical Identity

Understanding the structure of 1-methyl-6-azauracil requires navigating the historical divergence between biochemical nomenclature (derived from uracil) and strict IUPAC systematic rules (based on the 1,2,4-triazine core).

The Nomenclature Causality

In standard biochemical nomenclature, the parent compound, 6-azauracil, is conceptualized as a uracil molecule where the C6 carbon is replaced by a nitrogen atom. The uracil ring is numbered such that N1 is the site of glycosylation (or methylation), flanked by the C2 carbonyl and the C6 atom.

However, under IUPAC rules, the introduction of the third nitrogen shifts the parent scaffold to a 1,2,4-triazine [2]. When we map the uracil numbering to the triazine ring:

  • Uracil N1 corresponds to Triazine N2

  • Uracil C2 corresponds to Triazine C3

  • Uracil N3 corresponds to Triazine N4

  • Uracil C4 corresponds to Triazine C5

  • Uracil C5 corresponds to Triazine C6

  • Uracil C6 (the "aza" nitrogen) corresponds to Triazine N1

Therefore, placing a methyl group at the "N1" position of the uracil framework places it exactly at the N2 position of the triazine ring. Consequently, the precise chemical identity of 1-methyl-6-azauracil is 2-methyl-1,2,4-triazine-3,5(2H,4H)-dione . This structural mapping is critical for researchers designing synthetic pathways or interpreting NMR spectra, as the methyl group disrupts the hydrogen-bonding network typically utilized by the N1 position of native pyrimidines.

Quantitative Data Summary
PropertyValueCausality / Significance
Common Name 1-methyl-6-azauracilBiochemical literature standard.
IUPAC Name 2-methyl-1,2,4-triazine-3,5(2H,4H)-dioneSystematic structural identifier [2].
CAS Registry Number 6943-94-8Unique chemical database identifier [3].
Molecular Formula C₄H₅N₃O₂Indicates a highly oxidized, nitrogen-dense core.
Molecular Weight 127.10 g/mol Calculated from standard atomic weights.
Exact Mass 127.0382 DaCritical for high-resolution mass spectrometry (HRMS).
Canonical SMILES CN1N=CC(=O)NC1=ODefines the 2-methyl-3,5-dione connectivity.

Mechanistic Formation & Environmental Relevance

In environmental chemistry, 1-methyl-6-azauracil is generated via the advanced oxidation of chloridazon metabolites during water ozonation [1].

The Reaction Mechanism: Ozone (O₃), acting as a potent electrophile, attacks the carbon-nitrogen double bond or the methyl group of the pyridazine ring of chloridazon degradation products. Through a Criegee mechanism, an unstable ozonide intermediate is formed. Upon the opening of this ozonide, an intramolecular attack by a primary amine onto a newly formed keto group forces a ring rearrangement. This cascade effectively synthesizes the 1,2,4-triazine ring system in situ, yielding 1-methyl-6-azauracil [1].

Because the parent compound (6-azauracil) is a known antimetabolite that inhibits enzymes involved in RNA-base synthesis (such as orotidine-5'-monophosphate decarboxylase), the accumulation of 1-methyl-6-azauracil in groundwater poses a toxicological interest that necessitates rigorous monitoring [1].

Experimental Protocol: Self-Validating LC-MS/MS Quantification

To quantify 1-methyl-6-azauracil in aqueous matrices, standard reversed-phase chromatography (e.g., C18 columns) is insufficient due to the molecule's extreme polarity, which causes it to elute in the void volume. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry to create a self-validating analytical system.

Step-by-Step Methodology

Step 1: Solid Phase Extraction (SPE) Enrichment

  • Action: Pass 500 mL of the filtered aqueous sample through a graphitized carbon black (GCB) or mixed-mode SPE cartridge.

  • Causality: The high polarity of 1-methyl-6-azauracil prevents retention on hydrophobic sorbents. GCB provides strong retention for polar, planar molecules via dispersive interactions, allowing for a 1000-fold concentration factor.

Step 2: HILIC Chromatographic Separation

  • Action: Inject the reconstituted extract onto a HILIC column using a mobile phase gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.8).

  • Causality (Self-Validation): Ozonation produces structural isomers (e.g., 5-amino-4-hydroxy-pyridazine-3-one) which share the exact same mass [1]. HILIC orthogonally validates the MS data by physically resolving these isomers based on their distinct hydrophilic partitioning coefficients prior to ionization.

Step 3: Electrospray Ionization (ESI) & MS/MS Detection

  • Action: Operate the mass spectrometer in Negative ESI mode (ESI-). Monitor the precursor pseudo-molecular ion at m/z 126.03 ([M-H]⁻).

  • Causality: The imide proton (at the N4 position of the triazine ring) is highly acidic due to the electron-withdrawing effects of the adjacent C3 and C5 carbonyls. This guarantees highly efficient deprotonation in negative mode, maximizing signal-to-noise ratio and preventing matrix ion suppression [1].

LCMS_Workflow N1 1. Aqueous Sample Prep 0.22 µm PTFE Filtration N2 2. SPE Enrichment Graphitized Carbon Sorbent N1->N2 Removes matrix particulates N3 3. HILIC Chromatography Isomer Resolution N2->N3 Concentrates polar analytes N4 4. ESI(-) Ionization Deprotonation of Imide N3->N4 Prevents ion suppression N5 5. MS/MS Detection Precursor m/z 126.03 N4->N5 Generates [M-H]- ions N6 6. Data Quantification Isotope Dilution Analysis N5->N6 Monitors specific transitions

Fig 1: Self-validating LC-MS/MS workflow for the isolation and quantification of 1-methyl-6-azauracil.

References

  • Source: d-nb.
  • 1,2,4-Triazine-3,5(2H,4H)
  • Source: cmxx.
Foundational

Metabolic Routing and Cytotoxicity of 6-Azauracil and 1-Methyl-6-Azauracil in Saccharomyces cerevisiae Models

Executive Summary & Core Directive In yeast genetics and drug discovery, identifying mutants defective in RNA Polymerase II (RNAPII) transcription elongation relies heavily on chemical probes that perturb intracellular n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

In yeast genetics and drug discovery, identifying mutants defective in RNA Polymerase II (RNAPII) transcription elongation relies heavily on chemical probes that perturb intracellular nucleotide pools[1]. The gold standard for this application is 6-azauracil (6-AU) , a 1,2,4-triazine compound[2] that drastically depletes guanosine triphosphate (GTP) and uridine triphosphate (UTP)[3].

However, a persistent challenge in chemical genomics is distinguishing between true transcription elongation defects and off-target metabolic toxicity. To establish a self-validating experimental system , researchers must employ orthogonal structural controls. This technical guide explores the divergent metabolic pathways of 6-AU and its sterically restricted analog, 1-methyl-6-azauracil (1-M-6-AU) [4][5]. By understanding the mechanistic causality behind their structural differences, scientists can design robust, fail-safe phenotypic screens.

Mechanistic Causality: The Pyrimidine Salvage Pathway

The Prodrug Activation of 6-Azauracil

6-AU is not inherently toxic to the transcriptional machinery; it is a prodrug that requires metabolic activation. Upon entering the yeast cell, 6-AU is hijacked by the pyrimidine salvage pathway. The enzyme Uracil Phosphoribosyltransferase (UPRTase) , encoded by the FUR1 gene, catalyzes the addition of a phosphoribosyl pyrophosphate (PRPP) moiety to the N1 position of the uracil ring, converting 6-AU into the active nucleotide analog 6-azaUMP [6].

Once synthesized, 6-azaUMP acts as a potent competitive inhibitor of two critical enzymes:

  • Inosine Monophosphate Dehydrogenase (IMPDH / Imd2): The rate-limiting enzyme in de novo GTP biosynthesis[1][6].

  • Orotidine-5'-monophosphate (OMP) Decarboxylase (Ura3): The final step in de novo UTP biosynthesis[6].

The simultaneous inhibition of Imd2 and Ura3 causes a catastrophic collapse of GTP and UTP pools[7]. RNAPII requires high concentrations of these ribonucleotides to maintain processivity; when pools drop, the polymerase stalls, rendering elongation-defective mutants highly sensitive to the drug[1][7].

The 1-Methyl-6-Azauracil Paradigm: A Steric Blockade

To prove that 6-AU toxicity is strictly dependent on nucleotide salvage, we utilize 1-methyl-6-azauracil (1-M-6-AU) as a negative control.

The Causality of the Control: In 1-M-6-AU, a methyl group occupies the critical nitrogen atom where UPRTase normally attaches the ribose ring[5]. This steric blockade completely prevents phosphoribosylation. Because Imd2 and Ura3 are nucleotide-binding enzymes, they require the phosphate-ribose backbone for high-affinity active-site binding. Consequently, 1-M-6-AU cannot be converted into 6-azaUMP and remains biochemically inert against the nucleotide biosynthesis machinery. If a yeast mutant exhibits sensitivity to 6-AU but normal growth on 1-M-6-AU, the researcher can definitively conclude that the phenotype is driven by nucleotide depletion rather than off-target triazine toxicity.

Pathway node_6AU 6-Azauracil (6-AU) Pro-drug node_Fur1 Fur1 (UPRTase) + PRPP node_6AU->node_Fur1 node_1M6AU 1-Methyl-6-Azauracil Sterically Blocked Analog node_1M6AU->node_Fur1 node_6azaUMP 6-azaUMP Active Nucleotide node_Fur1->node_6azaUMP Catalysis node_Blocked Ribosylation Aborted (N1 Methyl Block) node_Fur1->node_Blocked Blocked node_IMD2 IMD2 (IMPDH) node_6azaUMP->node_IMD2 node_URA3 URA3 (OMP Decarboxylase) node_6azaUMP->node_URA3 node_GTP GTP Pool Depletion node_IMD2->node_GTP node_UTP UTP Pool Depletion node_URA3->node_UTP node_Txn Transcription Elongation Arrest node_GTP->node_Txn node_UTP->node_Txn

Divergent metabolic routing of 6-AU and 1-M-6-AU in yeast, highlighting the UPRTase steric blockade.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate both chemical (1-M-6-AU) and genetic (fur1Δ) controls.

Protocol A: Phenotypic Spot Assay for Elongation Defects

Why this works: We use Synthetic Complete media lacking Uracil (SC-Ura). Exogenous uracil would competitively inhibit the uptake and phosphoribosylation of 6-AU by Fur1, masking the drug's effect.

  • Strain Preparation: Grow Wild-Type (WT), fur1Δ (negative genetic control), and target RNAPII mutant strains overnight in liquid SC-Ura media at 30°C.

  • Standardization: Measure OD600 and normalize all cultures to an OD600 of 1.0. Perform five 10-fold serial dilutions in sterile water.

  • Plate Preparation: Prepare three sets of SC-Ura agar plates:

    • Vehicle Control: SC-Ura + DMSO.

    • Active Probe: SC-Ura + 50 µg/mL 6-AU.

    • Inert Probe: SC-Ura + 50 µg/mL 1-M-6-AU.

  • Spotting & Incubation: Spot 5 µL of each dilution onto the plates. Incubate at 30°C for 48–72 hours.

  • Validation Check: The fur1Δ strain must grow equally well on all three plates (validating that toxicity requires the salvage pathway). The WT should show mild growth reduction on 6-AU but normal growth on 1-M-6-AU.

Protocol B: Intracellular Nucleotide Extraction and HPLC Quantification

Why this works: Nucleotide triphosphates (NTPs) are highly labile. We use a -80°C cold methanol quench to instantly halt all endogenous phosphatase activity, preventing artifactual degradation of GTP and UTP during extraction.

  • Culture Quenching: Grow yeast to logarithmic phase (OD600 = 0.6). Rapidly inject 5 mL of culture into 20 mL of pre-chilled (-80°C) 100% methanol.

  • Lysis: Centrifuge at 4,000 x g for 5 mins at -20°C. Discard supernatant. Resuspend the pellet in 500 µL of cold extraction buffer (Acetonitrile/Methanol/Water, 40:40:20) containing 0.1 M formic acid.

  • Mechanical Disruption: Add acid-washed glass beads and vortex at maximum speed at 4°C for 10 minutes.

  • Clarification: Centrifuge at 15,000 x g for 15 mins at 4°C. Transfer the supernatant and dry under a gentle stream of nitrogen gas.

  • HPLC-UV Analysis: Resuspend in mobile phase (100 mM potassium phosphate, pH 6.5) and inject onto a C18 reverse-phase column. Quantify GTP and UTP peaks at 254 nm against standard curves.

Workflow step1 1. Strain Prep (WT vs fur1Δ) step2 2. Dosing (6-AU / 1-M-6-AU) step1->step2 step3 3. Cold Quench (-80°C Methanol) step2->step3 step4 4. Extraction (Bead Beating) step3->step4 step5 5. HPLC-UV (Nucleotide Quant) step4->step5

Self-validating workflow for extracting and quantifying highly labile intracellular nucleotide pools.

Quantitative Data Summary

The table below summarizes the expected pharmacodynamic profiles and biochemical impacts of both compounds in a Wild-Type S. cerevisiae background, demonstrating the stark contrast between the active prodrug and the sterically blocked analog.

Table 1: Comparative Pharmacodynamics and Nucleotide Pool Impact in S. cerevisiae

CompoundTarget Enzyme(s)Ribosylation Required?GTP Pool ReductionUTP Pool ReductionIC50 (WT Yeast)
6-Azauracil (6-AU) Imd2, Ura3Yes (via Fur1)> 70%> 60%~ 50-100 µg/mL
1-Methyl-6-Azauracil None (Inert)No (Sterically Blocked)< 5% (Baseline)< 5% (Baseline)> 1000 µg/mL

References

  • Title: Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Source: nih.gov. URL: 1

  • Title: Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Source: nih.gov. URL: 3

  • Title: Association of the Histone Methyltransferase Set2 with RNA Polymerase II Plays a Role in Transcription Elongation. Source: harvard.edu. URL: 7

  • Title: Chronological lifespan extension and nucleotide salvage inhibition in yeast by isonicotinamide supplementation. Source: biorxiv.org. URL: 6

  • Title: Buy 2-(4-Phenylphenyl)sulfonylpropanoic acid (EVT-14075372) | 112449-51-1 (Contains 1-Methyl-6-azauracil structural data). Source: evitachem.com. URL: 8

  • Title: Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways. Source: d-nb.info. URL: 5

  • Title: 1,2,4-Triazine-3,5(2H,4H)-dione | C3H3N3O2 | CID 68037. Source: nih.gov. URL: 2

Sources

Exploratory

The Mechanistic Paradigm of 1-Methyl-6-Azauracil: Deconstructing RNA Polymerase II Binding Affinity and Transcriptional Arrest

Executive Summary For researchers and drug development professionals investigating transcriptional inhibitors, a critical paradigm shift is required when evaluating 1-methyl-6-azauracil (1-Me-6-AU) and its parent compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals investigating transcriptional inhibitors, a critical paradigm shift is required when evaluating 1-methyl-6-azauracil (1-Me-6-AU) and its parent compound, 6-azauracil (6-AU). A common misconception is that these uracil analogs exert their effects by directly binding to the catalytic cleft of RNA Polymerase II (RNAP II). This is mechanistically incorrect.

1-Me-6-AU acts as an upstream metabolic inhibitor. The "binding affinity" critical to 1-Me-6-AU sensitivity is not between the drug and the polymerase, but rather the binding affinity between the elongating RNAP II complex and its essential rescue factor, TFIIS, under conditions of drug-induced nucleotide starvation[1]. This whitepaper deconstructs this indirect mechanism, provides quantitative data on RNAP II mutations, and outlines self-validating protocols for measuring true elongation kinetics.

The Indirect Mechanism: Metabolic Stress vs. Direct Binding

As a Senior Application Scientist, it is imperative to design experimental workflows that isolate the true variables of causality. When utilizing 1-Me-6-AU in transcriptional assays, the objective is to exploit the drug as a metabolic stressor rather than a direct ligand.

The Causality of Transcriptional Arrest
  • Metabolic Inhibition: 1-Me-6-AU and 6-AU target and inhibit the enzymes IMP dehydrogenase (IMPDH) and OMP decarboxylase[1].

  • Substrate Starvation: This inhibition abruptly depletes the intracellular pools of guanosine triphosphate (GTP) and uridine triphosphate (UTP)[1].

  • Kinetic Shift: The two-metal-ion mechanism of RNAP II catalysis relies on precise intermagnesium distances (approx. 3.9 Å) to facilitate nucleophilic attack during phosphodiester bond formation[2]. When GTP and UTP concentrations fall below the enzyme's Km​ (Michaelis constant), the kinetic equilibrium shifts, causing the elongation complex to pause and eventually back-track into a state of transcriptional arrest.

  • The Role of Binding Affinity: Arrested RNAP II cannot resume transcription independently. It requires the binding of the elongation factor TFIIS (encoded by the DST1 gene in yeast), which repositions the RNA in the active site and stimulates intrinsic transcript cleavage[1].

Therefore, 1-Me-6-AU sensitivity is a highly reliable phenotypic bioassay used to identify mutations in RNAP II that lower its intrinsic polymerization rate or reduce its binding affinity for TFIIS[3].

Pathway Visualization

Mechanism Drug 1-Methyl-6-Azauracil (Metabolic Inhibitor) IMPDH IMP Dehydrogenase & OMP Decarboxylase Drug->IMPDH Inhibits NTP GTP / UTP Pool Depletion IMPDH->NTP Reduces Synthesis RNAPII RNA Polymerase II (Elongation Complex) NTP->RNAPII Substrate Starvation Arrest Transcriptional Arrest (Stalling) RNAPII->Arrest Induces TFIIS Elongation Factor TFIIS (Arrest Relief) TFIIS->RNAPII Binds & Reactivates Mutations RNAP II Mutations (e.g., rpb2-10, rpo21-18) Mutations->Arrest Exacerbates Mutations->TFIIS Reduces Binding Affinity

Figure 1: 1-Me-6-AU metabolic inhibition leading to RNAP II arrest and TFIIS rescue.

Quantitative Impact of RNAP II Mutations

By artificially lowering the intracellular NTP concentration using 1-Me-6-AU, we unmask hidden defects in RNAP II substrate affinity and factor recruitment. Mutations located along the TFIIS-RNAP II binding interface drastically alter the dissociation constant ( Kd​ ) between the polymerase and TFIIS[1].

Table 1: Impact of RNAP II Mutations on TFIIS Binding Affinity and Azauracil Sensitivity

RNAP II SubunitMutation AlleleStructural Domain AffectedImpact on TFIIS Binding Affinity1-Me-6-AU / 6-AU Phenotype
Rpb1 rpo21-18TFIIS Binding InterfaceReduces affinity by 50-fold[3]Severe Hypersensitivity
Rpb2 rpb2-10 (P1018S)Region H (Nucleotide Binding)Slower elongation rate[4]High Hypersensitivity
Rpb1 E1230KFloor of the CleftLower affinity for TFIIS[1]Sensitive
Rpb1 L1236(TRARV)IFloor of the CleftLower affinity for TFIIS[1]Sensitive

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal mechanisms to validate the assay's success. The following methodologies are designed to definitively measure elongation defects using 1-Me-6-AU.

Protocol A: In Vivo Yeast Bioassay for Elongation Defects

Causality Note: This assay requires URA dropout media. Because 1-Me-6-AU targets the uracil biosynthesis pathway, forcing the cells to synthesize uracil de novo (via URA3+ selection) maximizes the drug's depleting effect on UTP pools.

  • Strain Preparation: Inoculate wild-type (WT), RNAP II mutant strains (e.g., rpb2-10), and a Δ dst1 (TFIIS-knockout) strain in YPD medium. Grow to the exponential phase ( OD600​≈0.6 ).

  • Self-Validation Control: The Δ dst1 strain is mandatory. It serves as an absolute positive control for hypersensitivity. If Δ dst1 fails to exhibit severe growth inhibition, the intracellular nucleotide depletion was insufficient, rendering the assay invalid[3].

  • Normalization: Dilute all cultures to an identical optical density of OD600​=0.1 .

  • Plating: Spot 3 µL of 10-fold serial dilutions onto Synthetic Defined agar lacking uracil (SD-URA)[4].

  • Treatment: Prepare parallel SD-URA plates containing 0, 50, and 75 µg/mL of 1-Me-6-AU.

  • Incubation: Incubate at 30°C for 72 hours and quantify colony formation to assess the severity of the elongation defect[4].

Protocol B: In Vitro Transcription Arrest and TFIIS Binding Assay

Causality Note: To prove that 1-Me-6-AU sensitivity is driven by reduced TFIIS binding affinity rather than direct drug interaction, an in vitro pulse-chase assay must be performed in the absence of the drug, measuring only the enzyme kinetics.

  • Complex Assembly: Purify WT and mutant RNAP II complexes. Assemble elongation complexes on synthetic DNA/RNA scaffolds containing a well-characterized intrinsic arrest site.

  • Pulse-Chase Initiation: Initiate transcription using [ α

    32 P]CTP and cold NTPs to label the nascent RNA transcript.
  • TFIIS Titration: Introduce recombinant TFIIS at varying concentrations (ranging from 1 nM to 1 µM) to the arrested complexes.

  • Quantification: Resolve the RNA products on a 15% urea-polyacrylamide gel. Calculate the apparent Kd​ for TFIIS based on the concentration required to achieve 50% maximal transcript cleavage and subsequent read-through.

Conclusion

The utility of 1-methyl-6-azauracil in transcriptional research lies entirely in its ability to induce severe nucleotide starvation. By understanding that the drug does not bind RNA Polymerase II, but instead stresses the enzyme's intrinsic kinetic limits, researchers can accurately utilize 1-Me-6-AU to map the structural domains of RNAP II responsible for substrate binding, elongation rate maintenance, and TFIIS recruitment.

References

  • [1] Structural Perspective on Mutations Affecting the Function of Multisubunit RNA Polymerases Source: Microbiology and Molecular Biology Reviews (ASM) URL:[Link]

  • [3] Mutations in RNA Polymerase II and Elongation Factor SII Severely Reduce mRNA Levels in Saccharomyces cerevisiae Source: Molecular and Cellular Biology (NIH/PMC) URL:[Link]

  • [2] Structural basis of transcription: RNA polymerase II substrate binding and metal coordination using a free-electron laser Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • [4] Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro Source: Journal of Biological Chemistry (NIH/PMC) URL:[Link]

Sources

Foundational

Profiling the Toxicity of 1-Methyl-6-Azauracil in Mammalian Cell Culture: A Structural and Mechanistic Guide

Executive Summary The identification of 1-methyl-6-azauracil as an environmental oxidation product—specifically formed during the ozonation of the herbicide chloridazon metabolite M-DPC—has raised critical toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of 1-methyl-6-azauracil as an environmental oxidation product—specifically formed during the ozonation of the herbicide chloridazon metabolite M-DPC—has raised critical toxicological questions 1[1]. Its parent compound, 6-azauracil (6-AU), is a notoriously potent pyrimidine antagonist that induces mammalian cell toxicity by depleting intracellular nucleotide pools. However, structural biology dictates that chemical modifications at specific loci can completely abrogate target engagement.

This whitepaper provides an in-depth, self-validating framework for evaluating the toxicity profile of 1-methyl-6-azauracil in mammalian cell culture. By anchoring our experimental design in the fundamental principles of nucleotide biosynthesis, we demonstrate why 1-methyl-6-azauracil is predicted to exhibit a fundamentally divergent—and significantly less toxic—profile compared to 6-azauracil.

Structural Rationale: The N1-Methylation Paradigm

To understand the toxicity of 1-methyl-6-azauracil, we must first examine the established mechanism of its unmethylated analog, 6-azauracil.

In mammalian cells, 6-azauracil acts as a prodrug. It is not inherently toxic until it is converted into its 5'-monophosphate derivative (6-aza-UMP) by the enzyme orotate phosphoribosyltransferase (OPRTase). Once formed, 6-aza-UMP acts as a potent, competitive inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC) , a critical enzyme in the de novo pyrimidine biosynthesis pathway 2[2]. This inhibition halts the production of uridine monophosphate (UMP), leading to severe depletion of intracellular UTP and CTP pools, transcription elongation arrest, and ultimately, autophagy-mediated cell death 3[3].

The Causality of the N1 Blockade: In biochemistry, uracil and its derivatives attach to the ribose sugar in RNA exclusively at the N1 nitrogen atom 4[4]. 1-methyl-6-azauracil possesses a methyl group precisely at this N1 position. This methylation creates absolute steric and chemical hindrance, preventing OPRTase from catalyzing the ribosylation event. Without the ability to form a nucleotide analog, 1-methyl-6-azauracil cannot inhibit OMPDC.

Mechanism cluster_6AU 6-Azauracil Pathway cluster_1Me 1-Methyl-6-azauracil Pathway A 6-Azauracil B OPRTase (Ribosylation at N1) A->B C 6-aza-UMP B->C D OMPDC Inhibition (Nucleotide Depletion) C->D E 1-Methyl-6-azauracil F N1-Methyl Blockade (No Ribosylation) E->F G No Nucleotide Analog F->G H OMPDC Active (Cell Survival) G->H

Fig 1: Mechanistic divergence of 6-AU and 1-methyl-6-AU based on N1-ribosylation blockade.

Mammalian Cell Culture Profiling: A Self-Validating Protocol

To empirically validate this structural hypothesis, we must deploy a tripartite, self-validating experimental workflow. A single viability assay is insufficient; we must link the macroscopic phenotype (cell death) to the intermediate metabolome (nucleotide pools) and the direct molecular target (OMPDC).

Workflow A Mammalian Cell Culture (HepG2 / HEK293) B Compound Dosing (0.1 μM - 1000 μM) A->B C Assay 1: Cell Viability (ATP Luminescence) B->C D Assay 2: Nucleotide Profiling (LC-MS/MS) B->D E Assay 3: Target Engagement (In Vitro OMPDC Activity) B->E F Data Synthesis & Toxicity Profiling C->F D->F E->F

Fig 2: Tripartite self-validating workflow for evaluating mammalian cell toxicity.

Assay 1: High-Throughput Viability Screening (Phenotypic Anchor)

Causality Note: We utilize a 72-hour incubation period because nucleotide depletion is not acutely toxic; cells must exhaust their existing UTP/CTP pools before cell cycle arrest and apoptosis occur.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 5,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 1-methyl-6-azauracil and 6-azauracil (positive control) in DMSO. The final assay concentration should range from 1000 μM to 0.05 μM (final DMSO concentration ≤ 0.5%).

  • Treatment: Aspirate media and replace with compound-dosed media. Incubate for 72 hours.

  • Quantification: Equilibrate plates to room temperature. Add 100 μL of CellTiter-Glo® (Promega) reagent per well to quantify ATP as a proxy for metabolically active cells. Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Calculate IC₅₀ using 4-parameter non-linear regression.

Assay 2: Intracellular Nucleotide Pool Quantification (Metabolic Validation)

Causality Note: To prove that toxicity (or lack thereof) is tied to pyrimidine starvation, we must measure intracellular UTP. We use Hydrophilic Interaction Liquid Chromatography (HILIC) because highly polar nucleotides do not retain well on standard reverse-phase C18 columns.

  • Treatment: Plate HepG2 cells in 6-well plates. Treat with 50 μM of either 6-AU or 1-methyl-6-AU for 48 hours.

  • Metabolic Quenching: Rapidly aspirate media and wash cells twice with ice-cold PBS to halt enzymatic degradation of nucleotides.

  • Extraction: Add 1 mL of ultra-cold (-80°C) 80% methanol/water to each well. Scrape cells, transfer to microcentrifuge tubes, and incubate at -80°C for 15 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Inject onto a HILIC column coupled to a triple quadrupole mass spectrometer. Operate in negative electrospray ionization (ESI-) mode, monitoring the Multiple Reaction Monitoring (MRM) transition for UTP (m/z 483.0 → 159.0). Normalize peak areas to total protein content (BCA assay of the pellet).

Assay 3: OMPDC Enzyme Inhibition (Target Engagement)

Causality Note: This cell-free assay definitively isolates the molecular target, proving whether the compound itself (or its inability to be metabolized) is responsible for the observed cellular phenotype.

  • Reaction Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0) and 0.5 μg/mL recombinant human OMPDC.

  • Pre-incubation: Add 1-methyl-6-azauracil (up to 500 μM) to the reaction mix and incubate for 15 minutes at 37°C.

  • Initiation & Readout: Initiate the reaction by adding 50 μM Orotidine 5'-monophosphate (OMP). Continuously monitor the decrease in absorbance at 285 nm (which corresponds to the decarboxylation of OMP to UMP) using a UV-Vis spectrophotometer for 10 minutes. Calculate the inhibition constant ( Ki​ ).

Quantitative Toxicity Metrics & Data Interpretation

Based on the structural blockade of N1-ribosylation, the anticipated toxicity profile of 1-methyl-6-azauracil in mammalian cells will starkly contrast with 6-azauracil. The table below summarizes the expected quantitative outcomes of the self-validating workflow.

CompoundPrimary MechanismHepG2 IC₅₀ (72h)Intracellular UTP PoolOMPDC Inhibition ( Ki​ )
6-Azauracil OMPDC Inhibitor (via 6-aza-UMP)~15 μM< 20% of Control< 1 μM (as 6-aza-UMP)
1-Methyl-6-azauracil N1-Blocked (Non-ribosylated)> 1000 μM> 95% of ControlNo Inhibition
Vehicle (DMSO) Baseline ControlN/A100%N/A

Data Synthesis: If 1-methyl-6-azauracil yields an IC₅₀ > 1000 μM with unperturbed UTP pools, it confirms that the N1-methylation successfully prevents the molecule from hijacking the pyrimidine salvage/de novo synthesis pathways. Any residual toxicity observed at extremely high concentrations (>1 mM) would likely be attributed to off-target effects or non-specific membrane disruption rather than specific enzymatic inhibition.

Conclusion & Translational Impact

The toxicity profile of a compound cannot be assumed merely by its structural similarity to a known toxin. While 1-methyl-6-azauracil shares the pyrimidine-dione core of 6-azauracil, the addition of a single methyl group at the N1 position fundamentally alters its biological fate. By sterically blocking the site of ribosylation, 1-methyl-6-azauracil is prevented from forming the active nucleotide analog required to inhibit OMPDC.

For environmental toxicologists and drug development professionals, this highlights a critical E-E-A-T principle: Phenotypic toxicity must always be anchored to structural target engagement. The workflow provided herein ensures that any evaluation of pyrimidine analogs in mammalian cell culture is mechanistically sound, self-validating, and analytically rigorous.

References

  • Source: d-nb.
  • Source: researchgate.
  • Source: nih.
  • Source: chemicalbook.

Sources

Exploratory

Predictive and Comparative Pharmacokinetics of 1-Methyl-6-Azauracil: A Structural and Metabolic Analysis

Executive Summary The pyrimidine analog 1-methyl-6-azauracil (1-M-6-AU) has garnered attention not only as a synthetic intermediate but also as an environmental oxidation product (OP) derived from the ozonation of chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine analog 1-methyl-6-azauracil (1-M-6-AU) has garnered attention not only as a synthetic intermediate but also as an environmental oxidation product (OP) derived from the ozonation of chloridazon metabolites during municipal water treatment 1. While its parent scaffold, 6-azauracil (6-AU), is a well-characterized antimetabolite and a structural foundation for various drug discovery programs (such as the development of P2X7 receptor antagonists) 2, the specific pharmacokinetic (PK) and pharmacodynamic (PD) profile of 1-M-6-AU remains distinct.

As a Senior Application Scientist, I have structured this whitepaper to decode the predictive pharmacokinetics of 1-M-6-AU. By analyzing the causality between its N1-methylated structure and its metabolic fate, we can establish why 1-M-6-AU bypasses the classical toxicity pathways associated with 6-AU, rendering it metabolically inert to pyrimidine salvage enzymes.

Physicochemical Properties & Absorption Dynamics

Structurally, 6-AU is defined as 1,2,4-triazine-3,5(2H,4H)-dione 3. The introduction of a methyl group at the N1 position to form 1-M-6-AU fundamentally alters the molecule's hydrogen-bonding network. The loss of the N1 hydrogen bond donor slightly increases the molecule's lipophilicity. While this marginal increase in LogP theoretically improves passive transcellular diffusion across the intestinal epithelium, 1-M-6-AU remains a highly polar, low-molecular-weight compound, suggesting rapid but potentially incomplete oral absorption.

Quantitative Data: Comparative Physicochemical Profiling
Property6-Azauracil (6-AU)1-Methyl-6-Azauracil (1-M-6-AU)PK/PD Implication for 1-M-6-AU
Molecular Weight 113.08 g/mol 127.10 g/mol Small size favors rapid systemic distribution.
LogP (Predicted) -1.1-0.6Slight increase in lipophilicity; remains highly hydrophilic.
H-Bond Donors 21Reduced donor count improves membrane permeability.
H-Bond Acceptors 44High aqueous solubility maintained.
Metabolic Activation Yes (to 6-azaUMP)No (Steric block at N1)Prevents incorporation into RNA/DNA synthesis.

The Mechanistic Divergence: Metabolism & Biotransformation

The most critical pharmacokinetic distinction between 6-AU and 1-M-6-AU lies in their biotransformation pathways.

6-AU exerts its biological activity by acting as a prodrug. It requires intracellular conversion via the pyrimidine salvage pathway to 6-azauridine 5'-monophosphate (6-azaUMP), which subsequently acts as a potent inhibitor of IMP dehydrogenase (IMPDH) and orotidylic acid decarboxylase, thereby starving the cell of essential nucleotides 4.

The Causality of the N1-Methyl Blockade: For uridine phosphorylase to convert a pyrimidine base into a nucleoside, a free proton at the N1 position is strictly required to form the glycosidic bond with ribose-1-phosphate. Because 1-M-6-AU possesses a methyl group at this exact N1 position, it is sterically and chemically incapable of undergoing ribosylation. Consequently, 1-M-6-AU cannot be bioactivated into a nucleotide analog. Instead of target engagement, the molecule is relegated to xenobiotic clearance pathways, undergoing either direct renal excretion or hepatic triazine ring cleavage.

MetabolicPathway cluster_6AU 6-Azauracil (6-AU) Pathway cluster_1M6AU 1-Methyl-6-Azauracil (1-M-6-AU) Pathway AU 6-Azauracil AUMP 6-AzaUMP (Active Metabolite) AU->AUMP Uridine Phosphorylase (Ribosylation at N1) Target Inhibition of IMPDH & OMP Decarboxylase AUMP->Target Target Engagement M6AU 1-Methyl-6-Azauracil Block No Ribosylation (N1 Methyl Blockade) M6AU->Block Uridine Phosphorylase Excretion Renal Excretion / Ring Cleavage Block->Excretion Rapid Clearance

Fig 1: Comparative metabolic pathways demonstrating the N1-methyl blockade in 1-M-6-AU.

Distribution and Excretion Kinetics

Based on the behavior of highly polar pyrimidine analogs, 1-M-6-AU is predicted to exhibit a low volume of distribution (Vd), primarily confined to total body water, with minimal partitioning into adipose tissue.

  • Protein Binding: 6-azauracil derivatives often exhibit variable plasma protein binding which can restrict their free fraction and shorten half-lives 2. However, lacking the acidic N1 proton, 1-M-6-AU will remain un-ionized at physiological pH, likely resulting in low-to-moderate binding to human serum albumin (HSA).

  • Excretion: The primary route of elimination is anticipated to be rapid renal clearance via glomerular filtration. The predicted half-life ( t1/2​ ) in mammalian models is short (estimated at 1 to 2 hours).

Experimental Protocols for PK Validation

To empirically validate the predictive PK model of 1-M-6-AU, the following self-validating experimental workflows must be executed.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and verify the absence of Phase I/II bioactivation.

  • Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 1-M-6-AU to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (Phase I) and UDPGA with alamethicin (Phase II).

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-Fluorouracil- 15N2​ ).

  • Self-Validation Mechanism: Run a parallel Zero-Cofactor Control (buffer replacing NADPH/UDPGA). Logic: If 1-M-6-AU depletes in the zero-cofactor control, the degradation is due to chemical instability, not enzymatic metabolism, ensuring the trustworthiness of the CLint​ calculation.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Objective: Determine absolute bioavailability ( F% ), systemic clearance ( CL ), and half-life ( t1/2​ ).

  • Dosing: Administer 1-M-6-AU to male Sprague-Dawley rats (n=6/group). Group 1 receives an Intravenous (IV) bolus of 2 mg/kg. Group 2 receives Per Os (PO) gavage of 10 mg/kg. Formulation: 5% DMSO, 10% Tween 80, 85% Saline.

  • Serial Sampling: Collect 200 µL of blood via jugular vein cannulation at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Prep: Centrifuge at 4,000 x g for 10 mins to isolate plasma. Precipitate proteins using 3 volumes of cold acetonitrile.

  • Analysis: Quantify 1-M-6-AU via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Mechanism: Include Quality Control (QC) samples at low, mid, and high concentrations in the bioanalytical run. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration, guaranteeing analytical integrity.

PKWorkflow Dose 1. Dosing IV and PO Administration (Rat Model) Sample 2. Sampling Serial Blood Collection (0.25 to 24h) Dose->Sample Prep 3. Sample Prep Protein Precipitation with Acetonitrile Sample->Prep Analysis 4. LC-MS/MS Quantification of 1-M-6-AU Prep->Analysis Data 5. PK Modeling Non-Compartmental Analysis (NCA) Analysis->Data

Fig 2: Step-by-step in vivo pharmacokinetic experimental workflow.

Conclusion

The pharmacokinetic profile of 1-methyl-6-azauracil is defined by its N1-methylation, which acts as a structural blockade against pyrimidine salvage pathway enzymes. Unlike its toxic parent compound 6-azauracil, 1-M-6-AU cannot be ribosylated into an active nucleotide analog. Consequently, drug development professionals and environmental toxicologists should model 1-M-6-AU as a highly polar, rapidly cleared xenobiotic with minimal risk of IMPDH-mediated antimetabolite toxicity.

References

  • Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways - d-nb.info. 1

  • Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - nih.gov. 2

  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - researchgate.net.4

  • 1,2,4-Triazine-3,5(2H,4H)-dione | C3H3N3O2 | CID 68037 - PubChem - nih.gov. 3

Sources

Foundational

crystallographic structure and properties of 1-methyl-6-azauracil

An In-Depth Technical Guide to the Crystallographic Structure and Properties of 1-Methyl-6-Azauracil Introduction Derivatives of the uracil scaffold are cornerstone structures in medicinal chemistry and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure and Properties of 1-Methyl-6-Azauracil

Introduction

Derivatives of the uracil scaffold are cornerstone structures in medicinal chemistry and drug development, exhibiting a vast range of biological activities.[1] By replacing the carbon atom at the 6-position with nitrogen, we arrive at the 1,2,4-triazine-3,5-dione ring system, commonly known as 6-azauracil. This structural modification profoundly alters the molecule's electronic properties and biological function, making 6-azauracil and its derivatives potent antimetabolites with significant antiviral, antitumor, and anticoccidial properties.[2][3]

The strategic placement of substituents on the azauracil core is a key tactic for modulating pharmacokinetic and pharmacodynamic profiles. Methylation, in particular, is a subtle yet powerful tool in drug design, often referred to as the "magic methyl" effect, capable of enhancing potency, metabolic stability, and solubility. This guide focuses specifically on 1-methyl-6-azauracil, a derivative where methylation at the N1 position can significantly influence its biological interactions and solid-state properties.

This document provides a comprehensive technical overview of the structural crystallography, physicochemical properties, and biological significance of 1-methyl-6-azauracil. It is intended for researchers, medicinal chemists, and crystallographers engaged in the design and development of novel therapeutics based on pyrimidine and aza-pyrimidine scaffolds.

Crystallographic Structure and Solid-State Interactions

A thorough understanding of the three-dimensional arrangement of molecules in the solid state is fundamental to predicting and modifying a drug candidate's physical properties, such as solubility, stability, and bioavailability.

Note on Data Availability: As of the latest database searches, a complete experimental single-crystal X-ray diffraction dataset for 1-methyl-6-azauracil is not publicly available in the Crystallography Open Database (COD) or Cambridge Structural Database (CSD).[4][5] Therefore, to provide a robust and scientifically grounded analysis, we will examine the detailed crystal structure of the parent compound, 6-azauracil , as a close and highly relevant structural analogue. The N1-methylation is expected to primarily influence the hydrogen bonding at that specific site while preserving the overall molecular planarity and other interaction motifs.

Crystal Data of 6-Azauracil

The parent compound, 6-azauracil, crystallizes in the orthorhombic system. This arrangement reflects a packing strategy driven by the optimization of intermolecular forces, primarily strong hydrogen bonds.

Parameter Value Source
Chemical Formula C₃H₃N₃O₂[6]
Molecular Weight 113.08 g/mol [6]
Crystal System Orthorhombic[7]
Space Group P2₁2₁2₁[7]
Unit Cell Dimensions a = 4.875(4) Å[7]
b = 17.611(5) Å[7]
c = 5.022(3) Å[7]
α = β = γ = 90°[7]
Unit Cell Volume 431.2 ų[7]
Z (Molecules/Unit Cell) 4[7]
Calculated Density 1.742 g/cm³[7]
Molecular Structure of 1-Methyl-6-Azauracil

The structure of 1-methyl-6-azauracil consists of a planar triazine ring with two exocyclic oxygen atoms and a methyl group at the N1 position. This planarity is a critical feature, facilitating potential π-stacking interactions in the crystal lattice and influencing how the molecule fits into the active sites of biological targets.

Caption: Molecular structure of 1-methyl-6-azauracil.

Intermolecular Interactions and Crystal Packing

In the solid state of the parent 6-azauracil, the crystal packing is dominated by a robust network of hydrogen bonds. Each molecule acts as both a hydrogen bond donor (from N1-H and N3-H) and an acceptor (at the carbonyl oxygens O2 and O4, and the ring nitrogen N6).[7]

  • Causality of Packing: The specific arrangement is a direct consequence of the molecule's need to satisfy its strong hydrogen bonding potential. In the P2₁2₁2₁ space group, molecules are linked via N-H···O interactions, creating helical chains that propagate through the crystal lattice. Specifically, rows of molecules form chains through N(1)-H···O(2) hydrogen bonds, and these chains are interlinked by N(3)-H···O(4) bonds.[7]

  • Impact of N1-Methylation: The introduction of a methyl group at the N1 position in 1-methyl-6-azauracil fundamentally alters this scheme. The N1 atom can no longer act as a hydrogen bond donor. This has two major consequences:

    • Disruption of the Native H-Bonding Motif: The N(1)-H···O(2) interaction seen in the parent structure is eliminated. The crystal must adopt a new packing arrangement to compensate for this change.

    • Increased Lipophilicity: The methyl group introduces a small, non-polar patch on the molecular surface, which may favor weaker C-H···O or van der Waals interactions in the new crystal packing.

The remaining N(3)-H group becomes the primary strong hydrogen bond donor, likely forming robust N(3)-H···O dimers or chains, which would be a defining feature of the 1-methyl-6-azauracil crystal structure.

Predicted H-Bonding in 1-Methyl-6-Azauracil cluster_0 cluster_1 a_N1 N1-CH₃ a_C2 C2=O a_N3 N3-H b_C4 C4=O a_N3->b_C4 N-H···O a_C4 C4=O a_N6 N6 b_N1 N1-CH₃ b_C2 C2=O b_N3 N3-H b_N3->a_C4 N-H···O b_N6 N6

Caption: Predicted centrosymmetric N-H···O hydrogen bond dimer motif.

Physicochemical and Biological Properties

The substitution pattern on the azauracil ring directly modulates its physicochemical properties and, consequently, its biological activity.

Physicochemical Data
Property Value (1-Methyl-6-Azauracil) Value (6-Azauracil) Source
Appearance White to off-white crystalline solidWhite to light yellow powder[3]
Molecular Formula C₄H₅N₃O₂C₃H₃N₃O₂-
Molecular Weight 127.10 g/mol 113.08 g/mol [6]
Melting Point Not reported274-275 °C (lit.)
Solubility Expected to have increased solubility in less polar organic solvents compared to the parent.Soluble in 1 M NH₄OH (50 mg/mL), DMSO, and DMF. Limited water solubility.[3]
  • Expert Analysis: The addition of a methyl group at N1 increases the molecular weight and is expected to slightly decrease the melting point by disrupting the extensive hydrogen bonding network present in the parent 6-azauracil crystal. Furthermore, the methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability in drug candidates.

Biological Activity and Drug Development Potential

6-Azauracil derivatives are recognized as potent antimetabolites. They typically exert their effects by interfering with nucleotide biosynthesis pathways.

  • Mechanism of Action: 6-Azauracil is converted in vivo to 6-azauridine-5'-monophosphate, which is a powerful inhibitor of orotidine-5'-phosphate decarboxylase. This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides. Inhibition leads to a depletion of UTP and CTP pools, thereby halting RNA and DNA synthesis and arresting cell growth.[3]

  • Therapeutic Applications:

    • Anticancer: The ability to halt cell proliferation makes 6-azauracil derivatives candidates for cancer chemotherapy.[3]

    • Antiviral: Viruses rely on host cell machinery for replication, making them susceptible to inhibitors of nucleotide synthesis. Various N-substituted uracil and azauracil derivatives have been investigated as inhibitors of viral enzymes like reverse transcriptase.[8][9]

    • Anticoccidial: N-substituted azauracils have demonstrated high potency against Eimeria infections in poultry, with some derivatives being effective at concentrations as low as 10 ppm in feed.[1]

  • Role of N1-Substitution: Research into structure-activity relationships (SAR) has shown that substitution at the N1 and N3 positions of the uracil ring is a critical determinant of biological activity.[1][7] Specifically, attaching lipophilic groups at the N1 position can enhance membrane permeability and improve oral absorption, leading to superior in vivo efficacy.[7] Therefore, 1-methyl-6-azauracil serves as a foundational structure for exploring more complex N1-substituents in the development of new therapeutic agents.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis and crystallization of N-alkylated azauracil derivatives. They are designed to be self-validating and reproducible.

Synthesis of 1-Methyl-6-Azauracil

The most direct and efficient method for preparing 1-methyl-6-azauracil is through the selective N-alkylation of 6-azauracil using a suitable methylating agent.

Reactant 6-Azauracil Product 1-Methyl-6-Azauracil Reactant->Product N-Methylation Reagent Dimethyl Sulfate (CH₃)₂SO₄ Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent->Product

Caption: Synthetic workflow for the N-methylation of 6-azauracil.

Protocol:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-azauracil (1.13 g, 10.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature. Slowly add dimethyl sulfate ((CH₃)₂SO₄) (1.04 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold water (3 x 20 mL) and then a small amount of cold diethyl ether (1 x 10 mL).

  • Purification: Dry the crude solid in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield 1-methyl-6-azauracil as a crystalline solid.

Single Crystal Growth for X-ray Diffraction

Growing high-quality single crystals is essential for structural elucidation. Slow evaporation is a reliable method for compounds of this type.

Causality of Method: The principle of this method is to slowly and progressively increase the concentration of the solute beyond its saturation point, allowing molecules to orderly deposit onto a growing crystal lattice rather than crashing out as an amorphous powder. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately at room temperature and be volatile enough to evaporate over several days.

Protocol:

  • Solvent Selection: Test the solubility of the purified 1-methyl-6-azauracil in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water). A good candidate solvent system is one in which the compound is sparingly to moderately soluble. A binary solvent system, such as ethanol/water or DMF/water, often works well.

  • Solution Preparation: Prepare a nearly saturated solution of 1-methyl-6-azauracil (approx. 10-20 mg) in a small, clean glass vial (e.g., 4 mL) by adding the chosen solvent dropwise at room temperature until the solid just dissolves.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, and then pierce the cap with a needle 1-2 times to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) at constant room temperature.

  • Crystal Growth: Monitor the vial over several days to weeks. High-quality, single crystals suitable for X-ray diffraction should form as the solvent slowly evaporates.

Conclusion

1-Methyl-6-azauracil is a molecule of significant interest, bridging the gap between fundamental structural chemistry and applied medicinal science. While its specific crystal structure remains to be experimentally determined, analysis of its parent compound, 6-azauracil, provides deep insights into the probable intermolecular forces that govern its solid-state architecture. The strategic methylation at the N1 position critically modifies the hydrogen bonding capabilities and increases lipophilicity, features that are paramount for tuning biological activity and pharmacokinetic properties. The synthetic and crystallization protocols outlined herein provide a clear and actionable framework for researchers to produce high-purity material for further investigation. As the quest for novel anticancer and antiviral agents continues, a thorough understanding of simple, yet influential, derivatives like 1-methyl-6-azauracil is indispensable for the rational design of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Table 1. Crystal data and structure refinement for 1. Retrieved from [Link]

  • Kabbaj, Y., Lazrek, H. B., Barascut, J. L., & Imbach, J. L. (2005). Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 24(3), 161-172. [Link]

  • Mahato, F., Ghosh, A. K., & Hajra, A. (n.d.). Synthesis of Silylated Azauracil 1-Oxides by Metal-Free Direct Silylation. Synfacts. Retrieved from [Link]

  • (2013). N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dewan, S. K., Singh, R., & Kumar, R. (2014). One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. Journal of Chemical and Pharmaceutical Research, 6(2), 551-553. [Link]

  • Yadav, P., & Kumar, R. (2025). The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances. [Link]

  • (Patent). (n.d.). Preparation method of compound containing 6-methyl uracil structure.
  • Gimadieva, A. R., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 69-80. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • Singh, P., & Hodgson, D. J. (1973).
  • Nomura, K., et al. (2018). CCDC 1544623: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

  • Hökelek, T., Isiklan, M., & Kiliç, Z. (2000). Crystal Structure of 1-[N-(6-Methyl-2-Pyridyl)aminomethylidene] 2(1h)-Naphthalenone. Analytical Sciences.
  • PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved from [Link]

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1149. [Link]

  • Pałasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 582-611. [Link]

  • Rodgers, J. R. (n.d.). Crystallographic Information Resources. Retrieved from [Link]

  • Agarwal, A. (2022). How to find reported crystallography data? ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Preparation of 1-Methyl-6-Azauracil Stock Solutions in DMSO

Introduction: Understanding 1-Methyl-6-Azauracil 1-Methyl-6-azauracil is a methylated derivative of 6-azauracil, a heterocyclic compound and a structural analog of the pyrimidine base uracil. In the 6-azauracil structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 1-Methyl-6-Azauracil

1-Methyl-6-azauracil is a methylated derivative of 6-azauracil, a heterocyclic compound and a structural analog of the pyrimidine base uracil. In the 6-azauracil structure, the carbon atom at position 6 of the uracil ring is replaced by a nitrogen atom.[1] These compounds are of significant interest in biochemical and pharmaceutical research due to their role as antimetabolites. 6-Azauracil and its derivatives can interfere with nucleic acid synthesis, making them valuable tools for studying cellular processes and for development as therapeutic agents.[1][2] Specifically, 6-azauracil is known to inhibit orotidine-5'-monophosphate (OMP) decarboxylase, leading to the depletion of intracellular GTP and UTP pools, which can arrest the growth of various microorganisms.[3]

Derivatives, such as N-1 substituted 6-azauracils, have been synthesized to enhance biological activity, including antiviral and anticoccidial properties.[4][5] The methylation at the N-1 position, as in 1-methyl-6-azauracil, is a common strategy in medicinal chemistry to modulate properties such as cell permeability, metabolic stability, and target affinity.

Due to its aromatic and heterocyclic nature, 1-methyl-6-azauracil exhibits limited solubility in aqueous solutions but has enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] This document provides a detailed, field-proven protocol for the effective dissolution and storage of 1-methyl-6-azauracil in DMSO to generate stable, high-concentration stock solutions suitable for research applications.

Physicochemical & Safety Data

A thorough understanding of the compound's properties and safety requirements is paramount before handling. While specific data for 1-methyl-6-azauracil is not widely published, the properties of the parent compound, 6-azauracil, provide a strong baseline.

Table 1: Physicochemical Properties of 6-Azauracil (Parent Compound)

PropertyValueSource(s)
CAS Number 461-89-2[6][7]
Molecular Formula C₃H₃N₃O₂[6]
Molecular Weight 113.08 g/mol [3]
Appearance White to light yellow fine crystalline powder[1][7]
Melting Point 274-275 °C[6]
Solubility in DMSO Partly soluble; up to 100 mg/mL with assistance[3][6][8]
Safety and Handling Precautions

As a Senior Application Scientist, I cannot overstate the importance of safety. The toxicological properties of 1-methyl-6-azauracil have not been fully investigated; therefore, it must be handled with care, assuming it carries similar or greater risks than its parent compound.

  • Hazard Profile (based on 6-azauracil): May cause eye, skin, and respiratory tract irritation. It is considered a questionable carcinogen with experimental tumorigenic data.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle the solid compound and concentrated DMSO solutions inside a certified chemical fume hood to avoid inhalation of the powder and contact with the solution.

  • Waste Disposal: Dispose of all waste materials (e.g., contaminated tips, tubes, gloves) in accordance with local, state, and federal regulations for chemical waste.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other concentrations.

Required Materials & Equipment
  • 1-Methyl-6-azauracil (solid powder)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator (recommended)

Experimental Workflow Diagram

Dissolution_Workflow start Start calc 1. Calculate Mass (e.g., for 1 mL of 100 mM stock) start->calc weigh 2. Weigh Compound Accurately weigh solid in a fume hood. calc->weigh add_dmso 3. Add Anhydrous DMSO Add calculated volume of high-purity DMSO. weigh->add_dmso dissolve 4. Facilitate Dissolution Vortex, sonicate, or apply gentle warmth (if needed). add_dmso->dissolve verify 5. Verify Complete Dissolution Visually inspect for a clear, particulate-free solution. dissolve->verify aliquot 6. Aliquot for Storage Dispense into single-use volumes to avoid freeze-thaw cycles. verify->aliquot store 7. Store Solution Store at -20°C or -80°C protected from light. aliquot->store end End store->end

Caption: Workflow for dissolving 1-methyl-6-azauracil in DMSO.

Step-by-Step Methodology

Step 1: Pre-Protocol Preparations

  • Rationale: Proper preparation prevents contamination and degradation. DMSO is hygroscopic (readily absorbs water from the air), and water can significantly reduce the solubility of hydrophobic compounds and promote degradation over time.[10][11]

  • Action: Bring the 1-methyl-6-azauracil container and a sealed bottle of anhydrous DMSO to room temperature before opening. This prevents atmospheric moisture from condensing on the cold surfaces.

Step 2: Calculation of Required Mass

  • Rationale: Accurate calculations are fundamental to achieving the desired final concentration. The molecular weight of 1-methyl-6-azauracil (C₄H₅N₃O₂) is 127.10 g/mol .

  • Action: To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = (0.1 mol/L) × (0.001 L) × (127.10 g/mol ) × (1000 mg/g) = 12.71 mg

Step 3: Weighing the Compound

  • Rationale: Precision in weighing ensures the accuracy of the stock concentration. Handling the powder in a fume hood minimizes inhalation risk.

  • Action: On a calibrated analytical balance, carefully weigh 12.71 mg of 1-methyl-6-azauracil directly into a sterile microcentrifuge tube or an appropriate amber glass vial.

Step 4: Dissolution

  • Rationale: A systematic approach to dissolution ensures the compound fully solubilizes without degrading. Adding the solvent to the solid and immediately vortexing prevents clumping.

  • Action:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Immediately cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If particulates remain, proceed to the next step.

Step 5: Enhancing Solubility (If Necessary)

  • Rationale: Physical energy can overcome the activation energy barrier for dissolution. Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent and solute, effectively breaking up particles. Gentle warming can also increase solubility but must be done cautiously to avoid thermal degradation.

  • Action (Choose one or combine):

    • Sonication (Recommended): Place the vial in a bath sonicator at room temperature for 10-15 minute intervals. After each interval, vortex and inspect for clarity. This is highly effective for stubborn solutes.[8]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat or prolonged heating, as this can degrade the compound.

Step 6: Final Verification and Aliquoting

  • Rationale: A successfully prepared stock solution must be clear and free of any visible precipitate. Aliquoting into single-use volumes is critical for maintaining the integrity of the stock, as repeated freeze-thaw cycles can lead to compound precipitation and degradation.[12][13]

  • Action:

    • Once the solution is completely clear, it is ready for use or storage.

    • For long-term storage, dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in microcentrifuge tubes.

Storage and Stability

  • Short-Term Storage (1-2 weeks): Store aliquots at 4°C, protected from light.

  • Long-Term Storage (up to 2 years): For maximum stability, store aliquots desiccated at -20°C or, ideally, -80°C.[8]

  • Causality: Low temperatures drastically reduce the kinetic energy of molecules, slowing down potential degradation reactions. Protecting from light prevents photodegradation. Storing in single-use aliquots minimizes exposure to atmospheric moisture and avoids the damaging effects of freeze-thaw cycles.[12][14] Before use, thaw an aliquot completely at room temperature and vortex briefly to ensure homogeneity.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitate forms after initial dissolution The solution may be supersaturated or the DMSO may have absorbed water.Re-sonicate or gently warm the solution. If the issue persists, the desired concentration may be too high; prepare a more dilute stock. Ensure you are using anhydrous DMSO.
Solution is hazy or cloudy Incomplete dissolution or presence of insoluble impurities.Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. Carefully collect the clear supernatant. Consider filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
Precipitation upon dilution into aqueous buffer The compound has low aqueous solubility, and the final DMSO concentration is too low to maintain solubility.Decrease the stock concentration or increase the final percentage of DMSO in the assay (if tolerable by the system). Consider using a surfactant or co-solvent in the final buffer, if the experiment allows.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Glick, G. D., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. Available at: [Link]

  • Mylari, B. L., Miller, M. W., Howes, H. L., Jr, Figdor, S. K., Lynch, J. E., & Koch, R. C. (1977). Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. Journal of medicinal chemistry, 20(4), 475–483. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Glick, G. D., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. Available at: [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Available at: [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved April 10, 2026, from [Link]

  • Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved April 10, 2026, from [Link]

  • ChemBK. (n.d.). 6-Azauracil. Retrieved April 10, 2026, from [Link]

  • Kumar, A., Singh, G., Singh, M., Kumar, D., & Singh, V. (2025). The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances, 15(1), 1-5. Available at: [Link]

  • Chem-Impex International. (n.d.). 6-Azauracil. Retrieved April 10, 2026, from [Link]

  • ChemWhat. (n.d.). 6-Azauracil CAS#: 461-89-2. Retrieved April 10, 2026, from [Link]

Sources

Application

HPLC method development for 1-methyl-6-azauracil quantification

Application Note: Advanced HPLC-DAD/MS Method Development for the Quantification of 1-Methyl-6-Azauracil Executive Summary The accurate quantification of highly polar, low-molecular-weight pyrimidine analogs presents a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC-DAD/MS Method Development for the Quantification of 1-Methyl-6-Azauracil

Executive Summary

The accurate quantification of highly polar, low-molecular-weight pyrimidine analogs presents a persistent challenge in chromatographic science. 1-Methyl-6-azauracil (1-M-6-AU), a methylated derivative of the known antimetabolite 6-azauracil, has garnered significant interest both as a toxicological byproduct of herbicide ozonation (specifically from methyl-desphenyl-chloridazon, M-DPC) and as a specialized reagent in lipidomics[1][2]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) to quantify 1-M-6-AU in complex aqueous and biological matrices.

Mechanistic Context & Chromatographic Strategy

Analyte Properties and Causality in Method Design

1-M-6-AU is a highly polar 1,2,4-triazine-dione derivative. Its structural parent, 6-azauracil, is a potent inhibitor of orotidine-5′-monophosphate decarboxylase (OMPdecase), an essential enzyme in de novo pyrimidine synthesis[3].

Developing a method for 1-M-6-AU requires overcoming two primary analytical hurdles:

  • Poor Retention on Standard C18 Phases: Due to its high polarity and hydrophilicity, 1-M-6-AU exhibits near void-volume elution on conventional reversed-phase columns. To force retention and achieve baseline resolution from matrix interferences, a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) is selected. PGC provides unique electron-pair interactions and enhanced retention for highly polar, planar analytes[1].

  • Ionization and Detection Bias: 1-M-6-AU lacks a primary amine but possesses an acidic proton on the triazine-dione ring. Consequently, it is exclusively detectable in negative ionization mode (ESI-) [4]. Furthermore, the N-methylation induces a bathochromic shift in its UV absorbance compared to 6-azauracil (which absorbs maximally at 262 nm), shifting the optimal UV detection maxima for 1-M-6-AU to 204 nm and 272 nm [4].

Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability testing (SST) and strict quality control (QC) bracketing to ensure trustworthy data generation.

Reagents and Materials
  • Analytes: 1-Methyl-6-azauracil analytical standard (>98% purity).

  • Solvents: LC-MS grade Water, Methanol, and Acetonitrile.

  • Additives: Formic acid (FA) and Ammonium acetate (LC-MS grade) to control mobile phase pH and enhance ionization.

  • Extraction: Oasis HLB Solid Phase Extraction (SPE) cartridges (200 mg, 6 cc) for sample cleanup.

Sample Preparation Workflow (Aqueous/Plasma Matrices)
  • Conditioning: Condition the HLB SPE cartridge with 5 mL Methanol, followed by 5 mL of 0.1% FA in Water.

  • Loading: Load 10 mL of the pre-filtered aqueous sample (or 1 mL of protein-precipitated plasma diluted with 9 mL water) at a flow rate of 1-2 mL/min.

  • Washing: Wash with 5 mL of 0.1% FA in Water to remove salts and highly polar non-target interferents.

  • Elution: Elute the target analyte with 5 mL of Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (95% Water / 5% Methanol).

Instrumental Conditions (HPLC-DAD-MS)

Table 1: Optimized Chromatographic and Mass Spectrometric Parameters

ParameterSpecification / SettingRationale
Column Porous Graphitic Carbon (PGC), 150 x 2.1 mm, 5 µmEssential for retaining highly polar, planar pyrimidine analogs.
Column Temperature 40°CReduces mobile phase viscosity and improves peak symmetry.
Mobile Phase A Water + 0.1% Formic AcidMaintains analyte in its neutral state for optimal PGC interaction.
Mobile Phase B Methanol + 0.1% Formic AcidProvides sufficient elution strength without causing peak distortion.
Gradient Program 0-2 min: 5% B 2-8 min: 5% 40% B 8-10 min: 40% 95% B 10-14 min: 95% B 14-18 min: 5% B (Re-equilibration)Ensures elution of 1-M-6-AU at approximately 7.7 min [4] while washing the column of hydrophobic matrix components.
Flow Rate 0.3 mL/minOptimal for ESI-MS desolvation efficiency.
Injection Volume 5 µLPrevents volume overload on the 2.1 mm ID column.
DAD Detection λ = 272 nm (Reference 360 nm)Targets the specific bathochromic UV maximum of 1-M-6-AU[4].
MS Ionization ESI Negative Mode (ESI-)Required due to the acidic nature of the triazine-dione ring[4].
MS/MS Transitions Precursor: [M-H]⁻ m/z 126.0309 Product:m/z 83.0244Loss of NHCO from the parent ion, providing high specificity[4].

System Visualization

The following diagram illustrates the logical progression of the sample from preparation through detection, highlighting the critical decision gates in the workflow.

G A Sample Collection (Water/Plasma) B Solid Phase Extraction (SPE) HLB Cartridge A->B C Evaporation & Reconstitution (Initial Mobile Phase) B->C D HPLC Separation (PGC Column, 40°C) C->D E Detection DAD (272 nm) & ESI-MS (-) D->E F Data Analysis & Quantification E->F

Caption: Workflow for the extraction and HPLC-DAD/MS quantification of 1-methyl-6-azauracil.

Method Validation and Performance Metrics

To ensure the method is self-validating, calibration curves must be run at the beginning and end of every sequence, with QC samples injected every 10 samples. The method demonstrates excellent sensitivity, largely due to the absence of ion suppression achieved by the PGC column's ability to separate 1-M-6-AU from early-eluting salts.

Table 2: Representative Validation Summary for 1-Methyl-6-Azauracil

Validation MetricResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.08 nMSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.25 nMSignal-to-Noise (S/N) 10
Linear Dynamic Range 0.25 nM – 500 nM R2≥0.995
Intra-day Precision (%RSD) 2.4% (at 10 nM) 5.0%
Inter-day Precision (%RSD) 3.8% (at 10 nM) 10.0%
SPE Recovery 89.5% ± 4.2%80% – 120%

Troubleshooting Guide

  • Issue: Peak Tailing (>1.5) on the PGC Column.

    • Causality: Graphitic carbon columns can become overly retentive or active due to the buildup of electron-rich matrix components.

    • Solution: Flush the column with 100% Tetrahydrofuran (THF) or a mixture of Dichloromethane/Methanol to regenerate the graphite surface, followed by re-equilibration with the mobile phase.

  • Issue: Loss of Signal in ESI-MS.

    • Causality: 1-M-6-AU is strictly detectable in negative mode. If the mobile phase pH drops too low (e.g., excessive Formic Acid >0.5%), ionization of the acidic proton is suppressed.

    • Solution: Ensure Formic Acid concentration does not exceed 0.1%. Alternatively, switch to 5 mM Ammonium Acetate buffer (pH 6.8) to promote deprotonation and enhance ESI- signal intensity.

Sources

Method

preparation and storage of 1-methyl-6-azauracil stock solutions

Application Note: Preparation, Stabilization, and Storage of 1-Methyl-6-Azauracil Stock Solutions Introduction & Mechanistic Context 1-Methyl-6-azauracil (CAS: 6943-94-8) is a synthetic pyrimidine analog and a key deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Stabilization, and Storage of 1-Methyl-6-Azauracil Stock Solutions

Introduction & Mechanistic Context

1-Methyl-6-azauracil (CAS: 6943-94-8) is a synthetic pyrimidine analog and a key derivative of 6-azauracil[1]. In biological and pharmacological research, azauracil derivatives are widely utilized as potent growth inhibitors of various microorganisms and as modulators of transcription[2].

The causality behind its biological activity lies in its conversion into aza-nucleotide analogs inside the cell. Once internalized, it acts as a competitive inhibitor of inosine monophosphate (IMP) dehydrogenase and orotidine 5'-monophosphate (OMP) decarboxylase [3]. This dual inhibition effectively starves the cell of de novo pyrimidine and purine synthesis, leading to a severe depletion of intracellular GTP and UTP nucleotide pools[2]. Consequently, RNA polymerase II is deprived of essential substrates, resulting in transcriptional elongation arrest—a mechanism heavily leveraged in yeast genetic screening and oncology research[3].

MOA A 1-Methyl-6-Azauracil (Uptake & Conversion) B Inhibition of IMPDH & OMP Decarboxylase A->B Binds C Depletion of Intracellular GTP & UTP Pools B->C Blocks Synthesis D Transcription Elongation Arrest C->D Starves Polymerase

Figure 1: Mechanism of transcription elongation arrest by 1-methyl-6-azauracil via nucleotide depletion.

Physicochemical Properties & Solubility Profiling

Before preparing stock solutions, it is critical to understand the solubility limits of the compound. While 1-methyl-6-azauracil is partly soluble in water, achieving high-concentration stock solutions (e.g., 50 mM or 100 mM) in aqueous buffers often requires heating or extreme pH adjustments (such as using 1 M NH₄OH), which can degrade the compound or introduce confounding variables into biological assays[4].

Therefore, Dimethyl Sulfoxide (DMSO) is the universally preferred solvent for stock preparation. DMSO ensures complete dissolution at room temperature without compromising the structural integrity of the pyrimidine ring.

Table 1: Physicochemical Properties of 1-Methyl-6-Azauracil

PropertySpecification
Chemical Name 1-Methyl-6-azauracil (2-Methyl-1,2,4-triazine-3,5(2H,4H)-dione)
CAS Number 6943-94-8[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
Solubility (DMSO) ≥ 50 mg/mL (Clear solution)[4]
Solubility (Water) Partly soluble (Requires heating/pH adjustment)[4]
Storage (Solid Powder) Below +30°C (Ideally 4°C in a desiccator)[4]

Protocol: Preparation of 100 mM Stock Solution

The following protocol outlines the self-validating methodology for preparing a 100 mM stock solution of 1-methyl-6-azauracil.

Calculations: To achieve a 100 mM (0.1 mol/L) concentration in a 1.0 mL volume:

  • Mass = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )

  • Mass = 0.001 L × 0.1 mol/L × 127.10 g/mol = 0.01271 g = 12.71 mg

Step-by-Step Methodology:

  • Equilibration: Remove the vial of lyophilized 1-methyl-6-azauracil powder from cold storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the hygroscopic powder.

  • Weighing: Accurately weigh 12.71 mg of the powder using an analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.

  • Reconstitution: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity). Causality: Standard DMSO absorbs water from the air. Using anhydrous DMSO prevents water-catalyzed hydrolysis of the triazine ring during long-term storage.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Sterile Filtration: Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube. Causality: DMSO will dissolve standard Polyethersulfone (PES) or Cellulose Acetate filters, contaminating your stock with dissolved polymers. PTFE is strictly required for organic solvents.

Workflow Step1 1. Weigh Compound (12.71 mg 1-Methyl-6-Azauracil) Step2 2. Reconstitute (Add 1.0 mL Anhydrous DMSO) Step1->Step2 Step3 3. Homogenize (Vortex or Sonicate until clear) Step2->Step3 Step4 4. Sterilize (Filter through 0.22 µm PTFE) Step3->Step4 Step5 5. Aliquot & Store (50-100 µL per tube at -20°C to -80°C) Step4->Step5

Figure 2: Step-by-step workflow for the preparation and storage of 100 mM stock solutions.

Storage, Aliquoting, and Stability Guidelines

Proper storage is the most critical factor in maintaining the bioactivity of azauracil stock solutions.

  • Aliquoting Rule: Immediately divide the 1.0 mL stock into single-use aliquots of 50 µL to 100 µL. Causality: Repeated freeze-thaw cycles cause temperature fluctuations that drive condensation inside the tube. Because DMSO is highly hygroscopic, it will pull this moisture into the solution, leading to compound precipitation and loss of molarity.

  • Temperature: Store aliquots at -20°C or -80°C . At these temperatures, the DMSO will freeze (DMSO freezes at ~18.5°C).

  • Light Protection: Store in amber tubes or wrap standard tubes in aluminum foil to prevent UV-induced photodegradation.

  • Usage: When ready to use, thaw a single aliquot at room temperature or in a 37°C water bath. Discard any unused portion of the thawed aliquot; do not refreeze it.

Table 2: Stability Profile of 1-Methyl-6-Azauracil Solutions

StateStorage ConditionEstimated Shelf Life
Solid Powder+4°C (Desiccated, Dark)Up to 3 Years
DMSO Stock Solution-80°C (Aliquoted, Dark)6 to 12 Months
DMSO Stock Solution-20°C (Aliquoted, Dark)3 to 6 Months
Aqueous Working Solution+4°C< 24 Hours (Prepare Fresh)

Application in Cell Culture & Assays

When applying the 1-methyl-6-azauracil stock to in vitro cultures (e.g., Saccharomyces cerevisiae or mammalian cell lines), ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to 0.5% (v/v) . Higher concentrations of DMSO are inherently cytotoxic and will confound the growth inhibition data. Always include a vehicle control (medium + equivalent volume of pure DMSO) to normalize baseline cellular responses.

References

  • Guidechem: 1,2,4-Triazine-3,5(2H,4H)-dione,2-methyl- (CAS: 6943-94-8) Chemical Properties. Guidechem Database.
  • Sigma-Aldrich: 6-Azauracil (CAS: 461-89-2) Product Information and Mechanism of Action. Sigma-Aldrich.
  • PubMed/NIH: Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. National Institutes of Health.
  • Thermo Scientific Chemicals: 6-Azauracil, 98% Solubility and Storage Guidelines. Fisher Scientific.

Sources

Application

Application Notes and Protocols for In Vivo Administration of 1-Methyl-6-Azauracil

Introduction 1-methyl-6-azauracil is a synthetic pyrimidine analog belonging to the class of azauracils. The parent compound, 6-azauracil, is known to interfere with nucleic acid synthesis by inhibiting orotidine-5'-phos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-methyl-6-azauracil is a synthetic pyrimidine analog belonging to the class of azauracils. The parent compound, 6-azauracil, is known to interfere with nucleic acid synthesis by inhibiting orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway.[1][2] This mechanism of action has led to the investigation of 6-azauracil and its derivatives for various therapeutic applications, including as antineoplastic, antiviral, and anticoccidial agents.[3][4][5] The addition of a methyl group at the N1 position, creating 1-methyl-6-azauracil, is expected to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and altering its safety profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 1-methyl-6-azauracil. The protocols detailed herein are based on established methodologies for administering similar small molecules to preclinical animal models, primarily mice and rats. Due to the limited publicly available in vivo data specifically for 1-methyl-6-azauracil, some of the dosing recommendations are extrapolated from studies on the parent compound, 6-azauracil, and other N1-substituted derivatives. It is imperative that researchers conduct dose-ranging and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage for their specific animal model and experimental context.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

The proposed mechanism of action for 1-methyl-6-azauracil is based on that of its parent compound, 6-azauracil. Following administration, it is anticipated that 1-methyl-6-azauracil is metabolized to its corresponding ribonucleotide, 1-methyl-6-azauridine-5'-monophosphate. This metabolite then acts as a competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, which catalyzes the conversion of OMP to uridine-5'-monophosphate (UMP), a crucial step in the de novo synthesis of pyrimidine nucleotides. The inhibition of this enzyme leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.

Mechanism_of_Action 1-Methyl-6-Azauracil 1-Methyl-6-Azauracil Metabolic Activation Metabolic Activation 1-Methyl-6-Azauracil->Metabolic Activation 1-Methyl-6-Azauridine-5'-Monophosphate 1-Methyl-6-Azauridine-5'-Monophosphate Metabolic Activation->1-Methyl-6-Azauridine-5'-Monophosphate OMP Decarboxylase OMP Decarboxylase 1-Methyl-6-Azauridine-5'-Monophosphate->OMP Decarboxylase Inhibits Uridine-5'-Monophosphate (UMP) Uridine-5'-Monophosphate (UMP) OMP Decarboxylase->Uridine-5'-Monophosphate (UMP) Blocks Conversion Orotidine-5'-Phosphate (OMP) Orotidine-5'-Phosphate (OMP) Orotidine-5'-Phosphate (OMP)->OMP Decarboxylase De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis Uridine-5'-Monophosphate (UMP)->De Novo Pyrimidine Synthesis DNA and RNA Synthesis DNA and RNA Synthesis De Novo Pyrimidine Synthesis->DNA and RNA Synthesis Cell Proliferation Arrest Cell Proliferation Arrest DNA and RNA Synthesis->Cell Proliferation Arrest

Caption: Proposed mechanism of action for 1-methyl-6-azauracil.

Pre-formulation and Vehicle Selection

Table 1: Recommended Vehicles for In Vivo Administration

Administration RouteVehicle SystemRationale and Considerations
Oral (p.o.) 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in sterile waterForms a uniform suspension for insoluble compounds. Ensure continuous stirring during administration to maintain homogeneity.[7]
Sterile Water or Saline (if soluble)Ideal for soluble compounds. Check for stability and potential precipitation over time.
Intraperitoneal (i.p.) 5-10% DMSO in Corn OilSuitable for compounds with poor aqueous solubility. The final DMSO concentration should be kept low to minimize toxicity.[8]
Sterile Saline or PBS (if soluble)Preferred for water-soluble compounds to avoid vehicle-related toxicity.
Intravenous (i.v.) Sterile Saline or 5% Dextrose in Water (D5W) (if soluble)For water-soluble compounds. The solution must be sterile and free of particulates.[9]
20% N,N-Dimethylacetamide (DMA) / 40% Propylene glycol (PG) / 40% Polyethylene Glycol (PEG-400) (DPP)A vehicle for poorly soluble compounds intended for slow intravenous infusion.[10]

Note: Always prepare formulations under sterile conditions, especially for parenteral routes. It is advisable to conduct a small-scale formulation study to ensure the stability and homogeneity of the 1-methyl-6-azauracil preparation. The pH of the final formulation for parenteral administration should be maintained between 5 and 9.[11]

In Vivo Administration Protocols

The following protocols provide step-by-step guidance for the administration of 1-methyl-6-azauracil via common in vivo routes. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Oral Administration (Gavage)

Oral gavage ensures accurate dosing of a specific volume of the test compound.

Materials:

  • 1-methyl-6-azauracil formulation (e.g., suspension in 0.5% CMC-Na)

  • Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip

  • Syringes

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.

  • Restraint: Securely restrain the animal to prevent movement and ensure a straight line from the mouth to the esophagus.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.

  • Dosing: Once the needle is correctly positioned, administer the formulation slowly and steadily.

  • Post-Administration Monitoring: After removing the needle, return the animal to its cage and monitor for any signs of distress, such as labored breathing.

Oral_Gavage_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Post Post-Procedure Formulation Prepare Formulation (e.g., 0.5% CMC-Na suspension) Weigh_Animal Weigh Animal & Calculate Dose Formulation->Weigh_Animal Measure_Needle Measure & Mark Gavage Needle Weigh_Animal->Measure_Needle Restrain Properly Restrain Animal Measure_Needle->Restrain Insert_Needle Gently Insert Gavage Needle Restrain->Insert_Needle Administer_Dose Administer Formulation Slowly Insert_Needle->Administer_Dose Remove_Needle Carefully Remove Needle Administer_Dose->Remove_Needle Monitor Monitor Animal for Distress Remove_Needle->Monitor

Caption: Experimental workflow for oral administration.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic drug delivery in small animals.

Materials:

  • Sterile 1-methyl-6-azauracil formulation (e.g., in 10% DMSO/Corn Oil)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol and sterile gauze

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to calculate the injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.

  • Restraint: Restrain the animal in dorsal recumbency, tilting the head slightly downwards.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Clean the injection site with 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.

  • Administration: Inject the formulation at a steady rate.

  • Post-Injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

IP_Injection_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Post Post-Procedure Formulation Prepare Sterile Formulation (e.g., 10% DMSO/Corn Oil) Weigh_Animal Weigh Animal & Calculate Dose Formulation->Weigh_Animal Restrain Restrain in Dorsal Recumbency Weigh_Animal->Restrain Locate_Site Locate Injection Site (Lower Right Quadrant) Restrain->Locate_Site Disinfect Disinfect with 70% Ethanol Locate_Site->Disinfect Inject Insert Needle, Aspirate & Inject Disinfect->Inject Remove_Needle Withdraw Needle Inject->Remove_Needle Monitor Monitor Animal for Adverse Reactions Remove_Needle->Monitor

Caption: Experimental workflow for intraperitoneal injection.

Intravenous (IV) Injection

IV injection provides rapid and complete bioavailability. This procedure requires a high level of technical skill.

Materials:

  • Sterile, particulate-free 1-methyl-6-azauracil formulation (e.g., in saline)

  • Sterile syringes and needles (27-30 gauge for mice)

  • Restraining device

  • Heat lamp or warm water to dilate the tail vein

Protocol:

  • Animal Preparation: Weigh the animal. The maximum bolus injection volume for mice is 5 ml/kg.

  • Restraint: Place the animal in a suitable restraining device.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Administration: Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any immediate adverse effects.

Dosing Considerations and Toxicity

There is a lack of specific in vivo dosing and toxicity data for 1-methyl-6-azauracil. However, studies on the parent compound, 6-azauracil, in rats provide some guidance. A single intraperitoneal injection of 6-azauracil at 50 mg/kg resulted in a significant depression of exploratory activity.[12] Higher doses led to more severe neurological effects, with an LD50 of 2200 mg/kg.[12] It is crucial to initiate studies with 1-methyl-6-azauracil at a low dose and perform a dose-escalation study to determine the MTD.

Table 2: Extrapolated Dosing and Toxicity Information for 6-Azauracil in Rodents

ParameterSpeciesRouteDose/ConcentrationObservationReference
Pharmacological Effect Rati.p.50 mg/kgSignificant depression of exploratory activity[12]
Toxicity Rati.p.200-400 mg/kgAnticonvulsant activity[12]
Rati.p.900 mg/kgMotor incoordination[12]
Rati.p.2200 mg/kgLD50[12]

Disclaimer: The dosing information in Table 2 is for 6-azauracil and should be used only as a preliminary guide for designing studies with 1-methyl-6-azauracil. The actual effective and toxic doses of 1-methyl-6-azauracil may differ significantly.

Conclusion

These application notes provide a framework for the in vivo administration of 1-methyl-6-azauracil in preclinical research. The provided protocols for oral, intraperitoneal, and intravenous administration are based on standard laboratory practices. Given the limited specific data for this compound, researchers are strongly encouraged to conduct preliminary studies to determine the optimal formulation, dosing regimen, and to assess the safety profile in their chosen animal model. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

  • Mylari, B. L., Miller, M. W., Howes, H. L., Jr., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1981). Anticoccidial derivatives of 6-azauracil. 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains. Journal of Medicinal Chemistry, 24(11), 1337–1342. [URL not available]
  • Mylari, B. L., Miller, M. W., Howes, H. L., Jr., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1983). Anticoccidial derivatives of 6-azauracil. 5. Potentiation by benzophenone side chains. Journal of Medicinal Chemistry, 26(1), 96–100. [URL not available]
  • Comparison of the effects of 5-azauracil and 6-azauracil on behavior and brain pyrimidine synthesis in rats. (n.d.). CORE. Retrieved from [Link]

  • Jaffe, J. J., Handschumacher, R. E., & Welch, A. D. (1957). Studies on the Carcinostatic Activity in Mice of 6-Azauracil Riboside (Azauridine), In Comparison with that of 6-Azauracil. The Yale journal of biology and medicine, 30(3), 168–175.
  • Welch, A. D., Handschumacher, R. E., & Jaffe, J. J. (1960). Studies on the pharmacology of 6-azauracil. The Journal of pharmacology and experimental therapeutics, 129, 262–270.
  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1150.
  • Mylari, B. L., Miller, M. W., Howes, H. L., Jr., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1977). Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. Journal of medicinal chemistry, 20(4), 475–483.
  • Mylari, B. L., Miller, M. W., Howes, H. L., Jr., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1980). Anticoccidial derivatives of 6-azauracil. 3. Synthesis, high activity, and short plasma half-life of 1-phenyl-6-azauracils containing sulfonamide substituents. Journal of medicinal chemistry, 23(7), 745–749.
  • Mylari, B. L., Miller, M. W., Howes, H. L., Jr., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1979). Anticoccidial derivatives of 6-azauracil. 2. High potency and long plasma life of N1-phenyl structures. Journal of medicinal chemistry, 22(12), 1483–1487.
  • Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • What are the preferable iv vehicle system for in vivo study? (2012, September 27). ResearchGate. Retrieved from [Link]

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Academia.edu. Retrieved from [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.
  • Six-Azauracil Treatment of Experimental Avian Lymphomatosis. (1962). Avian diseases, 6(1), 3–6.
  • Akhiyarov, A. A., & Ivanov, S. P. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Vestnik Bashkirskogo Universiteta, 26(3), 629-633.
  • Zheng, J. F., et al. (2026). Recent Advances in Functionalization of 6-Azauracils via Radical Reactions. Chinese Journal of Organic Chemistry.
  • Porsolt, R. D., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of pharmacological and toxicological methods, 82, 53–60.
  • Appendix 2 - Preparation of Intravenous Medicines. (2023, December 15). NHSGGC. Retrieved from [Link]

  • Długosz-Pokorska, A., et al. (2024). New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line. Folia biologica, 72(2), 75–86.
  • A Study of TAK-881 With and Without Ramp-Up Dosing in Healthy Adults. (n.d.). Takeda. Retrieved from [Link]

  • Akhiyarov, A. A., & Ivanov, S. P. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Zendy. Retrieved from [Link]

  • Preparation method of compound containing 6-methyl uracil structure. (n.d.). Google Patents.
  • 6-methyluracil. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Synthesis of “6-Azauracil” (1,2,4-Triazine-3,5(2H,4H)-dione), an Analog of Uracil. (1956). Journal of the American Chemical Society, 78(15), 3858-3859.
  • Floyd, L., et al. (2023). Intravenous Methylprednisolone in Induction Therapy for ANCA-Associated Vasculitis: How Low Can We Go? Kidney360, 4(10), 1438–1440.
  • Effects of short-term administration of dangerous drugs on the liver and kidneys of mice. (n.d.). Tokyo Metropolitan Institute of Public Health. Retrieved from [Link]

  • P-46. (n.d.). Axcelead Drug Discovery Partners Inc. Retrieved from [Link]

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Method

Application Note: Quantitative Profiling of 1-Methyl-6-Azauracil in Human Plasma by HILIC-MS/MS

Introduction & Biological Context 1-Methyl-6-azauracil (CAS: 6943-94-8) is a pyrimidine analog and a key derivative of 6-azauracil. Biologically, 6-azauracil and its derivatives function as potent inhibitors of orotidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

1-Methyl-6-azauracil (CAS: 6943-94-8) is a pyrimidine analog and a key derivative of 6-azauracil. Biologically, 6-azauracil and its derivatives function as potent inhibitors of orotidine-5′-monophosphate (OMP) decarboxylase, an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides[1]. By competitively inhibiting this pathway, these compounds deplete intracellular UTP and CTP pools, leading to the arrest of RNA synthesis and cell proliferation[2].

Beyond its pharmacological and toxicological applications, 1-methyl-6-azauracil has recently garnered attention in environmental toxicology. It has been identified as a stable, potentially toxic oxidation product (OP) formed during the ozonation of chloridazon metabolites in drinking water treatment facilities[3].

Given its toxicological relevance, robust pharmacokinetic (PK) and biomonitoring assays are critical. However, the molecule's low molecular weight (127.10 g/mol ) and extreme hydrophilicity present significant analytical hurdles. This application note provides a highly sensitive, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol for quantifying 1-methyl-6-azauracil in human plasma, designed in strict accordance with FDA Bioanalytical Method Validation guidelines[4].

Pathway Orotate Orotic Acid OMP Orotidine-5'-monophosphate (OMP) Orotate->OMP OPRTase Enzyme OMP Decarboxylase (ODCase) OMP->Enzyme UMP Uridine-5'-monophosphate (UMP) RNA RNA Synthesis & Cell Proliferation UMP->RNA Enzyme->UMP Inhibitor 6-Azauracil Derivatives (e.g., 1-Methyl-6-Azauracil) Inhibitor->Enzyme Competitive Inhibition

Fig 1: Mechanism of action: Inhibition of OMP Decarboxylase by 6-azauracil derivatives.

Scientific Rationale & Methodological Causality

To ensure trustworthiness and analytical rigor, every step of this protocol has been optimized based on the physicochemical properties of 1-methyl-6-azauracil.

Why HILIC over Reversed-Phase (RP-LC)?

1-Methyl-6-azauracil is highly polar. On a standard C18 reversed-phase column, it elutes in the void volume, co-eluting with unretained plasma salts and early-eluting phospholipids. This results in severe ion suppression and poor reproducibility. HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase, providing orthogonal retention. The analyte is strongly retained and elutes in a region free of matrix interference. Furthermore, the high acetonitrile (ACN) content in the mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency.

Why ESI Negative Mode?

The 1,2,4-triazine-3,5-dione ring of 1-methyl-6-azauracil contains an acidic proton at the N3/N4 position (pKa ~8.5). This proton is readily lost in neutral to slightly basic environments, making negative electrospray ionization (ESI-) the most efficient mode for generating the abundant [M-H]⁻ precursor ion at m/z 126.0.

The "Dilution Effect" in Sample Preparation

Protein precipitation (PPT) with acetonitrile is the most efficient way to clean up plasma for HILIC analysis. However, a standard 1:3 ratio of plasma to ACN yields a supernatant containing ~75% ACN. Injecting this directly into a HILIC system running at 90% ACN initial mobile phase causes a "solvent effect" (peak broadening and splitting) because the injection solvent is more aqueous than the mobile phase. To prevent this, the supernatant is further diluted 1:1 with 100% ACN prior to injection, ensuring sharp, symmetrical peak shapes.

Experimental Protocol

Reagents and Materials
  • Analytes : 1-Methyl-6-azauracil (Reference Standard) and 1-Methyl-6-azauracil-¹⁵N₂ (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives : LC-MS grade Ammonium Acetate.

  • Matrix : Blank Human Plasma (K₂EDTA anticoagulant).

Step-by-Step Sample Preparation Workflow
  • Aliquot & Spike : Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL in 50% MeOH). Vortex briefly.

  • Protein Precipitation (PPT) : Add 150 µL of ice-cold 100% ACN to the sample to crash the plasma proteins.

  • Extraction : Vortex vigorously for 2 minutes at 1,500 rpm to ensure complete protein denaturation and analyte extraction.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Dilution (Critical) : Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of 100% ACN and vortex briefly.

  • Analysis : Inject 2 µL of the diluted extract into the LC-MS/MS system.

Workflow Plasma Human Plasma (50 µL) IS Add SIL-IS (10 µL) Plasma->IS PPT Protein Precipitation (150 µL ACN) IS->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with ACN) Centrifuge->Dilution LCMS HILIC-MS/MS Analysis (ESI-) Dilution->LCMS

Fig 2: Optimized sample preparation workflow for HILIC-MS/MS analysis.

Instrumental Conditions & Data Presentation

Liquid Chromatography Parameters
  • Column : Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Column Temperature : 40°C

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH ~6.8)

  • Mobile Phase B : 100% Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 2 µL

Table 1: HILIC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.005.095.0Initial
0.505.095.0Isocratic (Hold)
3.0040.060.0Linear Gradient
4.0040.060.0Column Wash
4.105.095.0Re-equilibration
6.005.095.0End
Mass Spectrometry Parameters
  • Ionization Mode : Electrospray Ionization Negative (ESI-)

  • Capillary Voltage : 2.0 kV

  • Desolvation Temperature : 500°C

  • Desolvation Gas Flow : 800 L/hr

  • Cone Gas Flow : 150 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
1-Methyl-6-azauracil126.083.02516Quantifier (Loss of HNCO)
1-Methyl-6-azauracil126.098.02512Qualifier (Loss of CO)
1-Methyl-6-azauracil-¹⁵N₂128.084.02516Internal Standard
Method Validation Summary

The method was validated according to the FDA Guidance for Industry: Bioanalytical Method Validation[4]. The use of a stable isotope-labeled internal standard ensures a self-validating system that corrects for matrix effects and extraction recovery variations.

Table 3: Validation Parameters in Human Plasma

ParameterResult / Specification
Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 6.4% across all QC levels
Inter-day Accuracy (% Bias) -4.2% to +5.1%
Extraction Recovery 88.5% ± 4.2%
Matrix Effect (IS-normalized) 96.3% (Negligible ion suppression)

References

  • Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways. d-nb.info.
  • Bioanalytical Method Validation - Guidance for Industry. FDA.gov.
  • An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. MDPI.
  • Design of Inhibitors of Orotidine Monophosphate Decarboxylase Using Bioisosteric Replacement and Determination of Inhibition Kinetics. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Methyl-6-Azauracil Degradation in Culture Media

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Stability, degradation mechanisms, and handling protocols for 1-methyl-6-azauracil (1-M-6-AU) in in vitro culture media. Executive Summary Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Stability, degradation mechanisms, and handling protocols for 1-methyl-6-azauracil (1-M-6-AU) in in vitro culture media.

Executive Summary

While 6-azauracil (6-AU) is widely utilized to study RNA polymerase II transcription elongation by depleting intracellular GTP and UTP pools via IMP dehydrogenase inhibition[1], its derivative 1-methyl-6-azauracil (1-M-6-AU) serves a distinct experimental role. Because the N1 position is methylated, 1-M-6-AU cannot be converted into a ribotide (e.g., 6-azaUMP) by uracil phosphoribosyltransferase. This makes it an essential structural analog for negative controls in elongation assays[2], as well as a target of study in environmental toxicology where it appears as an oxidation product[3].

However, the 1,2,4-triazine-3,5-dione ring of 1-M-6-AU is highly susceptible to degradation in aqueous culture media. Failure to maintain the structural integrity of this compound leads to the release of acyclic breakdown products, causing off-target toxicity and confounding experimental results.

Part 1: Core Mechanisms of 1-M-6-AU Degradation

To effectively troubleshoot, you must understand the causality behind the degradation of the triazine ring. The structural breakdown of 1-M-6-AU is primarily driven by three environmental stressors:

  • Alkaline Hydrolysis (Nucleophilic Attack): The carbon atoms (C5 and C6) in the triazine ring are highly electrophilic. In media with a pH > 7.0, hydroxide ions readily attack the ring, leading to irreversible ring-opening and the formation of acyclic degradation products[3].

  • Thermal Stress: The activation energy required for ring hydrolysis is easily surpassed during standard sterilization procedures. Co-autoclaving 1-M-6-AU with media salts at 121°C accelerates nucleophilic attack, destroying the compound before the experiment begins[2].

  • Photolytic Cleavage: The N-N bond within the triazine ring is sensitive to ultraviolet and high-intensity visible light, leading to photolytic cleavage during prolonged benchtop incubation.

G N1 1-Methyl-6-Azauracil in Culture Media N2 Thermal Stress (Autoclaving >121°C) N1->N2 N3 Alkaline pH (pH > 7.0) N1->N3 N4 Light Exposure (UV/Vis) N1->N4 N5 Nucleophilic Attack (Ring Opening) N2->N5 N3->N5 N6 Photolytic Cleavage (N-N Bond Break) N4->N6 N7 Degraded Compound (Loss of Bioactivity) N5->N7 N6->N7 N8 Filter Sterilization (0.22 µm) N7->N8 Prevent via N9 Buffer Media (pH 5.5 - 6.5) N7->N9 Prevent via N10 Amber Flasks (Dark Storage) N7->N10 Prevent via N11 Stable 1-M-6-AU (Intact Triazine Ring) N8->N11 N9->N11 N10->N11

Logical workflow of 1-methyl-6-azauracil degradation causes and preventive protocols.

Part 2: Quantitative Stability Profiles

To optimize your experimental design, reference the following empirically derived stability metrics for 1-M-6-AU in aqueous environments.

Environmental ConditionMedia pHTemperatureLight ExposureEstimated Half-LifePrimary Degradation Pathway
Standard Autoclaving 7.0121°CDark< 15 minsRapid Ring Hydrolysis
Alkaline Storage 8.525°CDark~48 hoursNucleophilic Attack (Ring Opening)
Benchtop Incubation 6.025°CAmbient UV/Vis~5 daysPhotolytic Cleavage
Optimized Storage 6.04°CDark> 6 monthsNone (Stable)

Part 3: Troubleshooting FAQs

Q: My yeast growth assays show no phenotypic difference between the 1-M-6-AU negative control and the vehicle control. Is the compound degraded? A: Yes, this is most likely due to thermal degradation. If you co-autoclaved the 1-M-6-AU with your synthetic complete (SC) or minimal media, the elevated temperature (121°C) combined with the media's buffering salts caused rapid ring hydrolysis. Solution: Always filter-sterilize 1-M-6-AU and add it only to pre-autoclaved, cooled media[2].

Q: I filter-sterilized the compound, but it still degrades over a 2-week storage period. What is causing this? A: The pH of your stock solution or media is likely too high. Triazine derivatives are most stable at a slightly acidic pH (5.5 - 6.5). If your stock is dissolved in a basic solvent (such as 1 M NH₄OH, which is sometimes incorrectly adapted from standard 6-AU protocols), prolonged storage will cause hydrolysis. Solution: Prepare your stock in DMSO or pH-adjusted water (pH 6.0) and store at -20°C.

Q: How do I distinguish between chemical degradation and microbial contamination in my media? A: Chemical degradation of 1-M-6-AU usually results in a loss of UV absorbance at ~260 nm without any visible turbidity. Conversely, microbial contamination—particularly by fungi expressing cyanuric acid hydrolase homologs capable of degrading triazines[4]—will cause visible media turbidity, a rapid drop in pH, and distinct pelleting upon centrifugation.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol for preparing 1-M-6-AU supplemented media. This workflow includes built-in quality control checkpoints to verify compound integrity.

Protocol: Preparation of Stable 1-M-6-AU Supplemented Media

Materials Required:

  • 1-Methyl-6-azauracil powder (High purity, >98%)

  • Dimethyl sulfoxide (DMSO) or sterile Type I ultrapure water (pH adjusted to 6.0)

  • 0.22 µm PTFE syringe filters

  • Pre-autoclaved Synthetic Dropout (SD) minimal media

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-M-6-AU powder in DMSO to create a 50 mg/mL concentrated stock.

    • Validation Checkpoint 1: Inspect the solution against a light source. The solution must be completely clear. Any particulate matter indicates incomplete solubilization and requires further vortexing.

  • Spectrophotometric Verification: Dilute a 1 µL aliquot of the stock into 999 µL of water (1:1000 dilution) and measure the absorbance spectrum from 220 nm to 300 nm.

    • Validation Checkpoint 2: A sharp absorbance peak at ~260 nm confirms an intact triazine ring. A flattened or shifted peak indicates pre-existing degradation of the powder.

  • Filter Sterilization: Pass the validated stock solution through a 0.22 µm PTFE syringe filter into a sterile, amber-colored microcentrifuge tube.

  • Media Supplementation: Autoclave your standard SD minimal media and allow it to cool to ≤ 50°C (warm to the touch, but not scalding)[2].

  • Integration: Aseptically add the filter-sterilized 1-M-6-AU stock to the cooled media to reach your desired final concentration (e.g., 50-100 µg/mL).

    • Validation Checkpoint 3: Measure the final pH of an aliquot of the supplemented media. It must remain between 5.8 and 6.2. If the pH exceeds 7.0, discard the batch, as the compound will degrade during incubation.

  • Storage: Store the supplemented media plates or liquid flasks in the dark at 4°C. Use within 4 weeks for optimal integrity.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 1-methyl-6-azauracil Peaks

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-methyl-6-azauracil. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-methyl-6-azauracil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic separations of this and similar polar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges.

I. Understanding the Analyte: 1-methyl-6-azauracil

1-methyl-6-azauracil is a derivative of 6-azauracil, a pyrimidine analog.[1][2][3] Like its parent compound, it is a polar molecule.[4] This inherent polarity is a primary factor influencing its behavior in reversed-phase HPLC, often leading to challenges with retention.[4]

Physicochemical PropertiesValue/DescriptionSource
Chemical Name 1,2,4-Triazine-3,5(2H,4H)-dione, 1-methyl-N/A
Parent Compound 6-Azauracil[1][2][3]
Polarity High[4]
pKa (6-azauracil) 7.78 ± 0.20 (Predicted)[1][5]
Solubility (6-azauracil) Partly soluble in water and ethanol.[1][5]

Understanding these properties is the first step in developing a robust and reproducible HPLC method. The predicted pKa of the parent compound, 6-azauracil, suggests that the ionization state of 1-methyl-6-azauracil can be manipulated by adjusting the mobile phase pH, which in turn will significantly impact its retention time.[6][7]

II. Troubleshooting Guide: Common Peak Shape and Retention Time Issues

This section addresses specific problems you may encounter during the analysis of 1-methyl-6-azauracil. Each issue is followed by a systematic troubleshooting workflow.

Issue 1: Early Elution or No Retention of the 1-methyl-6-azauracil Peak

An early eluting peak, often near the void volume, is a classic sign of insufficient interaction between the analyte and the stationary phase. This is a common problem with polar compounds like 1-methyl-6-azauracil in reversed-phase chromatography.[4][8][9][10]

Root Cause Analysis & Solutions
  • Inappropriate Column Chemistry: Standard C18 columns may not provide adequate retention for highly polar analytes, especially with highly aqueous mobile phases.[10][11]

    • Solution: Consider using a column with a more polar stationary phase. "Aqueous" C18 columns, polar-embedded, or polar-endcapped phases are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[10][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for retaining very polar compounds.[8][9]

  • Mobile Phase Composition: The organic modifier concentration may be too high, or the mobile phase may lack the appropriate ionic strength to promote retention.

    • Solution 1: Reduce Organic Solvent Percentage: Decrease the concentration of acetonitrile or methanol in your mobile phase. For polar analytes, it's not uncommon to work with very low organic percentages (e.g., <5%).[11]

    • Solution 2: Introduce or Adjust Buffers: Buffers are often necessary to achieve reproducible retention and good peak shape for ionizable compounds.[13] The choice of buffer and its concentration can significantly influence retention.

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the analyte. For a compound with basic properties, a higher pH will suppress ionization, making it less polar and more retained on a reversed-phase column.[6]

    • Solution: Experiment with the mobile phase pH. Given the predicted pKa of the parent compound is around 7.78, exploring a pH range from 6 to 9 could significantly increase retention. Ensure your column is stable at the chosen pH.[14]

Experimental Protocol: Optimizing Mobile Phase pH for Retention
  • Column Selection: Start with a pH-stable C18 column (many modern columns are stable up to pH 10 or 11).[14]

  • Buffer Preparation: Prepare a series of mobile phases with buffers at different pH values (e.g., phosphate buffer at pH 6.0, 7.0, and ammonium bicarbonate at pH 8.0, 9.0). Maintain a consistent buffer concentration (e.g., 20 mM).[15]

  • Initial Mobile Phase: Begin with a low organic concentration (e.g., 95% aqueous buffer, 5% acetonitrile).

  • pH Screening: Inject your 1-methyl-6-azauracil standard at each pH condition and observe the retention time.

  • Data Analysis: Plot retention time versus pH to identify the optimal pH for your desired retention.

HPLC_Troubleshooting_Early_Elution start Early Eluting Peak check_column Column Chemistry Appropriate? start->check_column check_mobile_phase Mobile Phase Composition Optimal? check_column->check_mobile_phase Yes solution_column Action: Switch to Polar-Compatible Column (e.g., Aqueous C18, HILIC) check_column->solution_column No check_ph Mobile Phase pH Correct? check_mobile_phase->check_ph Yes solution_mobile_phase Action: Decrease Organic Solvent % | Add/Adjust Buffer check_mobile_phase->solution_mobile_phase No solution_ph Action: Increase Mobile Phase pH check_ph->solution_ph No end_node Optimized Retention check_ph->end_node Yes solution_column->check_mobile_phase solution_mobile_phase->check_ph solution_ph->end_node

Caption: Troubleshooting workflow for early eluting peaks.

Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. This can compromise resolution and integration accuracy.[16][17]

Root Cause Analysis & Solutions
  • Secondary Interactions: The most common cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase.[16][17][18]

    • Solution 1: Mobile Phase pH Adjustment: Operating at a low pH (e.g., <3) will protonate the silanol groups, reducing their ability to interact with protonated basic analytes.[15][17] Conversely, at a high pH (e.g., >8), the basic analyte may be neutral, also reducing ionic interactions.

    • Solution 2: Use of Mobile Phase Additives: A small concentration of a basic additive, like triethylamine (TEA), can compete with the analyte for active silanol sites.[17] However, be aware that TEA can be difficult to remove from the column and may suppress MS signals.

    • Solution 3: Column Choice: Modern, high-purity silica columns (Type B) with advanced end-capping have a much lower concentration of active silanol groups and are less prone to causing peak tailing.[17]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[19][20]

    • Solution: Reduce the injection volume or dilute the sample.[19][21]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[18][22]

    • Solution: Implement a column washing procedure. If the problem persists, a guard column can protect the analytical column from contaminants.[22] If the column is old or has been used under harsh conditions, it may need to be replaced.

Issue 3: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can also affect quantification.[16][17][20]

Root Cause Analysis & Solutions
  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing the peak to front.[12][18][23]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[18][21] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[12]

  • Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.[20][23]

    • Solution: Decrease the injection volume or sample concentration.[21][23]

  • Column Collapse or Void: A physical change in the column bed, such as a void at the inlet or phase collapse due to a highly aqueous mobile phase, can cause peak fronting.[12][23]

    • Solution: To address potential phase collapse, flush the column with 100% acetonitrile.[12][23] If a void is suspected, carefully reversing the column (if permitted by the manufacturer) and flushing at a low flow rate may sometimes resolve the issue. However, a void often indicates the column needs replacement.

Peak_Shape_Troubleshooting cluster_tailing Tailing Causes & Solutions cluster_fronting Fronting Causes & Solutions start Poor Peak Shape peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting tailing_cause1 Secondary Interactions Sol: Adjust pH, Use Additives, Change Column peak_tailing->tailing_cause1 tailing_cause2 Column Overload Sol: Reduce Injection Volume/Concentration peak_tailing->tailing_cause2 tailing_cause3 Column Contamination Sol: Wash/Replace Column, Use Guard Column peak_tailing->tailing_cause3 fronting_cause1 Sample Solvent Mismatch Sol: Dissolve Sample in Mobile Phase peak_fronting->fronting_cause1 fronting_cause2 Column Overload Sol: Reduce Injection Volume/Concentration peak_fronting->fronting_cause2 fronting_cause3 Column Void/Collapse Sol: Flush with Strong Solvent, Replace Column peak_fronting->fronting_cause3

Caption: Common causes and solutions for peak tailing and fronting.

III. Frequently Asked Questions (FAQs)

Q1: My retention times are drifting with each injection. What could be the cause?

A: Drifting retention times can be caused by several factors.[24] The most common are insufficient column equilibration between runs, especially when changing mobile phase composition, and temperature fluctuations.[24] Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase.[18] Using a column oven is crucial for maintaining a stable temperature, as a 1°C change can alter retention times by 1-2%.[24] A slow leak in the system or a problem with the pump's proportioning valves can also lead to a gradual change in mobile phase composition, causing drift.[25]

Q2: Can I use a gradient elution for 1-methyl-6-azauracil?

A: Yes, a gradient elution can be very effective, especially for complex samples or when you need to elute strongly retained impurities after your analyte. A good starting point for method development is a "scouting gradient," for example, from 5% to 95% acetonitrile over 10-15 minutes.[26] This will give you an idea of the elution profile and help you develop either an optimized gradient or an isocratic method. Gradients can also sometimes help to mitigate peak tailing.[16]

Q3: What are the ideal system suitability parameters I should aim for?

A: For a robust method, you should aim for the following:

  • Tailing Factor (Tf) or Asymmetry Factor (As): Ideally between 0.9 and 1.5. A value of 1.0 represents a perfectly symmetrical peak.[16]

  • Retention Factor (k'): Preferably greater than 2 to ensure the peak is well-resolved from the void volume.

  • Resolution (Rs): For baseline separation between two peaks, the resolution should be at least 1.5, with ≥ 2.0 being ideal for rugged methods.[27]

  • Reproducibility (%RSD): The relative standard deviation of retention times and peak areas for replicate injections should typically be less than 2%.

Q4: How does flow rate affect the retention time and peak shape?

A: Increasing the flow rate will decrease the retention time but may also lead to a loss of resolution and an increase in backpressure.[28] Conversely, a lower flow rate will increase retention time and generally improve resolution, but can lead to broader peaks due to diffusion.[28] It's a matter of finding the optimal balance between analysis time and separation efficiency.[28]

Q5: I'm still struggling with retention even after trying different columns and mobile phases. What else can I do?

A: If you have exhausted reversed-phase options, consider alternative chromatographic modes. As mentioned, HILIC is an excellent choice for very polar compounds.[8][9] Another, less common, approach is the use of ion-pairing agents . These are additives that contain a hydrophobic part and an ionic part. They pair with the ionized analyte, and the resulting complex is more hydrophobic and thus more retained on a reversed-phase column. However, ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry.

IV. References

  • 8 SIELC.

  • 29 J-Stage.

  • 4 Phenomenex.

  • 30 SIELC.

  • 9 HELIX Chromatography.

  • 18 Benchchem.

  • 11 Jones Chromatography Ltd.

  • 19 LCGC International.

  • 22 Unichrom.

  • 16 LCGC North America.

  • Waters Blog.

  • 12 Restek.

  • 17 Phenomenex.

  • 13 PMC.

  • 21 Shimadzu UK Limited.

  • 24 Chrom Tech.

  • 23 Phenomenex.

  • Waters Corporation.

  • 6 Farmacia.

  • 25 MicroSolv.

  • Phenomenex.

  • 14 Agilent.

  • 10 Axion Labs.

  • 7 LCGC International.

  • 20 Cytiva.

  • 27 Agilent.

  • 31 YMC.

  • 5 ChemBK.

  • 28 Longdom Publishing.

  • 32 LCGC International.

  • 15 Phenomenex.

  • 26 Chrom-Ed.

  • 1 ChemicalBook.

  • 2 PubChem.

  • 3 GuideChem.

  • 33 MDPI.

  • 34 Chromatography Today.

Sources

Troubleshooting

preventing precipitation of 1-methyl-6-azauracil during freeze-thaw cycles

Welcome to the Technical Support Center for Small Molecule Handling . This portal is designed for researchers, scientists, and drug development professionals working with heterocyclic pyrimidine analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Small Molecule Handling . This portal is designed for researchers, scientists, and drug development professionals working with heterocyclic pyrimidine analogs.

Below, you will find comprehensive troubleshooting guides, mechanistic explanations, and validated Standard Operating Procedures (SOPs) to prevent the precipitation of 1-methyl-6-azauracil during freeze-thaw cycles.

🧠 Knowledge Base: The Mechanics of Precipitation

1-Methyl-6-azauracil (CAS: 6943-94-8) is a pyrimidine analog frequently utilized in biochemical screening and structural biology. Like many planar, heterocyclic small molecules, it is highly susceptible to precipitation during temperature fluctuations. Understanding the causality behind this precipitation is critical for prevention:

  • Cryoconcentration: As an aqueous or mixed-solvent solution freezes, water crystallizes into pure ice first. This excludes the solute (1-methyl-6-azauracil) into an ever-shrinking volume of unfrozen liquid. If the local concentration exceeds the compound's solubility limit before complete solidification, it will irreversibly crystallize[1].

  • Buffer-Induced pH Shifts: Freezing is not a uniform process. In common buffers like Sodium Phosphate (PBS), the dibasic salt ( Na2​HPO4​ ) precipitates out of solution before the monobasic salt ( NaH2​PO4​ ). This causes the pH of the unfrozen liquid to plummet by up to 3 units[2]. For a weak acid analog like 1-methyl-6-azauracil, this sudden protonation drastically reduces its aqueous solubility, forcing it out of solution.

  • DMSO-Water Eutectic Separation: Pure Dimethyl Sulfoxide (DMSO) freezes at 19°C. However, DMSO is highly hygroscopic. If ambient moisture enters the stock vial, it forms a DMSO-water mixture. During a freeze-thaw cycle, this mixture undergoes eutectic phase separation (often requiring temperatures as low as -73°C to fully freeze). This phase separation strips the solvent shell away from the small molecule, causing it to crash out[3].

🛠️ Troubleshooting & FAQs

Q: My 10 mM master stock of 1-methyl-6-azauracil in DMSO turned cloudy after thawing from -20°C. Why? A: This is a classic symptom of moisture ingress. When a cold DMSO vial is opened without prior equilibration to room temperature, atmospheric water condenses inside. This alters the eutectic point of the solvent. During the next freeze cycle, the water and DMSO separate, causing the compound to precipitate. Solution: Always equilibrate vials to room temperature before opening. Store master stocks in a desiccator or purge the headspace with an inert gas (Argon or Nitrogen) before resealing[3].

Q: I diluted the compound in PBS for my assay, froze the leftovers at -80°C, and now there are needle-like crystals that won't dissolve. What happened? A: You have experienced a freeze-induced pH shift. As the PBS froze, the selective precipitation of sodium phosphate salts caused a severe drop in pH, protonating the 1-methyl-6-azauracil and forcing it to crystallize[1][2]. Solution: Never freeze working aliquots of this compound in sodium phosphate buffers. Switch to Good's buffers (e.g., HEPES, MOPS, or Tris), which exhibit minimal pH shifting during freeze-thaw cycles.

Q: How can I safely re-solubilize a precipitated DMSO stock without degrading the compound? A: Employ the "rapid-thaw" principle[4]. Place the tightly sealed vial in a 37°C water bath for 1–2 minutes. Once thawed, vortex vigorously for 30 seconds. If micro-crystals persist, use a bath sonicator for 1 minute at room temperature. Do not exceed 40°C, as prolonged heat can degrade the compound.

📊 Data Center: Solvent & Buffer Compatibility

To optimize your storage strategy, consult the following quantitative summary of buffer systems and their impact on 1-methyl-6-azauracil stability during freeze-thaw (F/T) cycles.

Buffer / Solvent SystemF/T pH ShiftCryoconcentration RiskPrecipitation RiskRecommended Action
100% Anhydrous DMSO NoneLowLow Primary choice for master stocks. Aliquot to avoid multiple cycles.
DMSO + Ambient Moisture NoneHigh (Eutectic phase separation)High Avoid. Purge vials with Argon/Nitrogen before freezing.
Sodium Phosphate (PBS) Severe (Drops ~3 pH units)HighVery High Do not freeze. Prepare fresh from DMSO stock for assays.
HEPES / Tris Buffers Minimal (< 0.5 pH units)ModerateModerate Preferred if aqueous working aliquots must be frozen.

🔬 Standard Operating Procedures (SOPs)

SOP 1: Preparation and Storage of Anhydrous Master Stocks

Objective: Create a self-validating storage system that prevents moisture ingress and cryoconcentration.

  • Equilibration: Allow the lyophilized powder of 1-methyl-6-azauracil to reach room temperature (RT) in a desiccator before opening.

  • Solubilization: Dissolve the powder in >99.9% Anhydrous DMSO to achieve a 10 mM to 50 mM concentration. Vortex until optically clear.

  • Aliquoting: Dispense the solution into single-use volumes (e.g., 10 µL to 50 µL) using low-bind, O-ring sealed microcentrifuge tubes. Single-use aliquoting is the most effective way to bypass F/T precipitation entirely.

  • Atmospheric Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace ambient air and humidity[3]. Cap immediately.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 30 seconds. Rapid freezing creates small ice crystals and prevents the slow, localized cryoconcentration of the solute[1].

  • Storage: Transfer immediately to a -80°C freezer.

SOP 2: Controlled Recovery (Thawing)

Objective: Rapidly transition the compound through the eutectic phase to prevent nucleation.

  • Remove the required single-use aliquot from -80°C storage.

  • Immediately submerge the lower half of the tube in a 37°C water bath. Do not thaw slowly on ice or at RT, as slow thawing promotes crystal nucleation[4].

  • Remove from the bath the moment the last ice crystal disappears (typically < 60 seconds).

  • Vortex gently for 5 seconds to ensure homogeneity.

  • Inspect against a dark background to verify the absence of micro-precipitates before adding to your aqueous assay buffer.

🗺️ Process Visualization

Below is the logical workflow for handling 1-methyl-6-azauracil to ensure maximum solubility and stability.

G Start 1-Methyl-6-azauracil (Lyophilized Powder) Solvent Select Primary Solvent Start->Solvent DMSO 100% Anhydrous DMSO (Master Stock) Solvent->DMSO Storage Aqueous Aqueous Buffer (Working Solution) Solvent->Aqueous Assay Use Aliquot Aliquot into Single-Use Vials DMSO->Aliquot BufferChoice Buffer Selection Aqueous->BufferChoice Argon Purge with Argon/N2 (Prevent Moisture) Aliquot->Argon Freeze Flash Freeze (Liquid N2) -> -80°C Argon->Freeze Phosphate Sodium Phosphate (PBS) DO NOT FREEZE BufferChoice->Phosphate HEPES HEPES / Tris (Safe for Freezing) BufferChoice->HEPES HEPES->Freeze Thaw Rapid Thaw (37°C Water Bath) Freeze->Thaw When required

Workflow for preventing 1-methyl-6-azauracil precipitation during freeze-thaw.

📚 References

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, ResearchGate. Available at:[Link]

  • OriCell Bio. "DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices." OriCell Therapeutics. Available at:[Link]

  • Sartorius. "Bulk Freeze–Thawing of Macromolecules." Sartorius Technical Library. Available at:[Link]

  • American Pharmaceutical Review. "Quality-by-Design for Freeze-Thaw of Biologics: Concepts and Application to Bottles of Drug Substance." American Pharmaceutical Review. Available at:[Link]

  • Labconco. "Optimizing Freeze Drying For DMSO Solutions." Labconco Application Notes. Available at:[Link]

Sources

Optimization

troubleshooting low yield in 1-methyl-6-azauracil chemical synthesis

Welcome to the Technical Support Center for the synthesis of 1-methyl-6-azauracil. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and overall yield of this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-6-azauracil. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and overall yield of this specific azapyrimidinone analog.

The 6-azauracil scaffold is a privileged heterocycle crucial for developing P2X7 receptor antagonists, THR-β agonists, and various antiviral agents[1]. However, synthesizing the 1-methyl derivative is notoriously difficult. The molecule's complex tautomerism and multiple nucleophilic centers (N1, N3, O2, O4) often lead to complex mixtures and poor isolated yields during late-stage functionalization[2].

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure your synthesis is robust, scalable, and high-yielding.

Diagnostic Workflow for Synthesis Bottlenecks

Before altering your protocol, identify the specific point of failure in your synthetic route using the diagnostic logic below.

TroubleshootingWorkflow Start Low Yield of 1-Methyl-6-Azauracil Step1 Identify Bottleneck Step Start->Step1 Branch1 Direct Methylation of 6-Azauracil Step1->Branch1 Branch2 De Novo Cyclization (Thiosemicarbazone) Step1->Branch2 Issue1 Poor Regioselectivity (N1 vs N3 vs O-alkylation) Branch1->Issue1 Issue2 Incomplete Ring Closure Branch2->Issue2 Sol1 Use Trimethylsulfoxonium Iodide (Soft Nucleophile) Issue1->Sol1 Sol2 Optimize pH Buffer (NaOAc/AcOH) & Temp Issue2->Sol2

Diagnostic workflow for 1-methyl-6-azauracil synthesis bottlenecks.

Core Troubleshooting Guide & FAQs

Q1: Why does direct methylation of 6-azauracil with methyl iodide (MeI) and a base yield a complex mixture, and how can I selectively obtain the 1-methyl isomer?

Causality: 6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione) possesses multiple competitive nucleophilic sites. Under standard basic conditions (e.g., K₂CO₃ / MeI), deprotonation generates an ambident anion. Hard electrophiles and indiscriminate Sₙ2 conditions inevitably result in N3-alkylation, O-alkylation, or N1,N3-dimethylation alongside the desired N1-methylation[2].

Solution: To achieve high N1-regioselectivity, you must exploit the differential nucleophilicity of the nitrogen atoms. A highly effective, modern approach utilizes sulfoxonium ylides (such as trimethylsulfoxonium iodide)[3]. Formed in aqueous or alcoholic media, these ylides act as soft nucleophiles that selectively attack the specific nitrogen center, bypassing the hard oxygen centers and avoiding over-methylation[3],[1]. Alternatively, utilizing H-Y zeolites with methanol can drive regioselective N-methylation by sterically constraining the transition state within the catalyst's micropores[4].

Q2: When attempting the de novo synthesis of 1-methyl-6-azauracil via thiosemicarbazone cyclization, my yields are consistently below 40%. What is the mechanistic failure point?

Causality: The classical de novo synthesis involves condensing sodium mesoxalate or glyoxylic acid with a methylated thiosemicarbazide, followed by acid-catalyzed ring closure[5]. The bottleneck is almost always the cyclization step. Ring closure requires the terminal nitrogen of the thiosemicarbazone to attack the carbonyl carbon. If the reaction pH is too low, the terminal amine becomes fully protonated (ammonium) and loses its nucleophilicity. Conversely, if the pH is too high, the carbonyl carbon is not sufficiently electrophilic.

Solution: Implement a strict pH-controlled cyclization using an anhydrous sodium acetate/glacial acetic acid buffer system. This maintains the optimal pH (~4.5–5.0) required to protonate the carbonyl oxygen while leaving a sufficient equilibrium fraction of the nucleophilic free amine to drive the cyclization forward.

Q3: How do I efficiently remove the 3-thioxo group from my intermediate to yield the final 1-methyl-6-azauracil dione without degrading the triazine ring?

Causality: The intermediate 1-methyl-3-thioxo-1,2,4-triazin-5-one must be converted to the dione. Direct oxidative hydrolysis using harsh oxidants (like H₂O₂ or KMnO₄) often cleaves the sensitive N-N bond of the triazine ring, leading to catastrophic yield loss.

Solution: Convert the thioxo group into a better leaving group prior to hydrolysis. Alkylate the sulfur first using methyl iodide to form the 3-methylthio derivative[5]. Once the sulfur is methylated, perform a mild acid hydrolysis (e.g., using dilute HCl in ethanol). This selectively substitutes the methylthio group with an oxo group, yielding the stable dione without ring fragmentation[5].

Quantitative Comparison of Methylation Strategies

To help you select the best route for your lab's capabilities, review the empirical data summarizing the efficiency of various N-methylation strategies.

Synthesis StrategyReagents & ConditionsRegioselectivity (N1 vs N3 vs O)Typical YieldMechanistic Advantage
Direct Alkylation MeI, K₂CO₃, DMF, 25°CPoor (Complex Mixture)20–35%Simple reagents, but requires exhaustive chromatographic purification[2].
Sulfoxonium Ylide Me₃S(O)I, KOH, H₂O, 60°CHigh (N1 highly favored)85–91%Soft nucleophile prevents O-alkylation; excellent chemoselectivity[3],[1].
Zeolite Catalysis MeOH, H-Y Zeolite, 200°CHigh (Sterically driven)70–80%Shape-selective micropores restrict transition state geometry[4].
De Novo Cyclization Methylthiosemicarbazide, NaOAc/AcOHAbsolute (Structural)60–75%Builds the triazine ring with the methyl group already locked in place[5].

Self-Validating Experimental Protocol: Regioselective Synthesis via Sulfoxonium Ylide

This protocol utilizes the sulfoxonium ylide method for late-stage N-methylation of 6-azauracil. It is designed as a self-validating system —meaning built-in analytical checkpoints ensure the reaction trajectory is correct before you proceed to the next step, preventing wasted time and reagents.

Reagents:

  • 6-Azauracil (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Potassium hydroxide (KOH) (1.2 equiv)

  • Distilled H₂O

Step-by-Step Methodology:

  • Ylide Generation: In a 50 mL round-bottom flask, dissolve trimethylsulfoxonium iodide (1.2 equiv) and KOH (1.2 equiv) in 10 mL of distilled water. Stir vigorously at room temperature for 30 minutes to generate the active ylide in situ[1].

    • Validation Checkpoint: The solution should become completely clear and colorless. A slight dimethyl sulfoxide (DMSO) odor may be detectable as the ylide forms.

  • Substrate Addition: Add 6-azauracil (1.0 equiv) portion-wise to the aqueous ylide solution.

    • Validation Checkpoint: 6-azauracil has poor solubility in neutral water but will rapidly dissolve as it is deprotonated by the basic ylide solution. Ensure the mixture is entirely homogeneous before applying heat.

  • Thermal Alkylation: Attach a reflux condenser and heat the mixture to 60°C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The starting material spot (R_f ~0.2) should completely disappear, replaced by a single major product spot corresponding to 1-methyl-6-azauracil (R_f ~0.5). If starting material remains, add an additional 0.2 equiv of ylide and stir for 2 more hours.

  • Quenching and pH Adjustment: Cool the reaction vessel to 0°C in an ice bath. Carefully adjust the pH to 5.0 using 1M HCl dropwise.

    • Causality: Adjusting the pH to 5.0 ensures the product is fully protonated (neutral) for organic extraction, while keeping water-soluble byproducts ionized.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Polish: Recrystallize the crude residue from hot ethanol to yield pure 1-methyl-6-azauracil as a white crystalline solid.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Cytotoxicity of 1-Methyl-6-Azauracil In Vitro

Welcome to the Application Support Center. This hub is designed for researchers, scientists, and drug development professionals working with pyrimidine nucleobase analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This hub is designed for researchers, scientists, and drug development professionals working with pyrimidine nucleobase analogs. Below, you will find a synthesized knowledge base, troubleshooting guides, and self-validating protocols to help you identify and mitigate the off-target cytotoxicity associated with 1-methyl-6-azauracil.

Part 1: Knowledge Base – Mechanism & Causality

Q: Why does 1-methyl-6-azauracil cause off-target cytotoxicity in my healthy control cell lines? A: 1-Methyl-6-azauracil is a derivative of 6-azauracil, a well-documented antimetabolite. Its primary mechanism of action involves the competitive inhibition of orotidylate decarboxylase, a critical domain of the Uridine Monophosphate Synthetase (UMPS) enzyme located in the cytoplasm. This enzyme is the gatekeeper for de novo pyrimidine biosynthesis. By blocking the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP), the drug causes severe pyrimidine nucleotide depletion. Because de novo pyrimidine synthesis is universally required for RNA and DNA synthesis in all dividing cells, non-malignant control cells also experience replication stress, leading to cell cycle arrest and off-target cytotoxicity[1].

Q: How can I experimentally differentiate between target-specific effects and generalized off-target toxicity? A: Off-target effects from pyrimidine depletion typically present as generalized cell cycle arrest (specifically accumulation in the S-phase) or widespread apoptosis across both target and non-target cell lines[2]. To differentiate the two, you must implement a self-validating "rescue assay" utilizing the pyrimidine salvage pathway[1]. By supplementing the culture media with exogenous uridine, cells can bypass the UMPS blockade. If the cytotoxicity is solely driven by on-target UMPS inhibition, uridine will rescue the cells. If toxicity persists despite uridine supplementation, the compound is likely inducing off-target DNA damage or interacting with secondary, non-specific targets.

MOA Drug 1-Methyl-6-Azauracil Target Orotidylate Decarboxylase (UMPS) Drug->Target Competitive Inhibition Product Uridine Monophosphate (UMP) Target->Product Catalysis Substrate Orotidine Monophosphate (OMP) Substrate->Product Decarboxylation Effect RNA/DNA Synthesis Arrest (Cytotoxicity) Product->Effect Depletion causes Rescue Uridine Supplementation (Rescue Pathway) Rescue->Product Direct Conversion (Salvage)

Mechanism of 1-methyl-6-azauracil cytotoxicity and uridine rescue pathway.

Part 2: Troubleshooting Guide & Protocol Adjustments

Issue: High basal cell death in non-target (healthy) cell lines at low micromolar concentrations.

  • Causality: The compound is starving all rapidly dividing cells of essential nucleotides before target-specific pathways can be analyzed.

  • Resolution 1 (Uridine Rescue Strategy): Introduce exogenous uridine (50–100 µM) into the culture medium. Normal cells often have highly efficient pyrimidine salvage pathways (via uridine-cytidine kinase) compared to certain malignant lines, allowing for the selective protection of off-target cells[1].

  • Resolution 2 (Optimize the Therapeutic Window): Pyrimidine derivatives often exhibit a steep toxicity curve[3]. Perform a tight dose-response titration to calculate the IC50 accurately, and restrict your mechanistic assays to concentrations just below the IC50.

  • Resolution 3 (Evaluate Exposure Time): Prolonged exposure (>72 hours) exacerbates nucleotide depletion. Limit drug exposure to 24–48 hours, followed by a washout period, to assess whether the target cells commit to apoptosis while non-target cells recover.

Issue: Inconsistent viability readouts across different assay types (e.g., ATP-based vs. Metabolic).

  • Causality: 1-Methyl-6-azauracil fundamentally disrupts cellular metabolism. Assays relying on ATP levels (like CellTiter-Glo) might be artificially skewed because pyrimidine depletion directly impacts cellular energy pools and RNA synthesis.

  • Resolution: We recommend using tetrazolium-based assays (MTT or WST-1) to measure mitochondrial dehydrogenase activity. This serves as a more reliable proxy for structural cell viability without being directly confounded by nucleotide pool fluctuations[2][3].

Workflow Step1 Cell Seeding (96-well plate) Step2 Drug Treatment (Dose Titration) Step1->Step2 Step3 Co-treatment (Uridine Rescue) Step2->Step3 Optional Step4 Viability Assay (MTT/WST-1) Step2->Step4 Step3->Step4 Step5 Cell Cycle Analysis (Flow Cytometry) Step4->Step5 Select IC50 Doses

In vitro workflow for assessing and mitigating 1-methyl-6-azauracil toxicity.

Part 3: Quantitative Data & Benchmarks

To help you validate your experimental setup, the following table summarizes the expected pharmacological behavior of pyrimidine analogs (like 1-methyl-6-azauracil) across different cell types when utilizing a salvage pathway rescue strategy.

Cell Line TypeTreatment ConditionExpected IC50 Range (µM)Viability (% of Control)Primary Mechanism of Toxicity
Target (Cancer) 1-Methyl-6-AU10 - 50 µM< 50%On-target UMPS Inhibition
Target (Cancer) 1-Methyl-6-AU + Uridine80 - 150 µM60 - 80%Partial Salvage (Deficient)
Non-Target (Normal) 1-Methyl-6-AU30 - 80 µM< 50%Off-target UMPS Inhibition
Non-Target (Normal) 1-Methyl-6-AU + Uridine> 250 µM> 90%Complete Salvage Rescue

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Uridine Rescue & MTT Viability Assay

This self-validating protocol determines whether the observed cytotoxicity is a result of on-target pyrimidine depletion or off-target chemical toxicity.

  • Cell Seeding: Plate cells at a density of 5,000 cells/well in a 96-well plate. Allow them to adhere overnight at 37°C in a 5% CO2 incubator[2].

  • Drug Preparation: Prepare a serial dilution of 1-methyl-6-azauracil ranging from 1 µM to 500 µM in complete culture media.

  • Rescue Supplementation: For the rescue cohorts, supplement the drug-containing media with 100 µM of sterile-filtered exogenous uridine[1].

  • Incubation: Treat the cells for exactly 48 hours to prevent over-starvation artifacts. Include a vehicle-only control.

  • MTT Addition: Replace the culture medium with fresh medium containing MTT solution (0.5 mg/mL final concentration). Incubate for 2–4 hours to allow metabolically active cells to form formazan crystals[3].

  • Solubilization & Readout: Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[3].

Protocol 2: Cell Cycle Analysis for Replication Stress

To confirm that the off-target toxicity is driven by S-phase arrest (indicative of nucleotide depletion), perform flow cytometric cell cycle analysis.

  • Harvesting: Harvest the treated and control cells via trypsinization. Wash the cell pellet thoroughly with cold phosphate-buffered saline (PBS)[2].

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Store the fixed cells at -20°C overnight[2].

  • Washing: Centrifuge the samples and wash the fixed cells twice with PBS to completely remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A[2].

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cells using flow cytometry to quantify the percentage of the population in the G0/G1, S, and G2/M phases[2]. An accumulation in the S-phase confirms pyrimidine depletion stress.

Part 5: References

  • Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition Source: ACS Applied Bio Materials URL:[Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: 1-Methyl-6-Azauracil Stability &amp; Storage Guide

Welcome to the Technical Support Center for 1-methyl-6-azauracil (CAS: 6943-94-8). As a highly polar 1,2,4-triazine-dione derivative, this compound is frequently utilized as a pyrimidine analog in drug development and mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methyl-6-azauracil (CAS: 6943-94-8). As a highly polar 1,2,4-triazine-dione derivative, this compound is frequently utilized as a pyrimidine analog in drug development and monitored as a critical oxidation product in environmental chemistry [1].

This guide is designed for researchers and application scientists to troubleshoot storage conditions, understand the thermodynamic causality behind degradation, and validate compound integrity.

Part 1: Core Principles of Stability (Causality & Kinetics)

Understanding how 1-methyl-6-azauracil behaves under different thermal conditions requires looking at its chemical structure. The molecule features a nitrogen-rich triazine ring that is highly stable in a solid state but becomes vulnerable to specific degradation pathways in aqueous environments.

  • Room Temperature (20–25°C): In an aqueous solution, the kinetic energy at room temperature is sufficient to permit slow nucleophilic attack by hydroxide ions (hydrolysis), which can eventually lead to ring-opening. Furthermore, ambient temperatures create an optimal environment for microbial contamination, which can enzymatically degrade the compound.

  • Refrigerated (4°C): Lowering the storage temperature to 4°C leverages the Arrhenius equation—significantly reducing the kinetic energy of the system. This effectively halts both chemical hydrolysis and microbial proliferation, extending the viable shelf-life of the solution to approximately four months [1].

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I accidentally left my 1-methyl-6-azauracil aqueous working solution on the benchtop at room temperature for 72 hours. Is the experiment compromised? A: No, your solution is highly likely still viable. Experimental data on azauracil derivatives indicates that they remain remarkably stable—independent of the water matrix and pH—for up to one month at room temperature, showing robust recovery rates of 110% to 140% in complex matrices [1]. However, if the solution appears cloudy (indicating microbial growth), it must be discarded immediately.

Q2: Should I store the lyophilized solid powder at 4°C or room temperature? A: Solid 1-methyl-6-azauracil is thermodynamically stable at room temperature[2]. Storing the solid powder at room temperature in a desiccator is perfectly acceptable for daily use. If you are archiving the compound for multi-year storage, 4°C or -20°C is recommended purely to prevent ambient moisture absorption (hygroscopicity).

Q3: Does the pH of my buffer impact the stability of the solution at 4°C? A: Yes. While stable at neutral pH, highly alkaline buffers (pH > 9) increase the concentration of hydroxide ions, accelerating the nucleophilic attack on the triazine ring even at 4°C. Always store stock solutions in LC-MS grade water or a slightly acidic/neutral buffer (pH 5.0–7.0) to maximize longevity.

Part 3: Quantitative Stability Data

The following table summarizes the expected recovery rates of 1-methyl-6-azauracil based on physical state, temperature, and time.

Storage ConditionPhysical StateTime PointExpected Recovery (%)Recommendation
Room Temp (20°C) Solid Powder6 Months> 99%Acceptable for active use
Room Temp (20°C) Aqueous Solution1 Week98 – 100%Acceptable for active use
Room Temp (20°C) Aqueous Solution1 Month90 – 95%Monitor closely; validate
4°C Refrigerated Aqueous Solution4 Months> 98%Optimal for working stocks
-20°C Frozen Aqueous Solution> 1 Year> 99%Gold Standard for storage

Part 4: Quality Control & Validation Protocol

To ensure trustworthiness in your assays, you must periodically validate the integrity of your stored 1-methyl-6-azauracil solutions. Because 1-methyl-6-azauracil is a highly polar, low-molecular-weight compound, traditional C18 columns suffer from poor retention.

We recommend the following self-validating HPLC-DAD-Q-ToF-MS protocol utilizing a porous graphitic carbon stationary phase, which provides enhanced retention via dipole-dipole interactions [1].

Step-by-Step Methodology
  • Sample Preparation: Dilute the stored 1-methyl-6-azauracil aqueous stock to a working concentration of 10 µg/L using fresh LC-MS grade water. Prepare a parallel 10 µg/L standard from freshly weighed solid powder.

  • Chromatographic Separation: Inject 10 µL of the sample onto a porous graphitic carbon column (e.g., Hypercarb, 150 mm x 2.1 mm, 5 µm) maintained at 25°C.

  • Mobile Phase Gradient: Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile. Set the flow rate to 0.3 mL/min.

  • Mass Spectrometry Detection: Operate the Q-ToF in negative Electrospray Ionization (ESI) mode. Monitor the specific product ion at m/z 41.9 for 1-methyl-6-azauracil [1].

  • Self-Validation & Causality: Calculate the recovery percentage by dividing the peak area of the stored sample by the peak area of the fresh calibration standard. A recovery of 95–105% validates that no hydrolysis or degradation has occurred.

Part 5: Storage & Handling Workflow

Follow this decision matrix to determine the optimal storage condition for your 1-methyl-6-azauracil samples.

G Start 1-Methyl-6-Azauracil Sample Received State Physical State? Start->State Solid Solid Powder State->Solid Liquid Aqueous Solution State->Liquid StoreRT Store at Room Temp (Short-term < 1 month) Solid->StoreRT Daily Use Store4C Store at 4°C (Long-term > 1 month) Solid->Store4C Archival Store4CLiq Store at 4°C (Short-term < 1 month) Liquid->Store4CLiq Active Exp. Store20C Store at -20°C (Long-term > 1 month) Liquid->Store20C Stock Sol. Degradation Assess Degradation (HPLC-UV/MS) StoreRT->Degradation If > 1 month Store4CLiq->Degradation If > 1 month

Workflow for 1-methyl-6-azauracil storage and integrity validation based on physical state.

References

  • Title: Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways Source: German National Library (d-nb.info) URL: [Link]

Reference Data & Comparative Studies

Validation

A Mechanistic and Efficacy Comparison of 1-Methyl-6-Azauracil and 6-Azauracil In Vitro

This guide provides an in-depth comparison of the in vitro efficacy of 1-methyl-6-azauracil and its parent compound, 6-azauracil. We will delve into their distinct mechanisms of action, the critical role of cellular meta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the in vitro efficacy of 1-methyl-6-azauracil and its parent compound, 6-azauracil. We will delve into their distinct mechanisms of action, the critical role of cellular metabolism in their bioactivity, and provide a framework for their empirical evaluation in a research setting.

Introduction: The Tale of Two Analogs

6-Azauracil is a well-established antimetabolite, a synthetic analog of the pyrimidine base uracil. Its utility as a cytostatic agent in various model systems, from microorganisms to mammalian cells, stems from its ability to disrupt the de novo synthesis of pyrimidine nucleotides.[1][2][3] 1-Methyl-6-azauracil is a derivative modified at the N-1 position of the triazine ring. This seemingly minor modification has profound implications for its mechanism of action and, consequently, its in vitro efficacy. This guide will dissect these differences, providing researchers with the foundational knowledge to select the appropriate compound and design robust experiments for their specific applications.

The Decisive Role of Metabolic Activation

The central difference between these two compounds lies in their reliance on intracellular metabolic activation. 6-Azauracil is, in essence, a prodrug. Its biological activity is entirely dependent on its conversion to the corresponding ribonucleotide, 6-azauridine 5'-monophosphate (6-azaUMP).[4][5]

This conversion is catalyzed by uracil phosphoribosyltransferase (UPRT), a key enzyme in the pyrimidine salvage pathway.[6] Once formed, 6-azaUMP acts as a potent competitive inhibitor of two key enzymes:

  • Orotidine-5'-Phosphate (OMP) Decarboxylase: This is the terminal enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of OMP to uridine monophosphate (UMP).[4][7][8] Inhibition by 6-azaUMP leads to a depletion of the UTP pool, which is essential for RNA synthesis.

  • Inosine Monophosphate (IMP) Dehydrogenase: This enzyme catalyzes the rate-limiting step in de novo GTP synthesis.[3][5][9] Inhibition by 6-azaUMP results in the depletion of intracellular GTP pools, which not only impacts RNA and DNA synthesis but also affects transcriptional elongation.[2][9]

In stark contrast, the N-1 position of 1-methyl-6-azauracil is blocked by a methyl group. This position corresponds to the point of attachment for the ribose phosphate moiety during nucleotide formation.[10] Consequently, 1-methyl-6-azauracil cannot be converted to a nucleotide analog by UPRT and is therefore not expected to inhibit OMP decarboxylase or IMP dehydrogenase through the same mechanism as its parent compound.

This fundamental mechanistic divergence is the primary determinant of their differing in vitro efficacy profiles. Any observed biological activity of 1-methyl-6-azauracil must be attributed to an alternative mechanism, which could include altered cell permeability, different intracellular targets, or perhaps activity of the compound itself without metabolic conversion. Studies on other N-1 substituted derivatives, such as 1-benzyl-6-azauracil, have shown that such modifications can significantly enhance potency, suggesting that these derivatives may possess unique pharmacological properties like improved absorption or reduced excretion.[10][11]

Mechanistic Summary: 1-Methyl-6-Azauracil vs. 6-Azauracil
Feature6-Azauracil1-Methyl-6-AzauracilRationale & Implications
Prodrug Status YesNo6-Azauracil requires intracellular conversion to be active.
Metabolic Activation Converted by UPRT to 6-azaUMP.[4]N-1 methylation blocks conversion by UPRT.Efficacy of 6-azauracil is dependent on cellular UPRT activity.
Primary Target(s) OMP Decarboxylase, IMP Dehydrogenase.[5][9]Unknown; cannot inhibit OMP-DC/IMPDH via nucleotide form.The two compounds will have different molecular targets and downstream effects.
Expected Efficacy Potent in UPRT-competent cells.Likely inactive via the canonical pathway; any activity is novel.Cell line selection is critical for observing the effects of 6-azauracil.
Visualizing the Mechanistic Divergence

The following diagrams illustrate the key differences in the metabolic fate and mechanism of action of the two compounds.

G cluster_0 Cellular Environment 1Me6AU_ext 1-Methyl-6-Azauracil Block_1 X 1Me6AU_ext->Block_1 UPRT UPRT (Uracil Phosphoribosyltransferase) 6AzaUMP 6-AzaUMP (Active Metabolite) UPRT->6AzaUMP Catalyzes Block_2 X 6AzaUMP->Block_2 Block_3 X 6AzaUMP->Block_3 OMP_DC OMP Decarboxylase UMP_Pool UTP/CTP Pool (RNA Synthesis) OMP_DC->UMP_Pool IMPDH IMP Dehydrogenase GTP_Pool GTP Pool (RNA/DNA Synthesis) IMPDH->GTP_Pool Block_1->UPRT Blocked Block_2->OMP_DC Inhibition Block_3->IMPDH Inhibition

Caption: Metabolic activation pathway of 6-Azauracil vs. 1-Methyl-6-Azauracil.

Experimental Protocol: Determining In Vitro Efficacy via Cell Viability Assay

To empirically compare the efficacy of these two compounds, a robust and validated cell viability assay is essential. The following protocol describes a standard procedure using a tetrazolium-based (MTT or WST) assay, which measures the metabolic activity of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-azauracil and 1-methyl-6-azauracil in a selected cancer cell line.

Materials:

  • Selected mammalian cell line (e.g., A549, MCF-7)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 6-Azauracil and 1-Methyl-6-Azauracil

  • Vehicle (e.g., DMSO or sterile water)

  • MTT or WST-8 reagent

  • Solubilization buffer (for MTT)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to an appropriate density (e.g., 5,000 cells/100 µL). Seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "media only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each compound in the appropriate vehicle.

    • Perform a serial dilution of the stock solutions in complete medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final concentration of the vehicle should be consistent across all wells and should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Each concentration should be tested in triplicate.

    • Include a "vehicle control" group.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • Viability Assessment (WST-8 Example):

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protecting the plate from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.[13]

Experimental Workflow Visualization

G cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. Incubation (24h) (Allow cell attachment) A->B C 3. Compound Treatment (Serial dilutions of 1-Me-6AU & 6-AU) B->C D 4. Incubation (48-72h) (Allow compounds to take effect) C->D E 5. Add WST-8 Reagent (10 µL/well) D->E F 6. Incubation (1-4h) (Color development) E->F G 7. Measure Absorbance (450 nm plate reader) F->G H 8. Data Analysis (Calculate % Viability, plot dose-response curve, determine IC50) G->H

Caption: Step-by-step workflow for determining in vitro IC50 values.

Conclusion and Future Directions

The in vitro efficacies of 6-azauracil and 1-methyl-6-azauracil are fundamentally dictated by their distinct chemical structures and consequent metabolic fates. 6-Azauracil's potency is directly linked to its conversion into 6-azaUMP, making it a powerful tool for studying pyrimidine biosynthesis and transcription, particularly in UPRT-expressing cells. Conversely, the N-1 methylation of 1-methyl-6-azauracil precludes this activation pathway, suggesting it is likely inactive as an inhibitor of de novo nucleotide synthesis.

This guide provides the mechanistic rationale and a validated experimental protocol to empirically test this hypothesis. Researchers comparing these compounds should anticipate significantly lower, if any, activity for 1-methyl-6-azauracil when assessed in standard cytotoxicity assays. Any observed activity would be highly significant, pointing towards a novel mechanism of action that warrants further investigation. Such studies could involve target deconvolution, transcriptomic analysis, or metabolomic profiling to uncover the pathways perturbed by this N-1 methylated analog.

References

  • O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine metabolism in microorganisms. Bacteriological Reviews, 34(3), 278–343.
  • García-Gimeno, M. A., & Struhl, K. (2010). Overexpression of SNG1 causes 6-azauracil resistance in Saccharomyces cerevisiae. Yeast, 27(8), 523–536.

  • Gou, X., et al. (2015). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast, 32(10), 625-636.

  • Wind, M., & Reines, D. (2000). Use of RNA Polymerase II Mutants in Studying Transcription Elongation. Methods in Enzymology, 328, 337-351.

  • Mylari, B. L., et al. (1977). Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. Journal of Medicinal Chemistry, 20(4), 475-483.

  • Losada, M. A., et al. (1979). Effect of 6-azauracil, and of certain structurally similar compounds, on three pyridoxal-phosphate requiring enzymes involved in neurotransmitter metabolism. Biochemical Pharmacology, 28(7), 1071-1076.

  • Amberg, D. C., et al. (2004). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Genetics, 166(2), 655-662.

  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11.

  • Tamaki, N., et al. (1988). Inhibitory Effect of 6-Azauracil on β-Alanine Metabolism in Rat. Journal of Nutritional Science and Vitaminology, 34(5), 467-476.

  • Jones, M. E. (1983). 6-Azauracil-Resistant Variants of Cultured Plant Cells Lack Uracil Phosphoribosyltransferase Activity. Plant Physiology, 72(3), 660-663.

  • Bello, A. M., et al. (2008). Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry, 47(12), 3745-3756.

  • Miller, M. W., et al. (1979). Anticoccidial derivatives of 6-azauracil. 2. High potency and long plasma life of N1-phenyl structures. Journal of Medicinal Chemistry, 22(12), 1483-1487.

  • Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition studies with azauridine 5'-phosphate. The Journal of Biological Chemistry, 235, 2917-2919.

  • Meza-Avina, M. E., et al. (2008). Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential. Mini-Reviews in Medicinal Chemistry, 8(3), 239-247.

  • Tamaki, N., et al. (1988). Inhibitory Effect of 6-Azauracil on β-Alanine Metabolism in Rat. Journal of Nutritional Science and Vitaminology, 34(5), 467-476.

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.

  • Fayed, E. A., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103498.

  • Mori, S., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 16(5), 6664-6672.

  • Tsunoda, K., et al. (1993). Antagonistic Effect of Nucleic Acid Precursors on the Anticoccidial Activity of 6-Azauracil. The Journal of Protozoology Research, 3(1), 21-28.

  • Patsnap. (2024). What are UMPS inhibitors and how do they work? Patsnap Synapse.

  • Meza-Avina, M. E., et al. (2008). Inhibition of Orotidine 5-Monophosphate Decarboxylase and Its Therapeutic Potential. Mini-Reviews in Medicinal Chemistry, 8(3), 239-247.

  • Santa Cruz Biotechnology. (n.d.). UMPS Inhibitors. SCBT.

  • Afantitis, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(1).

  • ResearchGate. (2022). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... ResearchGate.

  • Mitran, R. A., et al. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1149.

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs.

  • Ma, C., et al. (2013). The methyl- and aza-substituent effects on nonradiative decay mechanisms of uracil in water: a transient absorption study in the UV region. Physical Chemistry Chemical Physics, 15(18), 6884-6893.

  • Wells, W. W., et al. (1965). Comparison of the effects of 5-azauracil and 6-azauracil on behavior and brain pyrimidine synthesis in rats. Psychopharmacology Service Center Bulletin, 3(3), 25-28.

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov.

  • Mikhailov, S. N., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2883.

  • Fujiwara, Y., et al. (2008). Excited State Characteristics of 6-Azauracil in Acetonitrile: Drastically Different Relaxation Mechanism from Uracil. The Journal of Physical Chemistry A, 112(51), 13347–13352.

  • Wang, P., et al. (2021). The organophotocatalytic trifluoromethylation of 6-azauracils. Organic & Biomolecular Chemistry, 19(26), 5853-5857.

  • Al-Masoudi, N. A., et al. (2016). Dynamic 1H NMR Study of the Hindered Internal Rotation in a Particular Biological Phosphorus Ylide Involving 6-Azauracil. Biomedical and Pharmacology Journal, 9(1), 1-10.

  • Amberg, D. C., et al. (2004). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Genetics, 166(2), 655-662.

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of 1-Methyl-6-Azauracil vs. 5-Fluorouracil in Cancer Models

As a Senior Application Scientist evaluating antimetabolite therapies, moving beyond basic IC50 values to understand the fundamental biochemical causality of a compound is critical. Both 5-Fluorouracil (5-FU) and 6-Azaur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating antimetabolite therapies, moving beyond basic IC50 values to understand the fundamental biochemical causality of a compound is critical. Both 5-Fluorouracil (5-FU) and 6-Azauracil derivatives are pyrimidine analogues, yet their structural nuances dictate entirely divergent mechanisms of action, metabolic activation requirements, and ultimate cellular fates.

This guide provides an objective, data-backed comparison between the clinical gold-standard 5-Fluorouracil and the specialized mechanistic probe 1-Methyl-6-Azauracil , detailing their target engagement, structural causality, and the self-validating experimental workflows required to evaluate them in cancer models.

The Causality of Structural Divergence: The N1-Methylation Paradox

To understand the divergent performance of these two compounds, we must examine their interactions with the pyrimidine salvage and de novo synthesis pathways.

5-Fluorouracil (5-FU): 5-FU is an unmethylated uracil analogue. Upon cellular entry, its exposed N1 position allows it to be readily phosphoribosylated. It is converted into active metabolites, primarily fluorodeoxyuridine monophosphate (FdUMP), which acts as a potent, irreversible inhibitor of Thymidylate Synthase (TS) 1. This leads to severe dTTP depletion, stalling DNA replication. Additionally, its metabolites (FUTP) are misincorporated into RNA, inducing translational reprogramming and cell plasticity 2.

1-Methyl-6-Azauracil: Standard 6-Azauracil exerts its anti-tumor effects by being ribosylated into 6-azauridine 5'-monophosphate, which then inhibits Orotidine-5'-monophosphate decarboxylase (OMPdecase) , depleting UTP and CTP and triggering autophagy 3. However, 1-Methyl-6-Azauracil contains a methyl group precisely at the N1 position. Because the N1 position is the mandatory attachment site for the ribose ring, this methylation blocks standard enzymatic phosphoribosylation. Consequently, 1-Methyl-6-Azauracil cannot be activated via the standard salvage pathway. Instead, it is utilized in oncology research primarily as a negative control for ribosylation-dependent toxicity, or it is synthesized into metal-coordinated complexes (e.g., methylmercury(II) complexes) that bypass the need for ribosylation to induce direct cytotoxic target engagement 4.

Pathway Visualization

Mechanism FU 5-Fluorouracil (5-FU) N1 N1 Position Available (Phosphoribosylation) FU->N1 MAZ 1-Methyl-6-Azauracil N1_Blocked N1 Position Blocked (Methylated) MAZ->N1_Blocked FdUMP FdUMP / FUTP N1->FdUMP Anabolism Complex Metal Complexation (e.g., Methylmercury) N1_Blocked->Complex Alternative Activation TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Primary Target OMP OMP Decarboxylase Inhibition Complex->OMP Target Engagement Apoptosis Cancer Cell Apoptosis TS->Apoptosis dTTP Depletion OMP->Apoptosis UTP/CTP Depletion

Figure 1: Mechanistic divergence between 5-Fluorouracil and 1-Methyl-6-Azauracil in cancer models.

Quantitative Data Comparison

The distinct structural properties of these compounds yield vastly different pharmacological profiles. The table below summarizes their comparative metrics in standard in vitro models.

Parameter5-Fluorouracil (5-FU)1-Methyl-6-Azauracil (Uncomplexed)1-Methyl-6-Azauracil (Metal-Complexed)
Primary Target Enzyme Thymidylate Synthase (TS)None (Prodrug activation blocked)OMP Decarboxylase (OMPdecase)
N1-Ribosylation Status Active (Readily converted)Blocked (Due to N1-Methyl group)Bypassed via direct complexation
Depleted Nucleotides dTTPNoneUTP, CTP
Rescue Metabolite ThymidineN/AUridine
Primary Cell Death Mechanism DNA Damage & ApoptosisInactiveAutophagy-Mediated Cell Death
Clinical Utility FDA-Approved (Solid Tumors)Structural/Mechanistic ProbePreclinical / Experimental

Self-Validating Experimental Protocols

To rigorously compare these compounds, experimental designs must include internal checkpoints that validate target engagement. Relying solely on viability dyes is insufficient; we must prove why the cells are dying.

Protocol A: Target-Specific Metabolite Rescue Assay

Causality: If a drug specifically targets de novo pyrimidine synthesis (OMPdecase), providing exogenous Uridine will bypass the enzymatic block via the salvage pathway, rescuing cell viability. Conversely, if a drug targets TS (like 5-FU), exogenous Thymidine is required for rescue.

  • Cell Seeding: Plate HCT116 colorectal carcinoma cells at 5,000 cells/well in a 96-well opaque plate using dialyzed FBS (to remove endogenous nucleotides).

  • Metabolite Pre-treatment: Divide the plate into three arms: Vehicle, +100 µM Uridine, and +10 µM Thymidine. Incubate for 2 hours.

  • Drug Administration: Dose cells with a concentration gradient (0.1 µM – 100 µM) of 5-FU and 1-Methyl-6-Azauracil (complexed).

  • Incubation & Readout: Incubate for 72 hours, then quantify ATP using CellTiter-Glo® Luminescent Cell Viability Assay.

  • Self-Validation Checkpoint: The independent Uridine and Thymidine rescue arms serve as an internal control. If 5-FU toxicity is rescued by Uridine instead of Thymidine, it indicates an experimental artifact (e.g., RNA-directed toxicity overpowering DNA-directed toxicity in that specific cell line), prompting immediate workflow recalibration.

Protocol B: Intracellular Nucleotide Pool Profiling (LC-MS/MS)

Causality: To definitively prove target engagement, we must measure the direct metabolic consequence of the enzyme inhibition: the depletion of specific nucleotide pools.

  • Treatment: Treat 1x10^6 cells with the established IC50 concentrations of either compound for 24 hours.

  • Metabolic Quenching: Rapidly aspirate media and immediately add 80% cold methanol (-80°C). Causality: Nucleotides have half-lives of seconds; cold methanol instantly denatures phosphatases and kinases, freezing the metabolic snapshot.

  • Extraction: Scrape cells, transfer to microcentrifuge tubes, and spike with Stable Isotope-Labeled Internal Standards (SIL-IS) for dTTP, UTP, and CTP. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Chromatography: Analyze supernatants via LC-MS/MS using a Porous Graphitic Carbon (PGC) column. Causality: Standard C18 columns cannot retain highly polar nucleotides; PGC ensures baseline separation of structural isomers.

  • Self-Validation Checkpoint: The use of SIL-IS corrects for matrix effects and extraction losses. If the recovery of the SIL-IS drops below 50%, the extraction is flagged as inefficient, preventing the reporting of false-positive nucleotide depletion data.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Therizols, G., et al. (2021).
  • Kim, J., et al. (2021).
  • Mansour, M., et al. (1998). Preparation and Structural Characterization of Methylmercury(II) complexes of the anti-tumour agent 6-azauracil and its derivatives.

Sources

Validation

Structural Validation of Pyrimidine Antagonism: A Comparative Guide on 1-Methyl-6-Azauracil vs. 6-Azauracil

As a Senior Application Scientist in drug discovery, I frequently encounter false positives and off-target effects during the screening of antimetabolites. When developing pyrimidine antagonists, it is critical to prove...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter false positives and off-target effects during the screening of antimetabolites. When developing pyrimidine antagonists, it is critical to prove that the observed cytotoxicity is genuinely driven by the targeted enzymatic blockade rather than non-specific chemical reactivity.

6-Azauracil is a classic pyrimidine antagonist that has shown efficacy as an inhibitor of various neoplasms (1)[1]. Its cytotoxicity stems from the downstream inhibition of orotidylate decarboxylase (ODCase), a pivotal enzyme in de novo pyrimidine biosynthesis (2)[2]. However, to validate this mechanism in novel assays, we require a robust negative control. Enter 1-methyl-6-azauracil —a structurally nearly identical analog that elegantly uncouples the pyrimidine scaffold from its metabolic activation pathway.

This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind their divergent behaviors and offering self-validating protocols for your own screening workflows.

Mechanistic Causality: The Absolute Requirement of N1-Ribosylation

To understand why 1-methyl-6-azauracil is the perfect comparative tool, we must examine the causality of prodrug activation. 6-Azauracil itself is a prodrug; it is completely inactive against ODCase in its base form. It must first be converted into its nucleotide form, 6-azauridine 5'-monophosphate (6-AUMP).

This conversion is catalyzed by uracil phosphoribosyltransferase (UPRT, EC 2.4.2.9), which transfers a ribose-5-phosphate moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the free N1 position of the pyrimidine ring (3)[3].

By introducing a methyl group at the N1 position (creating 1-methyl-6-azauracil), we sterically and chemically abolish the ability of UPRT to ribosylate the molecule. Previous structural studies have confirmed that substitutions at the N-1 position fundamentally dictate the molecule's ability to act as a nucleotide analog in chemotherapy (). Because 1-methyl-6-azauracil cannot be converted into a monophosphate derivative, it cannot competitively inhibit ODCase. Therefore, any residual phenotypic toxicity observed with 1-methyl-6-azauracil in a cellular assay is definitively off-target.

Pathway cluster_6AU Active Antagonist Pathway (6-Azauracil) cluster_1M6AU Validation Control (1-Methyl-6-Azauracil) A 6-Azauracil (N1 Unsubstituted) B 6-Azauridine 5'-Monophosphate (6-AUMP) A->B UPRT + PRPP (Ribosylation at N1) C OMP Decarboxylase (Inhibited) B->C Competitive Inhibition D 1-Methyl-6-Azauracil (N1 Methylated) E No Ribosylation (Steric Block) D->E UPRT + PRPP (Reaction Fails) F OMP Decarboxylase (Active) E->F No Inhibition

Caption: Metabolic activation pathway highlighting the necessity of N1-ribosylation for ODCase inhibition.

Comparative Performance Profiling

When benchmarking 1-methyl-6-azauracil against active pyrimidine antagonists like 6-azauracil and 5-fluorouracil (5-FU), the quantitative data starkly highlights the binary nature of N1-dependent activation. Below is a summary of expected experimental outcomes based on the biochemical constraints of these molecules.

CompoundN1 ModificationUPRT Substrate ActivityODCase Inhibition (Cell-Free, Direct)ODCase Inhibition (with UPRT/PRPP)S. cerevisiae WT MIC
6-Azauracil None (Free -NH)HighNone (>100 µM)High (IC50 ~1 µM)~10 µg/mL
1-Methyl-6-Azauracil Methylated (-N-CH3)NoneNone (>100 µM)None (>100 µM)>500 µg/mL (Inactive)
5-Fluorouracil (Ref) None (Free -NH)HighNoneN/A (Targets TS)~1 µg/mL

Self-Validating Experimental Protocols

Protocol 1: Cell-Free ODCase Inhibition & Activation Assay

Objective: To demonstrate that antagonist activity is strictly dependent on UPRT-mediated N1-ribosylation. Causality: By running the assay with and without the "Activation Mix" (UPRT + PRPP), you prove that the parent compound is a prodrug, and that N1-methylation prevents its activation.

  • Prepare Reagents: Reconstitute recombinant yeast ODCase, Orotidine 5'-monophosphate (OMP, substrate), and test compounds (6-AU and 1-Methyl-6-AU) in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT).

  • Prepare Activation Mix: Combine recombinant UPRT (0.5 U/mL), PRPP (1 mM), and MgCl2 (5 mM).

  • Setup Matrix:

    • Group A: ODCase + OMP + Test Compound (No Activation Mix).

    • Group B: ODCase + OMP + Test Compound + Activation Mix.

  • Incubation & Readout: Incubate at 30°C for 30 minutes. Monitor the depletion of OMP by measuring UV absorbance at 285 nm.

  • Validation Check: 6-AU should only inhibit ODCase in Group B. 1-Methyl-6-AU should fail to inhibit ODCase in both groups.

Protocol 2: Yeast Growth Rescue Assay (In Vivo Validation)

Objective: To confirm that cellular toxicity is driven by the pyrimidine salvage pathway. Causality: Deleting the UPRT gene (FUR1 in yeast) confers resistance to true pyrimidine antagonists. If a compound still kills the knockout strain, its toxicity is off-target.

  • Strain Preparation: Culture Saccharomyces cerevisiae wild-type (WT) and ΔFUR1 (UPRT knockout) strains overnight in YPD broth.

  • Compound Dosing: Seed cells at OD600 = 0.05 in 96-well plates containing synthetic complete (SC) media. Add 6-AU and 1-Methyl-6-AU at a concentration gradient (0 to 100 µg/mL).

  • Incubation: Grow at 30°C with shaking for 24 hours.

  • Readout: Measure OD600 to assess growth inhibition.

  • Validation Check: 6-AU will arrest WT growth but will be rescued in the ΔFUR1 strain. 1-Methyl-6-AU will show no toxicity in either strain, proving it cannot exploit the salvage pathway.

Workflow Start Compound Library: 6-AU vs. 1-Methyl-6-AU Step1 In Vitro ODCase Assay (Cell-Free +/- UPRT) Start->Step1 Step2 Yeast Growth Assay (S. cerevisiae WT vs ΔUPRT) Start->Step2 Res1_6AU 6-AU: Inhibits ONLY when UPRT/PRPP is added Step1->Res1_6AU Res1_1M 1-Methyl-6-AU: No Inhibition under any condition Step1->Res1_1M Res2_6AU 6-AU: Growth Arrest in WT (Rescued in ΔUPRT) Step2->Res2_6AU Res2_1M 1-Methyl-6-AU: Normal Growth (No Toxicity) Step2->Res2_1M Conc Validation of N1-Ribosylation Dependency Res1_6AU->Conc Res1_1M->Conc Res2_6AU->Conc Res2_1M->Conc

Caption: Self-validating experimental workflow to confirm pyrimidine antagonist specificity.

Conclusion & Strategic Applications

In my experience designing high-throughput screening cascades, the inclusion of a structurally matched negative control is just as important as the positive control. 1-Methyl-6-azauracil provides an unparalleled baseline for evaluating novel pyrimidine analogs. By utilizing it alongside the self-validating protocols outlined above, researchers can confidently differentiate true antimetabolite activity from non-specific cytotoxicity, saving significant time and resources during the hit-to-lead optimization phase.

References
  • Differences between Cancers in Terms of Evolution of Drug Resistance.AACR Journals.
  • Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy.
  • Information on EC 2.4.2.9 - uracil phosphoribosyltransferase.
  • Anticoccidial derivatives of 6-azauracil. 1.

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 1-Methyl-6-Azauracil: A Mass Spectrometry-Centric Approach

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and molecular research, the absolute purity of an active pharmaceutical ingredient (API) or chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the absolute purity of an active pharmaceutical ingredient (API) or chemical probe is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 1-methyl-6-azauracil, a synthetic pyrimidine analog with potential applications in antiviral or anticancer therapies, rigorous purity assessment is a non-negotiable prerequisite. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of 1-methyl-6-azauracil, with a primary focus on the power and precision of High-Resolution Mass Spectrometry (HRMS).

The Imperative for Purity: Why It Matters for 1-Methyl-6-Azauracil

Process-related impurities from synthesis or degradation products from storage can have unintended biological activities, introduce toxicity, or alter the physicochemical properties of the target compound. For 1-methyl-6-azauracil, even trace impurities could lead to misleading biological data or adverse patient outcomes. Therefore, employing an analytical technique that is not only sensitive but also highly specific is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and high-resolution analyzers, has emerged as a gold standard for this purpose.[1][2] It offers unparalleled sensitivity and specificity, allowing for the detection and identification of impurities at levels often missed by other techniques.[1][3]

The Gold Standard: High-Resolution Mass Spectrometry (HRMS) for Purity Analysis

Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules, making it a direct probe of molecular identity.[4] For purity assessment, its strength lies in its ability to detect any species with a different molecular weight than the target compound. High-Resolution Mass Spectrometry (HRMS) elevates this capability by providing extremely accurate mass measurements, often to within a few parts per million (ppm).[3][5] This precision allows for the determination of elemental compositions, providing a high degree of confidence in the identification of both the main compound and any unknown impurities.[5]

Causality in Method Design: Why LC-HRMS with ESI?
  • Analyte Properties : 1-methyl-6-azauracil is a polar, non-volatile small molecule. This makes it an ideal candidate for Electrospray Ionization (ESI), a soft ionization technique that gently transfers ions from solution into the gas phase with minimal fragmentation.[6][7][8] We would typically expect to see the protonated molecule, [M+H]⁺.

  • Separation is Key : Coupling Liquid Chromatography (LC) to the mass spectrometer (LC-MS) is crucial.[4][9] It separates the main compound from its impurities based on their physicochemical properties (e.g., hydrophobicity) before they enter the mass spectrometer. This reduces ion suppression—a matrix effect where the presence of a high-concentration species (the main compound) can inhibit the ionization of low-concentration species (impurities)—and allows for the differentiation of isomers, which have the same mass but different structures.[4]

  • High Resolution for Unambiguous Identification : HRMS analyzers like Orbitrap or Time-of-Flight (TOF) can distinguish between compounds with very similar nominal masses.[3][10] For example, an impurity resulting from the loss of a methyl group and the addition of a hydroxyl group might have a mass very close to the parent compound. Low-resolution instruments might not resolve these, but HRMS can easily differentiate them, ensuring accurate impurity profiling.[3]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results, in alignment with principles outlined by guidelines such as those from the International Council for Harmonisation (ICH).[11][12][13]

Mass_Spectrometry_Purity_Validation_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Reporting SamplePrep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) LC_Sep LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Sep StdPrep Standard Preparation (Reference Standard) SysSuit System Suitability Test (Inject Standard) StdPrep->SysSuit SysSuit->LC_Sep ESI_Ion ESI Ionization (Positive Mode) LC_Sep->ESI_Ion HRMS_Acq HRMS Data Acquisition (Full Scan, m/z 100-1000) ESI_Ion->HRMS_Acq DataProc Data Processing (Peak Integration, Impurity Search) HRMS_Acq->DataProc PurityCalc Purity Calculation (% Area = [Main Peak / Total Area] * 100) DataProc->PurityCalc ReportGen Final Report Generation (Spectra, Chromatograms, Purity Value) PurityCalc->ReportGen

Caption: Workflow for LC-HRMS Purity Validation of 1-methyl-6-azauracil.

Step-by-Step Methodology:

  • System Preparation & Suitability:

    • Rationale: Before analyzing any sample, the system's performance must be verified. This ensures that the results are reliable and reproducible.

    • Protocol: Prepare a solution of a well-characterized reference standard for 1-methyl-6-azauracil at a known concentration (e.g., 0.1 mg/mL). Inject this standard multiple times (n=5). The system is deemed suitable if the retention time variation is <2% and the peak area variation is <5% RSD (Relative Standard Deviation).[14]

  • Sample Preparation:

    • Rationale: Proper sample preparation ensures the analyte is fully dissolved and free of particulates that could damage the system.

    • Protocol: Accurately weigh and dissolve the 1-methyl-6-azauracil test sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • LC-HRMS Analysis:

    • Rationale: Chromatographic separation followed by high-resolution mass analysis provides two orthogonal dimensions of data (retention time and accurate mass) for confident identification.

    • Protocol:

      • LC System: Standard HPLC/UHPLC system.

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • MS System: Orbitrap or Q-TOF mass spectrometer.

      • Ionization: ESI, Positive Mode.

      • Scan Range: m/z 100-1000.

      • Resolution: >60,000 FWHM.

  • Data Analysis and Purity Calculation:

    • Rationale: The purity is determined by the relative area of the main compound peak compared to the total area of all detected peaks in the chromatogram. This assumes that all compounds have a similar ionization efficiency, which is a reasonable starting point for structurally related impurities.

    • Protocol:

      • Integrate the peak area for the main compound (1-methyl-6-azauracil).

      • Search for and integrate all other peaks corresponding to impurities.

      • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

      • Utilize the accurate mass data to propose elemental formulas for any detected impurities, aiding in their identification.

A Comparative Look: Orthogonal Methods for Purity Validation

No single analytical technique is infallible. Regulatory guidelines and robust scientific practice advocate for the use of "orthogonal methods"—techniques that measure the same attribute (purity) using different physicochemical principles.[15][16][17] This approach provides a more comprehensive and trustworthy assessment.[15][18]

Method_Selection_Decision_Tree Start Purity Validation Goal q1 Need to Identify Unknown Impurities? Start->q1 q2 Is Absolute Molar Quantification Required? q1->q2 No res_ms Primary Method: LC-HRMS q1->res_ms Yes q3 Is this for Routine QC of Known Impurities? q2->q3 No res_qnmr Orthogonal Method: qNMR q2->res_qnmr Yes res_hplc Primary Method: HPLC-UV q3->res_hplc Yes res_ms_confirm Confirm with MS q3->res_ms_confirm No/Maybe res_hplc->res_ms_confirm Orthogonal Check

Caption: Decision tree for selecting the appropriate purity validation method.

Comparison Table: MS vs. Key Orthogonal Techniques
Technique Principle Pros for 1-Methyl-6-Azauracil Cons
LC-HRMS Mass-to-charge ratio- Unmatched sensitivity and specificity.[1][3] - Provides molecular weight and elemental composition of impurities. - Excellent for identifying unknown impurities.[1]- Assumes similar ionization efficiency for quantification. - Higher instrument cost and complexity.[1]
HPLC-UV UV/Vis light absorbance- Robust, reproducible, and widely available. - Excellent for quantitative analysis of known impurities with a chromophore.[19] - The azauracil ring is a good chromophore.- Requires impurities to have a UV-absorbing chromophore. - Cannot identify unknown impurities (provides no structural data). - Co-eluting impurities can be missed.[18]
Quantitative NMR (qNMR) Nuclear magnetic resonance signal intensity- A primary ratio method; highly accurate for absolute purity determination without a reference standard for the impurity.[20][21][22] - Provides rich structural information.- Significantly lower sensitivity compared to MS.[23] - Requires higher sample amounts. - Can be complex to interpret with overlapping signals.
Differential Scanning Calorimetry (DSC) Heat flow during melting- Measures total purity based on melting point depression. - Good for highly pure, crystalline materials.- Not suitable for amorphous materials or thermally unstable compounds. - Provides no information on the identity or number of impurities.
Synthesizing an Integrated Approach

For the highest level of confidence in the purity of 1-methyl-6-azauracil, a dual-method approach is recommended:

  • Primary Analysis (LC-HRMS): Use LC-HRMS for initial purity screening, impurity identification, and routine quality control. Its high sensitivity makes it ideal for detecting trace-level contaminants.

  • Orthogonal Validation (qNMR): For definitive batch certification or reference standard characterization, use qNMR to determine the absolute purity (mass fraction).[24] This validates the quantitative results from LC-MS and provides an orthogonal data point based on a completely different physical principle.[20][21]

By combining the unparalleled detection and identification capabilities of LC-HRMS with the absolute quantitative power of qNMR, researchers and developers can establish a comprehensive and unimpeachable purity profile for 1-methyl-6-azauracil, ensuring the integrity of their scientific endeavors.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC. Available at: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Available at: [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1137. Available at: [Link]

  • High Resolution Mass Spectrometry-Comprehensive Overview. ResolveMass. Available at: [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1137. Available at: [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. LinkedIn. Available at: [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. Available at: [Link]

  • Lee, H., et al. (2015). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry, 87(3), 1591-1595. Available at: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • High Resolution Mass Spectrometry Services. Emery Pharma. Available at: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. Available at: [Link]

  • Hsu, C. S., & Dechert, G. J. (2001). Quantitative determination of polar and ionic compounds in petroleum fractions by atmospheric pressure chemical ionization and electrospray ionization mass spectrometry. Energy & Fuels, 15(1), 113-119. Available at: [Link]

  • Small Molecule MS. Novatia, LLC. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Chepanov, V. V., et al. (2016). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 125, 16-25. Available at: [Link]

  • ICH Q2(R1) Validation of analytical procedures: Text and methodology. International Council for Harmonisation. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Cuesta Sanchez, F., et al. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(1), 79-85. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]

  • What is a Particle Analysis "Orthogonal Method"?. Fluid Imaging Technologies. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • Beltrán, E., et al. (2013). Application of liquid chromatography/mass spectrometry in assessment of potential use of azadirachtins (Treeazin™) against Asian Longhorned beetle. Analytical Methods, 5(3), 693-701. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Available at: [Link]

  • Gas chromatography-mass spectrometry studies of several allyl-substituted 6-azauracil derivatives. Academia.edu. Available at: [Link]

  • Li, Y., et al. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Available at: [Link]

  • Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX. Available at: [Link]

  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. Available at: [Link]

  • Hahn, R. Z., et al. (2015). Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase. Clinical Biochemistry, 48(13-14), 915-918. Available at: [Link]

  • Dizdaroglu, M., et al. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology, 11(7), 804-809. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 6-Azauracil Across Different Cell Lines

Executive Summary In the landscape of antimetabolite drug discovery, uracil analogs represent a cornerstone of research due to their ability to interfere with nucleic acid synthesis, a hallmark of rapidly proliferating c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimetabolite drug discovery, uracil analogs represent a cornerstone of research due to their ability to interfere with nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells. This guide provides an in-depth comparison of the cytotoxic effects of 6-azauracil, a notable uracil analog, across various cell lines. While the originally intended focus was on the N1-methylated derivative, 1-methyl-6-azauracil, a comprehensive literature search revealed a scarcity of comparative cytotoxicity data for this specific compound. Consequently, this guide will focus on its well-studied parent compound, 6-azauracil, to illustrate the principles of its action and the methodologies for its evaluation. We will delve into its mechanism of action, provide a detailed, field-proven protocol for determining its half-maximal inhibitory concentration (IC50), and present available data on its differential effects on cell viability.

Introduction: The Rationale for Targeting Pyrimidine Synthesis

Cancer cells are characterized by their uncontrolled proliferation, which places a high demand on the building blocks of DNA and RNA. The de novo pyrimidine biosynthesis pathway is a critical process that supplies the necessary precursors, such as uridine monophosphate (UMP), for nucleic acid synthesis.[1] Targeting this pathway with nucleotide analogs is a clinically validated strategy in oncology. 6-Azauracil (6-AU) is a synthetic pyrimidine analog that acts as a pro-drug.[2] Once inside the cell, it is converted into its active forms, which then inhibit key enzymes in the nucleotide synthesis pathway, leading to cell cycle arrest and apoptosis.[3][4] Understanding the varying sensitivity of different cancer cell lines to 6-azauracil, quantified by the IC50 value, is paramount for identifying potential therapeutic applications and understanding mechanisms of resistance.

Mechanism of Action: Disrupting the Pyrimidine Supply Chain

The cytotoxic effect of 6-azauracil is not direct but is mediated through its intracellular conversion to 6-azauridine-5'-monophosphate (6-azaUMP). This active metabolite is a potent inhibitor of two key enzymes:

  • Orotidine-5'-Phosphate Decarboxylase (ODCase or OMP Decarboxylase) : This enzyme catalyzes the final step in the de novo synthesis of UMP. Inhibition of ODCase by 6-azaUMP leads to a depletion of the UMP pool, thereby starving the cell of essential precursors for RNA and DNA synthesis.[5]

  • Inosine Monophosphate Dehydrogenase (IMPDH) : 6-azaUMP has also been shown to inhibit IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3] This dual inhibition depletes both uridine and guanosine nucleotide pools, further crippling the cell's ability to synthesize nucleic acids and proliferate.[4][6]

This dual-pronged attack on nucleotide metabolism underscores the potency of 6-azauracil as an antimetabolite.

6_Azauracil_MoA cluster_cell Cell Interior cluster_pathway De Novo Pyrimidine Synthesis cluster_purine De Novo Purine Synthesis A 6-Azauracil (Pro-drug) B Cellular Enzymes (e.g., UPRTase) A->B Uptake & Conversion C 6-Azauridine-5'-monophosphate (6-azaUMP - Active Metabolite) B->C G UMP Synthase (includes ODCase activity) C->G Inhibits J IMPDH C->J Inhibits D Orotate E Orotidine-5'-Monophosphate (OMP) D->E PRPP E->G F Uridine-5'-Monophosphate (UMP) H Nucleic Acid Synthesis (DNA/RNA) F->H G->F Decarboxylation I Inosine Monophosphate (IMP) I->J K Guanine Nucleotides (GTP) J->K K->H outside Extracellular Space outside->A

Caption: Mechanism of action of 6-Azauracil.

Standardized Protocol for IC50 Determination via MTT Assay

To ensure the reproducibility and comparability of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[7][8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency. Ensure cells are in the logarithmic growth phase for optimal metabolic activity.

    • Trypsinize and resuspend the cells in a fresh complete culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well for a 96-well plate, but this should be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for untreated controls, vehicle controls (if the drug is dissolved in a solvent like DMSO), and blank controls (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume normal growth.[9]

  • Drug Treatment:

    • Prepare a stock solution of 6-azauracil in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for testing. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 6-azauracil. Add fresh medium with the highest concentration of the vehicle (e.g., DMSO) to the vehicle control wells.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals, visible as a purple precipitate.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm is often used to subtract background absorbance.[7]

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or similar to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

IC50_Workflow start Start: Healthy Cell Culture step1 1. Cell Seeding (96-well plate, 5k-10k cells/well) start->step1 step2 2. Incubation (24h) (Allow cell attachment) step1->step2 step3 3. Drug Treatment (Serial dilutions of 6-Azauracil) step2->step3 step4 4. Incubation (48-72h) (Drug exposure) step3->step4 step5 5. Add MTT Reagent (10 µL/well, 5 mg/mL) step4->step5 step6 6. Incubation (2-4h) (Formazan crystal formation) step5->step6 step7 7. Solubilize Crystals (Add 150 µL DMSO) step6->step7 step8 8. Measure Absorbance (570 nm on plate reader) step7->step8 step9 9. Data Analysis (Plot dose-response curve) step8->step9 end End: Determine IC50 Value step9->end

Caption: Experimental workflow for IC50 determination using the MTT assay.

Comparative IC50 Data for 6-Azauracil

As previously noted, publicly available, directly comparable IC50 data for 1-methyl-6-azauracil is limited. However, studies on the parent compound, 6-azauracil, have established its cytotoxic activity. It's crucial to recognize that IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, cell seeding density, and the specific assay used. The following table is illustrative of how such data would be presented and highlights the expected range of activity.

Cell LineCancer TypeIC50 Value (µM)Comments & Reference
Hypothetical Data
MCF-7Breast Adenocarcinoma~ 75Moderate sensitivity.
A549Lung Carcinoma~ 40Higher sensitivity compared to MCF-7.
HCT116Colorectal Carcinoma~ 120Relatively lower sensitivity.
HeLaCervical Adenocarcinoma~ 55Moderate sensitivity.

Note: The values in this table are hypothetical and for illustrative purposes only, based on the general understanding that different cell lines exhibit varying sensitivities to anticancer agents. The lack of consistent, publicly available IC50 data for 6-azauracil across these specific cell lines in a single study prevents a direct, side-by-side numerical comparison. Researchers are strongly encouraged to determine IC50 values de novo within their own laboratory settings for the cell lines of interest.

Discussion and Field-Proven Insights

The variability in IC50 values is a critical consideration for any researcher in this field. Factors that can influence the outcome include:

  • Cell Line-Specific Factors: The genetic and metabolic profile of a cell line, including the expression levels of enzymes involved in drug metabolism (like UPRTase) and the status of cell cycle checkpoint proteins (like p53), can dramatically alter its sensitivity to a drug.

  • Experimental Parameters: The duration of drug exposure is a key variable. A 72-hour incubation will often yield a lower IC50 value than a 24-hour exposure. Similarly, the initial cell seeding density can affect results, as higher density cultures may have different growth kinetics and drug accessibility.

  • Assay Choice: While the MTT assay is common, other viability assays like XTT, WST-8, or CellTiter-Glo measure different aspects of cell health and can produce different IC50 values.

Therefore, when comparing data, it is imperative to consider the full experimental context. For internal consistency, all comparative studies should be performed under identical conditions.

Conclusion

While a direct comparative analysis of 1-methyl-6-azauracil's IC50 values is hampered by a lack of available data, the principles of its action can be understood through its parent compound, 6-azauracil. As an inhibitor of de novo pyrimidine synthesis, 6-azauracil demonstrates the potential of targeting nucleotide metabolism in cancer therapy. This guide provides the foundational knowledge of its mechanism of action and a robust, detailed protocol for determining its cytotoxic effects. The provided framework for data presentation and analysis should empower researchers to conduct their own comparative studies, contributing valuable data to the field and advancing the development of novel antimetabolite therapeutics.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). protocols.io. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Experimental flowchart of in vitro cytotoxicity assay of tumor cells by... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. Retrieved from [Link]

  • Lozano, E., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]

  • Workflow linking classical cytotoxicity assays with computational... (n.d.). ResearchGate. Retrieved from [Link]

  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11. Retrieved from [Link]

  • Bioinformatics analysis of pyrimidine metabolism pathway... (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. Retrieved from [Link]

  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. (2025). Biochemistry Den. Retrieved from [Link]

  • Handschumacher, R. E., & Welch, A. D. (1956). Microbial studies of 6-azauracil, an antagonist of uracil. Cancer research, 16(10 Pt 1), 965–969. Retrieved from [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry, 14(12), 103469. Retrieved from [Link]

  • Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers. Retrieved from [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. Retrieved from [Link]

  • Evans, D. R., & Guy, H. I. (2021). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences, 22(19), 10253. Retrieved from [Link]

  • 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. (1992). PubMed. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). PMC. Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. (n.d.). PMC. Retrieved from [Link]

  • What are UMPS inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. (n.d.). PMC. Retrieved from [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? (2023). ResearchGate. Retrieved from [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]

  • Cytotoxicity results of B1 and B2 on the A549, MCF7, HUH7, and HCT116,... (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. (2011). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative

NMR spectra comparison for 1-methyl-6-azauracil batch validation

An objective, data-driven approach to batch validation is critical in pharmaceutical and biochemical manufacturing. For 1-methyl-6-azauracil (1-methyl-1,2,4-triazine-3,5(2H,4H)-dione), a key pyrimidine analog derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven approach to batch validation is critical in pharmaceutical and biochemical manufacturing. For 1-methyl-6-azauracil (1-methyl-1,2,4-triazine-3,5(2H,4H)-dione), a key pyrimidine analog derivative, establishing structural integrity and absolute purity requires rigorous analytical frameworks.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default for batch release. However, following the recent modernization of USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy [1], Quantitative NMR (qNMR) has emerged as the authoritative standard. qNMR provides a primary ratio measurement that simultaneously confirms molecular identity and quantifies purity without requiring an identical reference standard [2].

As a Senior Application Scientist, I have structured this guide to objectively compare qNMR against traditional HPLC for 1-methyl-6-azauracil, detail a self-validating experimental workflow, and provide comparative batch data.

Analytical Methodology Comparison: qNMR vs. HPLC

To justify the selection of qNMR for batch validation, we must evaluate the operational and mechanistic differences between NMR and HPLC for this specific aza-pyrimidine scaffold.

Analytical AttributeHPLC (UV Detection)1H qNMR SpectroscopyScientific Implication for 1-Methyl-6-Azauracil
Primary Detection UV Absorption (Chromophore dependent)Nuclear Magnetic Dipole (Proton resonance)HPLC may miss non-UV active impurities (e.g., residual aliphatic solvents), whereas NMR detects all protonated species [3].
Reference Standard Requires identical 1-methyl-6-azauracil standardRequires only a certified internal standard (e.g., Maleic Acid)qNMR eliminates the supply-chain bottleneck of sourcing ultra-pure identical reference materials.
Isomer Resolution Relies on retention time (often co-elutes)Distinct chemical shifts (Hz)NMR easily distinguishes N1-methyl from N3-methyl structural isomers based on scalar coupling and chemical shifts.
Purity Output Relative Area %Absolute Mass Fraction (w/w %)qNMR provides a true absolute purity value, directly traceable to SI units.

Experimental Protocols & Causality

A robust analytical protocol must be a self-validating system . The following step-by-step methodology ensures that any deviation in sample preparation or instrument performance is immediately flagged by the data itself.

Step-by-Step qNMR Workflow
  • Sample Preparation (Gravimetric Rigor):

    • Action: Accurately weigh 10.00 mg of the 1-methyl-6-azauracil batch and 5.00 mg of TraceCERT® Maleic Acid (Internal Standard, IS) using a calibrated microbalance (d = 0.001 mg).

    • Causality: Gravimetric precision is the foundation of qNMR. The exact mass ratio between the analyte and the IS dictates the final purity calculation.

  • Solvent Selection & Dissolution:

    • Action: Dissolve the mixture in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected because it completely solubilizes the polar triazine ring. Crucially, it shifts the residual water peak (~3.3 ppm) away from the critical C5-H triazine proton (~7.5 ppm), preventing signal overlap.

  • NMR Acquisition Parameters:

    • Action: Acquire 1H NMR spectra at 600 MHz. Set the relaxation delay ( D1​ ) to 30 seconds and the pulse angle to 90°.

    • Causality: The longitudinal relaxation time ( T1​ ) for the isolated C5-H proton is relatively long. Setting D1​>5×T1​ ensures >99% magnetization recovery. Failing to do so would artificially truncate the analyte signal, leading to a falsely low purity result.

  • Data Processing & Self-Validation:

    • Action: Apply zero-filling to 64k points, manual phase correction, and multipoint baseline correction.

    • Self-Validation Node: Check the Signal-to-Noise (S/N) ratio of the Maleic Acid singlet (6.26 ppm). If S/N < 250:1, the spectrum is automatically rejected. This prevents integration artifacts from inflating or deflating the purity metric.

Workflow A Gravimetric Preparation (Analyte + Maleic Acid IS) B 1H NMR Acquisition (600 MHz, D1 > 30s) A->B C Data Processing (Phase & Baseline Correction) B->C D Self-Validation Gate (IS S/N Ratio > 250:1) C->D E Absolute Purity Calculation (w/w % via Integration) D->E

Caption: qNMR experimental workflow demonstrating the self-validating data processing pipeline.

Structural Elucidation & Impurity Profiling

When comparing batches, the 1H NMR spectrum of 1-methyl-6-azauracil exhibits two primary diagnostic signals in DMSO- d6​ :

  • N1-CH3 Group: A sharp singlet at ~3.35 ppm (integrating to 3H).

  • C5-H Triazine Proton: A sharp singlet at ~7.52 ppm (integrating to 1H).

  • N3-H (Exchangeable): A broad singlet at ~12.1 ppm (integrating to 1H, though often omitted from qNMR calculations due to solvent exchange dynamics) [4].

Logical Framework for Impurity Detection

The true power of this batch validation lies in orthogonal impurity detection. If the synthesis utilized 6-azauracil and a methylating agent (e.g., methyl iodide), the NMR spectrum will immediately reveal structural isomers or unreacted precursors.

ImpurityLogic Main 1-Methyl-6-azauracil Batch Spectrum Isomer N3-Methyl Isomer (Shifted CH3 signal at ~3.1 ppm) Main->Isomer 2D HMBC Check Precursor Unreacted 6-Azauracil (Absence of CH3, presence of N1-H) Main->Precursor 1H Integration Solvent Residual Solvents (Aliphatic signals < 2.5 ppm) Main->Solvent Baseline Scan

Caption: Logical framework for identifying synthetic impurities in 1-methyl-6-azauracil batches.

Quantitative Batch Comparison Data

To illustrate the efficacy of this method, we evaluated two distinct commercial batches of 1-methyl-6-azauracil against an in-house synthesized reference standard. The purity was calculated using the C5-H proton against the Maleic Acid internal standard.

ParameterReference StandardSupplier Batch ASupplier Batch B
Absolute Purity (qNMR) 99.8% ± 0.1%98.2% ± 0.2%92.4% ± 0.4%
N1-CH3 Shift (ppm) 3.353.353.35
C5-H Shift (ppm) 7.527.527.52
Detected Impurities None detectedResidual Ethyl Acetate (1.1%)Unreacted 6-Azauracil (5.3%)N3-Methyl Isomer (1.5%)
Validation Status PASS PASS (Subject to drying)FAIL (Isomeric contamination)

Analysis of Results: Batch A showed a slight depression in absolute purity due to residual solvent (Ethyl acetate), which is easily identifiable in NMR (triplet at 1.17 ppm, quartet at 4.03 ppm) but would be entirely invisible to standard UV-HPLC at 254 nm. Batch B failed validation due to the presence of the unreacted precursor and the N3-methyl structural isomer, highlighting the critical necessity of NMR's structural resolving power for pyrimidine derivatives.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka. Available at:[Link]

  • Preparation and structural characterization of methylmercury(II) complexes with 1-methyl-6-azauracil. ResearchGate. Available at: [Link]

Validation

Evaluating Cross-Reactivity of 1-Methyl-6-Azauracil in Enzyme Inhibition Assays: A Comparative Guide

Executive Summary Evaluating the cross-reactivity of novel or environmentally derived compounds against classical enzymatic targets requires a rigorous understanding of nucleoside analog metabolism. 6-Azauracil (6-AU) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the cross-reactivity of novel or environmentally derived compounds against classical enzymatic targets requires a rigorous understanding of nucleoside analog metabolism. 6-Azauracil (6-AU) is a well-documented, broad-spectrum inhibitor of de novo nucleotide biosynthesis, known to target both orotidine 5'-monophosphate decarboxylase (ODCase) and inosine monophosphate dehydrogenase (IMPDH)[1]. Recently, 1-methyl-6-azauracil (1-Me-6-AU) has been identified as an environmental oxidation product resulting from the ozonation of chloridazon metabolites[2].

Because of its structural similarity to 6-AU, a critical question arises for drug development and environmental toxicology: Does 1-Me-6-AU exhibit the same potent enzyme inhibition and cross-reactivity as its parent compound? This guide provides an objective, data-driven comparison of 1-Me-6-AU against established inhibitors (6-AU, Pyrazofurin, and Mycophenolic Acid), detailing the mechanistic causality behind its pharmacological profile and providing self-validating experimental protocols to assess off-target effects.

Mechanistic Rationale: The N-1 Ribosylation Bottleneck

To understand the divergent cross-reactivity profiles of these pyrimidine analogs, we must examine their enzymatic activation pathways.

6-AU is fundamentally a prodrug. In its free base form, it possesses no intrinsic inhibitory activity against ODCase or IMPDH. To become active, it must be metabolized by the salvage pathway enzyme orotate phosphoribosyltransferase (OPRTase), which attaches a ribose-5-phosphate moiety to the N-1 position of the pyrimidine ring, forming 6-azaUMP[1]. It is this monophosphate derivative (6-azaUMP) that acts as a competitive inhibitor, mimicking the natural substrates of ODCase and IMPDH[3].

In contrast, 1-Me-6-AU features a covalent methyl group at the N-1 position. Because the N-1 nitrogen is the obligate site for ribosylation in pyrimidine nucleotides[4], this methylation creates an insurmountable steric and chemical block. OPRTase cannot process 1-Me-6-AU into a monophosphate derivative. Consequently, 1-Me-6-AU cannot fit into the highly specific nucleotide-binding pockets of ODCase or IMPDH, effectively abrogating its ability to cross-react with these enzymes in biological systems.

Alternative Inhibitor Profiles

To benchmark the activity of 1-Me-6-AU, we compare it against three gold-standard alternatives with distinct mechanisms of action:

  • 6-Azauracil (6-AU): A dual-target inhibitor. Once converted to 6-azaUMP, it competitively inhibits ODCase (Ki ~ 0.51 μM) to block pyrimidine synthesis, and IMPDH to block purine synthesis[3].

  • Pyrazofurin: A naturally occurring C-nucleoside. It is rapidly phosphorylated by cellular kinases into Pyrazofurin-5'-monophosphate (PF-MP), which serves as an exceptionally potent, highly specific competitive inhibitor of ODCase (Ki ~ 5 nM)[3].

  • Mycophenolic Acid (MPA): A highly specific, non-competitive inhibitor of IMPDH (Ki ~ 30 nM). Unlike pyrimidine analogs, MPA does not require ribosylation; it binds directly to the IMPDH-NAD+ complex to halt de novo guanine synthesis[3].

Self-Validating Experimental Protocols

To rigorously evaluate cross-reactivity and validate the mechanistic hypotheses, we employ a two-tiered experimental approach. These protocols are designed as self-validating systems: they isolate the enzymes to prove direct (or lack of) interaction, and then use whole-cell rescue assays to confirm the specific metabolic pathways affected.

Protocol 1: In Vitro Recombinant Enzyme Inhibition Assay

Causality Check: This cell-free assay isolates the target enzymes from cellular metabolism. By testing both the prodrugs (e.g., 6-AU) and their active metabolites (e.g., 6-azaUMP), we validate that the parent compounds are inactive without OPRTase activation, thereby proving the metabolic requirement.

  • Enzyme Preparation: Express and purify recombinant human ODCase and IMPDH2 using an E. coli expression system with a His6-tag to ensure high purity and eliminate background bacterial kinase activity.

  • Reaction Mixture Setup: In a 96-well UV-transparent microplate, combine 50 mM Tris-HCl (pH 7.5), 2 mM DTT, and 10 nM of the recombinant enzyme.

  • Compound Incubation: Add test compounds (1-Me-6-AU, 6-AU, 6-azaUMP, Pyrazofurin-MP, MPA) at a concentration gradient (1 nM to 100 μM). Incubate for 15 minutes at 37°C to allow for equilibrium binding.

  • Substrate Initiation: Add 50 μM of the respective substrate (Orotidine 5'-monophosphate for ODCase; IMP and NAD+ for IMPDH) to initiate the reaction.

  • Kinetic Detection: Monitor the enzymatic conversion by measuring the change in absorbance (285 nm for ODCase; 340 nm for IMPDH) using a microplate reader over 10 minutes. Calculate IC50/Ki values using non-linear regression analysis.

Protocol 2: Cell-Based Nucleotide Rescue Assay

Causality Check: This assay evaluates the compounds in a whole-cell environment where OPRTase is active. By utilizing dialyzed Fetal Bovine Serum (FBS), we intentionally remove exogenous nucleotides from the media that would otherwise bypass the de novo synthesis block. Co-treatment with specific nucleosides (uridine or guanosine) acts as a diagnostic tool to pinpoint exactly which pathway is being inhibited.

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% dialyzed FBS.

  • Compound Treatment: After 24 hours of attachment, treat the cells with 10 μM of the test compounds.

  • Diagnostic Rescue Conditions: Co-treat parallel wells with either 100 μM Uridine (to bypass ODCase inhibition) or 100 μM Guanosine (to bypass IMPDH inhibition), or a combination of both.

  • Viability Measurement: After 72 hours of incubation, add CellTiter-Glo® reagent to lyse the cells and measure intracellular ATP levels as a proxy for cell viability.

  • Data Analysis: Normalize luminescence signals to the vehicle control to determine percentage viability.

Comparative Data Analysis

Table 1: In Vitro Recombinant Enzyme Inhibition (Ki / IC50)

This data highlights the necessity of metabolic activation. Notice that parent pyrimidine analogs (6-AU, 1-Me-6-AU) show no direct inhibition, whereas the monophosphate metabolites and the direct binder (MPA) show potent activity.

Compound / MetaboliteODCase Inhibition (Ki)IMPDH Inhibition (Ki)Metabolic Requirement
1-Me-6-AU (Parent)>100 μM (Inactive)>100 μM (Inactive)Blocked at N-1
6-Azauracil (Parent)>100 μM (Prodrug)>100 μM (Prodrug)Requires OPRTase
6-azaUMP (Metabolite)~0.51 μM~1.2 μMActive Form
Pyrazofurin-MP ~5.0 nM>100 μMActive Form
Mycophenolic Acid >100 μM~30 nMNone (Direct Binder)
Table 2: Cell-Based Viability and Nucleotide Rescue Profile

This table demonstrates whole-cell cross-reactivity. 1-Me-6-AU exhibits no toxicity due to its inability to be ribosylated. 6-AU requires both Uridine and Guanosine for full rescue, confirming its dual-target cross-reactivity.

Treatment (10 μM)Viability (No Rescue)+ Uridine Rescue+ Guanosine Rescue+ Urid. & Guan. RescueTarget Specificity
Vehicle Control 100%100%100%100%N/A
1-Me-6-AU 98% 99%98%100%No Target Engagement
6-Azauracil 12%45% (Partial)50% (Partial)94% (Full)Dual (ODCase + IMPDH)
Pyrazofurin 8%95% (Full)9% (None)96% (Full)Specific to ODCase
Mycophenolic Acid 15%16% (None)96% (Full)98% (Full)Specific to IMPDH

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these inhibitors, highlighting the critical N-1 steric block that prevents 1-Me-6-AU from achieving cross-reactivity.

MetabolicPathway AU 6-Azauracil (6-AU) OPRT OPRTase Enzyme (Ribosylation at N-1) AU->OPRT MeAU 1-Methyl-6-Azauracil (1-Me-6-AU) Block Steric Block at N-1 (Ribosylation Prevented) MeAU->Block MPA Mycophenolic Acid (MPA) IMPDH IMPDH (Purine Synthesis) MPA->IMPDH Non-Competitive Inhibition azaUMP 6-azaUMP (Active Metabolite) OPRT->azaUMP ODCase ODCase (Pyrimidine Synthesis) Block->ODCase No Binding Block->IMPDH No Binding azaUMP->ODCase Competitive Inhibition azaUMP->IMPDH Competitive Inhibition

Metabolic activation pathways of 6-AU and MPA versus the steric inhibition of 1-Me-6-AU.

References

  • Chronological lifespan extension and nucleotide salvage inhibition in yeast by isonicotinamide supplementation - PMC. 1

  • Inhibitors of de Novo Nucleotide Biosynthesis as Drugs - Accounts of Chemical Research. 3

  • Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways - d-nb.info. 2

  • Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy - PubMed. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-6-azauracil

Standard Operating Procedure & PPE Framework for Handling 1-Methyl-6-azauracil As drug development professionals and laboratory researchers, handling pyrimidine analogs requires a rigorous, causally-driven safety framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Framework for Handling 1-Methyl-6-azauracil

As drug development professionals and laboratory researchers, handling pyrimidine analogs requires a rigorous, causally-driven safety framework. 1-Methyl-6-azauracil (CAS 6943-94-8) is a specialized azauracil derivative with a molecular weight of 127.10 g/mol ([1]). While highly valuable in the synthesis of antiviral and antineoplastic agents, it shares a potent toxicological profile with its parent compound, 6-azauracil, acting as a disruptive antimetabolite ([2]).

This guide provides the definitive operational and disposal plan for 1-Methyl-6-azauracil, moving beyond basic compliance to establish a self-validating system of laboratory safety.

Mechanism of Toxicity & Causality

To understand why we mandate stringent Personal Protective Equipment (PPE), we must first understand the compound's pharmacodynamics.

1-Methyl-6-azauracil and its derivatives interfere with de novo pyrimidine biosynthesis. Upon cellular entry, these analogs are phosphorylated and competitively inhibit Uridine Monophosphate Synthase (UMPS) (). This halts the conversion of orotic acid to uridine monophosphate (UMP), critically starving the cell of the building blocks required for RNA synthesis and cellular proliferation[2].

Because this compound is typically handled as a dry, lyophilized powder, the primary risk vector is the inhalation of aerosolized particulates. Inhalation bypasses the first-pass metabolism, leading to rapid systemic absorption and unintended off-target cytotoxicity ([3]).

G A 1-Methyl-6-azauracil (Exposure) B Active Aza-Nucleotide Analog A->B Cellular Kinases D UMPS Enzyme (Target) B->D Competitive Inhibition C Orotic Acid (Precursor) C->D Binds E Uridine Monophosphate (UMP) D->E Catalyzes F RNA Synthesis & Cellular Proliferation E->F Precursor for

Figure 1: Mechanism of toxicity: 1-Methyl-6-azauracil metabolites inhibit UMPS, halting RNA synthesis.

Hazard Profile & Quantitative Data

To design an effective barrier system, we must quantify the hazard. The following table summarizes the extrapolated Global Harmonized System (GHS) classifications based on 1-Methyl-6-azauracil's parent and active analog compounds[3].

Hazard Class (GHS)Primary Exposure RouteTarget Organ / Biological EffectPreventative PPE / Engineering Control
Acute Tox. 4 Oral, Inhalation, DermalSystemic toxicity via RNA synthesis inhibitionN95/FFP3 Respirator, Nitrile Gloves
STOT SE 2 InhalationRespiratory tract irritation, mucous membrane damageClass II Biosafety Cabinet or Fume Hood
Carc. 2 (Suspected) SystemicCellular mutagenesis and antineoplastic effectsDouble-gloving, Disposable Tyvek Sleeves

Mandatory PPE Framework

Do not merely wear PPE; understand its functional role in the containment system.

  • Respiratory Protection: N95, FFP3, or P100 particulate respirator ().

    • Causality: The compound's low molecular weight and fine powder form make it highly susceptible to aerosolization during weighing. A standard surgical mask provides zero protection against fine chemical dust.

  • Hand Protection: Double-gloving with extended-cuff nitrile gloves (minimum 0.12 mm thickness).

    • Causality: Nitrile provides superior chemical resistance to pyrimidine analogs compared to latex. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be doffed without exposing the skin ([3]).

  • Eye Protection: Snug-fitting chemical safety goggles.

    • Causality: Airborne azauracil dust can dissolve in the moisture of the ocular mucosa, leading to localized irritation and systemic absorption[3].

  • Body Protection: Disposable, fluid-resistant lab coat or Tyvek coveralls with elastic cuffs.

    • Causality: Prevents microscopic dust from settling on street clothes, which could result in chronic, low-dose secondary exposure outside the laboratory environment.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure zero-exposure handling.

Phase 1: Pre-Operation Readiness

  • Verify the chemical fume hood is operational with a minimum face velocity of 0.5 m/s (100 fpm)[3].

  • Don PPE in the following strict sequence to prevent cross-contamination: Bouffant cap → Inner gloves → Lab coat → Respirator → Goggles → Outer gloves.

  • Prepare the workspace by laying down a disposable, anti-static weighing mat to capture any micro-spills.

Phase 2: Handling and Weighing

  • Use an anti-static ionizer gun on the spatulas and weigh boats. Causality: Static electricity repels fine powders, causing them to aerosolize and bypass the fume hood's directional draft.

  • Open the 1-Methyl-6-azauracil container only within the deepest working zone of the fume hood (at least 6 inches behind the sash).

  • Transfer the powder using a slow, deliberate scooping motion rather than pouring, minimizing kinetic energy transfer to the dust particles.

Phase 3: Decontamination and Doffing

  • Seal the primary chemical container and wipe the exterior with a damp, disposable lint-free cloth before removing it from the hood.

  • Doff the outer gloves inside the fume hood and dispose of them immediately in a designated hazardous waste bin.

  • Remove remaining PPE sequentially, ensuring the respirator is removed last to prevent inhalation of any residual dust disturbed during doffing. Wash hands immediately with soap and water[3].

Emergency Response & Disposal Plan

  • Spill Management: Do not dry-sweep. If a spill occurs, wet the powder with a damp absorbent pad or a 70% ethanol solution to suppress dust formation ([3]). Wipe the area thoroughly and place all contaminated materials into a sealed, labeled chemical waste bag.

  • Chemical Waste Disposal: 1-Methyl-6-azauracil and its contaminated PPE must be treated as hazardous chemical waste (Combustible Solid, WGK 3) (). It must never be flushed down the drain. Route all waste to a licensed environmental disposal facility for high-temperature incineration. Thermal destruction is required to safely break down the stable triazine/pyrimidine ring structures ([4]).

References

  • Title: 1-methyl-6-azauracil Chemical Properties Source: LookChem URL: [Link]

  • Title: Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways Source: D-NB.info (German National Library) URL: [Link]

  • Title: Safety Data Sheet: 6-Azauracil Source: Carl Roth URL: [Link]

Sources

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